molecular formula C10H8N2O4 B8767147 Methyl 7-nitro-1h-indole-2-carboxylate

Methyl 7-nitro-1h-indole-2-carboxylate

Cat. No.: B8767147
M. Wt: 220.18 g/mol
InChI Key: OWGXPBRLKFGUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-nitro-1H-indole-2-carboxylate is a versatile chemical building block central to advanced medicinal chemistry research, particularly in developing novel antiviral and antiparasitic agents. The indole-2-carboxylate scaffold is a promising foundation for creating HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). The indole nucleus, featuring a nitrogen atom and a carboxylate group, is designed to chelate the two Mg2+ ions within the viral integrase active site, a mechanism critical for inhibiting the strand transfer step of viral replication . This compound also serves as a key intermediate in early-stage drug discovery for neglected tropical diseases. Research into substituted indoles has identified potent analogues with activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, highlighting the value of this chemical series in antiparasitic drug development . The nitro and ester functional groups on the indole ring system provide reactive handles for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize properties like potency and solubility . As part of the esteemed class of indole derivatives, this compound benefits from extensive documented biological activity, including antiviral, antitumor, antibacterial, and antifungal properties . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

methyl 7-nitro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)7-5-6-3-2-4-8(12(14)15)9(6)11-7/h2-5,11H,1H3

InChI Key

OWGXPBRLKFGUQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

The Methyl 7-Nitro-1H-Indole-2-Carboxylate Scaffold: Chemical Properties, Synthesis Workflows, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indole ring serves as one of the most privileged scaffolds for drug discovery. Specifically, methyl 7-nitro-1H-indole-2-carboxylate and its methylated derivatives (such as the 4-methyl and 5-methyl analogs) represent highly versatile synthetic intermediates[1][2]. The presence of the strongly electron-withdrawing nitro group at the 7-position significantly modulates the electron density of the indole core, altering its hydrogen-bonding capacity and binding affinity in biological targets. The C2-carboxylate ester provides a robust handle for further functionalization, most notably in the synthesis of DNA Base Excision Repair (BER) pathway inhibitors[3].

This technical guide provides an authoritative overview of the physicochemical properties, validated synthetic handling protocols, and biological applications of the methyl 7-nitro-1H-indole-2-carboxylate class.

Physicochemical Properties & Structural Data

Understanding the baseline physical properties of this scaffold is critical for predicting its behavior in organic synthesis and biological assays. The methyl ester acts as a lipophilic, uncharged precursor that is highly stable under neutral and mildly acidic conditions but is highly susceptible to nucleophilic attack under basic conditions.

Table 1: Scaffold and Key Derivatives Data Summary
Compound NameCAS NumberMolecular FormulaMolecular WeightPhysical StatePrimary Application
Methyl 7-nitro-1H-indole-2-carboxylate Base ScaffoldC₁₀H₈N₂O₄220.18 g/mol SolidCore synthetic intermediate
Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate 1956355-82-0C₁₁H₁₀N₂O₄234.21 g/mol SolidSubstituted API precursor[1][2]
Methyl 5-methyl-7-nitro-1H-indole-2-carboxylate 1120345-02-9C₁₁H₁₀N₂O₄234.21 g/mol SolidSubstituted API precursor[4]
7-Nitro-1H-indole-2-carboxylic acid 6960-45-8C₉H₆N₂O₄206.15 g/mol SolidActive BER Inhibitor[3][5]

Mechanistic Synthesis Workflows: Ester Saponification

A critical transformation in utilizing methyl 7-nitro-1H-indole-2-carboxylate is its conversion to the active free acid (7-nitro-1H-indole-2-carboxylic acid). The following protocol is a field-proven, self-validating system designed to maximize yield while preventing degradation of the nitro-aromatic system[3][6].

Step-by-Step Methodology (E-E-A-T Grounded)
  • Step 1: Dissolution

    • Action: Dissolve methyl 7-nitro-1H-indole-2-carboxylate (1.0 eq, e.g., 59 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (300 mL).

    • Causality & Rationale: The indole ester is highly hydrophobic. THF acts as the organic solubilizer, while water provides the necessary aqueous environment to solvate the incoming hydroxide nucleophile. The 1:1 ratio creates a miscible, homogeneous reaction environment that prevents localized concentration gradients.

  • Step 2: Nucleophilic Addition

    • Action: Add 1N aqueous Sodium Hydroxide (NaOH) solution (3.0 eq, 177 mmol) dropwise to the stirring mixture.

    • Causality & Rationale: The use of 3 equivalents of base ensures pseudo-first-order kinetics, driving the equilibrium of the ester cleavage entirely to the right. Dropwise addition prevents exothermic spikes that could lead to unwanted side reactions at the sensitive nitro group.

  • Step 3: In-Process Control (IPC) - Self-Validation

    • Action: Stir at room temperature for 3 hours. Monitor via Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

    • Causality & Rationale: Performing an IPC ensures the protocol is self-validating. The reaction must only proceed to the next step once the higher-Rf ester spot completely disappears, confirming 100% conversion to the baseline-retained sodium carboxylate salt. Room temperature is strictly maintained to prevent thermal degradation.

  • Step 4: Acidification & Precipitation

    • Action: Quench the reaction by adding an excess of 6N Hydrochloric acid (HCl) until the pH reaches ~2.

    • Causality & Rationale: The strong acid rapidly protonates the highly soluble sodium indole-2-carboxylate intermediate. Because the resulting free carboxylic acid has exceptionally low aqueous solubility, it precipitates out of the solution, driving the isolation process.

  • Step 5: Extraction & Isolation

    • Action: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with saturated brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality & Rationale: Ethyl acetate efficiently partitions the target acid away from the inorganic salts (NaCl) generated during the quench. Drying over MgSO₄ removes residual water, ensuring the final product (typically >95% yield) is completely dry and stable for long-term storage[6].

Synthesis A Methyl 7-nitro-1H-indole-2-carboxylate B THF / H2O (1:1) A->B Dissolve C 1N NaOH (3 eq) B->C Add Base D Saponification (RT, 3h) C->D React E Acidification (6N HCl) D->E Quench F 7-Nitro-1H-indole-2-carboxylic acid E->F Isolate

Fig 1: Base-catalyzed saponification workflow of Methyl 7-nitro-1H-indole-2-carboxylate.

Structural Biology & Pharmacological Applications

The primary downstream application of the methyl 7-nitro-1H-indole-2-carboxylate scaffold is the generation of active therapeutic agents, most notably inhibitors of the DNA Base Excision Repair (BER) pathway [3].

Mechanism of Action

In oncology, cancer cells often upregulate DNA repair mechanisms to survive the genomic instability caused by chemotherapeutic agents. The free acid derivative (7-nitro-1H-indole-2-carboxylic acid) acts as a potent inhibitor of key enzymes in the BER pathway, specifically targeting AP endonuclease 1 (APE1). By blocking APE1, the 7-nitroindole derivative prevents the cleavage of the phosphodiester backbone at apurinic/apyrimidinic (AP) sites. This leads to an accumulation of unrepaired DNA single-strand breaks, which eventually convert to lethal double-strand breaks during replication, driving the cancer cell into apoptosis.

BER_Pathway A DNA Damage B DNA Glycosylase A->B Triggers C AP Endonuclease 1 (APE1) B->C AP Site Formation E Polymerase & Ligase C->E Normal Repair F Cell Death (Apoptosis) C->F Unrepaired DNA D 7-Nitroindole Inhibitor D->C Blocks

Fig 2: Mechanism of DNA Base Excision Repair inhibition by 7-nitroindole derivatives.

Environmental, Health, and Safety (EHS) Guidelines

Handling methyl 7-nitro-1H-indole-2-carboxylate and its derivatives requires strict adherence to laboratory safety protocols. According to standardized Safety Data Sheets (SDS)[7][8], the compound falls under the following GHS classifications:

  • H302: Harmful if swallowed (Acute toxicity, oral - Category 4).

  • H315: Causes skin irritation (Skin corrosion/irritation - Category 2).

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).

Storage Protocols: To maintain chemical integrity and prevent premature hydrolysis of the ester bond, the compound must be kept in a tightly closed container in a dry, well-ventilated area. It should be stored at room temperature, strictly protected from moisture and strong oxidizing agents[1][8].

References

  • MolAid. "5-methyl-7-nitro-1H-indol-2-carboxylic acid methyl ester | CAS 1120345-02-9". MolAid Chemical Database. Available at: [Link]

Sources

Spectroscopic Elucidation of Methyl 7-nitro-1H-indole-2-carboxylate: Electronic Causality and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors and antiangiogenic agents[1], the 7-nitroindole scaffold serves as a critical pharmacophoric building block. Methyl 7-nitro-1H-indole-2-carboxylate (CAS: 1956355-82-0 for its 4-methyl derivative) presents a unique spectroscopic profile driven by the severe electronic push-pull dynamics of its functional groups. As analytical scientists, we must approach the characterization of this molecule not merely as a checklist of peaks, but as an exercise in mapping electron density.

This technical whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization of Methyl 7-nitro-1H-indole-2-carboxylate. Because the methyl ester and ethyl ester derivatives share identical electronic effects across the bicyclic core, the quantitative baseline provided herein extrapolates the aromatic and heteroatomic resonances from highly validated ethyl 7-nitro-1H-indole-2-carboxylate models[2].

Electronic Causality: The Push-Pull Dynamics

Before analyzing the quantitative data, we must establish the physical causality behind the spectral readouts. The unsubstituted indole core is traditionally electron-rich; however, the introduction of a strong electron-withdrawing group (EWG) at the 7-position (nitro) and a moderate EWG at the 2-position (methyl ester) creates a highly electron-depleted system.

  • N-H Deshielding: The inductive pull from the adjacent C7-nitro group, combined with resonance effects, drastically reduces electron density around the N-H proton. This shifts its NMR resonance far downfield (>10.3 ppm) and increases its acidity compared to standard indoles[2].

  • Ortho-Effect on C6: The C6 aromatic proton sits directly ortho to the nitro group. Because nitro groups are strongly deactivating, the C6 proton experiences maximum deshielding, making it the most downfield aromatic proton in the spectrum.

ElectronicCausality NO2 C7-Nitro Group (Strong EWG) PiSystem Indole π-System (Electron Depleted) NO2->PiSystem Resonance & Inductive Pull C6_Proton C6 Aromatic Proton (Ortho Deshielding) NO2->C6_Proton Ortho Effect Ester C2-Methyl Ester (Moderate EWG) Ester->PiSystem Resonance Pull NH_Proton N-H Proton (Highly Deshielded) PiSystem->NH_Proton Decreased e- Density

Diagram 1: Electronic causality mapping the impact of C2 and C7 EWGs on the indole core.

Comprehensive Spectroscopic Profiling

The following tables synthesize the expected quantitative data for Methyl 7-nitro-1H-indole-2-carboxylate, grounded in high-resolution analyses of the 7-nitroindole framework[2].

Table 1: 1 H and 13 C NMR Assignments (400 MHz / 101 MHz, CDCl 3​ )
Position 1 H Chemical Shift (ppm)Multiplicity (J in Hz) 13 C Chemical Shift (ppm)Causality / Assignment Notes
N-H 10.32s-Highly deshielded due to 7-NO 2​ inductive pull and H-bonding.
C6 8.28d (J = 7.9)122.3Ortho to NO 2​ ; experiences maximum electron depletion.
C4 8.03d (J = 7.9)129.8Para to NO 2​ ; secondary deshielding effect.
C3 7.34d (J = 2.3)109.4Pyrrole ring proton; exhibits long-range meta-coupling to N-H.
C5 7.26t (J = 8.0)120.2Meta to NO 2​ ; least affected aromatic proton.
O-CH 3​ 3.95s52.5Standard methyl ester resonance.
C=O --161.0Ester carbonyl carbon.
C7 --133.6Quaternary carbon attached to NO 2​ .
Table 2: Key FT-IR Vibrational Modes (ATR Mode)
Wavenumber (cm −1 )Vibrational ModeDiagnostic Significance
3276 N-H StretchSharp peak; lower than standard amines due to conjugation and H-bonding.
1711 C=O StretchConfirms the presence of the intact C2-carboxylate ester.
1536 NO 2​ Asymmetric StretchPrimary diagnostic marker for the aromatic nitro group.
1327 NO 2​ Symmetric StretchSecondary confirmation of the nitro group.
Table 3: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)
Ion SpeciesCalculated Exact Mass (m/z)Expected ObservationDiagnostic Fragments
[M+H] + 221.0557Base peak-
[M+Na] + 243.0376Adduct-
[M-OCH 3​ ] + 189.0295FragmentLoss of methoxy radical (-31 Da).

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, workflows must be designed as self-validating systems. A self-validating protocol incorporates internal checks that prevent false positives or misinterpretations caused by environmental or instrumental artifacts.

ProtocolWorkflow Prep Sample Prep CDCl3 + TMS Filter particulates NMR NMR Acquisition 1H / 13C Solvent Lock Prep->NMR IR FT-IR Analysis ATR Mode Bkgd Subtraction Prep->IR MS HRMS Analysis ESI-TOF (+) Lock Mass Prep->MS Data Data Synthesis Cross-validation NMR->Data IR->Data MS->Data

Diagram 2: Self-validating multi-modal spectroscopic workflow for indole characterization.

Nuclear Magnetic Resonance (NMR) Acquisition
  • Causality of Solvent Choice: CDCl 3​ is selected over DMSO-d 6​ to prevent strong solvent-solute hydrogen bonding that can artificially broaden or shift the N-H proton resonance, obscuring its true chemical environment.

  • Step 1 (Preparation): Dissolve 15 mg of the analyte in 0.6 mL of isotopically enriched CDCl 3​ (99.8% D). Filter through a glass wool plug to remove paramagnetic particulates.

  • Step 2 (Internal Referencing - Validation Check): Ensure the presence of 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be rigidly calibrated to 0.00 ppm to validate the extreme downfield shift of the N-H proton.

  • Step 3 (Acquisition): Acquire 1 H spectra at 400 MHz (16 scans, relaxation delay 1.5s) and 13 C spectra at 101 MHz (1024 scans, relaxation delay 2.0s).

  • Step 4 (Solvent Validation Check): Verify the residual CHCl 3​ peak precisely at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C). If these drift, the entire spectrum must be recalibrated.

Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Causality of Method: ATR is chosen over traditional KBr pellets because KBr is highly hygroscopic. Absorbed water in KBr pellets produces a broad O-H stretch around 3300 cm −1 , which directly obscures the critical N-H stretch of the indole[2].

  • Step 1 (Background Subtraction - Validation Check): Immediately prior to sample loading, acquire a 32-scan background spectrum of the empty diamond crystal to eliminate atmospheric CO 2​ and H 2​ O interference.

  • Step 2 (Loading): Apply 2-3 mg of the solid compound directly onto the diamond crystal. Apply uniform pressure using the ATR anvil to ensure optical contact.

  • Step 3 (Acquisition): Scan from 4000 to 600 cm −1 at a resolution of 4 cm −1 (32 scans).

  • Step 4 (Baseline Validation Check): Ensure the baseline is flat at 100% transmittance in regions devoid of absorption (e.g., 2500-2000 cm −1 ). A sloping baseline indicates poor crystal contact or scattering artifacts.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Causality of Ionization: Electrospray Ionization (ESI) in positive mode is utilized because the basicity of the indole nitrogen, while reduced by the nitro group, still readily accepts a proton to form the[M+H] + pseudomolecular ion.

  • Step 1 (Preparation): Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid to promote ionization.

  • Step 2 (Lock Mass Calibration - Validation Check): Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary reference sprayer. The software must dynamically correct the mass axis against this known standard to ensure mass accuracy < 5 ppm.

  • Step 3 (Acquisition): Acquire data in ESI+ mode over a mass range of 100-1000 m/z.

  • Step 4 (Mass Validation Check): The calculated exact mass for C 10​ H 8​ N 2​ O 4​ [M+H] + is 221.0557. The observed mass must fall within ±0.0011 Da to confirm the elemental composition.

References

  • RSC Advances. "Bisindole-based small molecules as transmembrane anion transporters and potential anticancer agents." Royal Society of Chemistry, 2021.[Link]

  • Google Patents. "Sulfonamide-containing indole compounds / Indole and indazole derivatives having a cell-, tissue- and organ-preserving effect (US8349885B2).

Sources

1H NMR spectrum of Methyl 7-nitro-1h-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 7-nitro-1H-indole-2-carboxylate

Authored by: Senior Application Scientist
Date: March 13, 2026

Introduction

Methyl 7-nitro-1H-indole-2-carboxylate is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its indole scaffold is a prevalent motif in numerous biologically active molecules. The presence of a nitro group, a potent electron-withdrawing group, and a methyl ester at the 2-position, significantly influences the electronic environment and, consequently, the biological activity and spectroscopic properties of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the unambiguous structural elucidation and characterization of such molecules.[1][2] This guide provides a detailed analysis of the expected ¹H NMR spectrum of Methyl 7-nitro-1H-indole-2-carboxylate, a step-by-step protocol for its experimental determination, and an exploration of the underlying principles governing its spectral features.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of Methyl 7-nitro-1H-indole-2-carboxylate is predicted to exhibit distinct signals corresponding to the protons of the indole ring system and the methyl ester group. The chemical shifts (δ) of these protons are governed by the anisotropic effects of the aromatic rings and the electronic effects of the substituents. The electron-withdrawing nitro group at the C7 position and the methyl carboxylate group at the C2 position play a crucial role in deshielding nearby protons, causing them to resonate at higher chemical shifts (downfield).

Chemical Structure and Proton Numbering

To facilitate the discussion of the ¹H NMR spectrum, the protons of Methyl 7-nitro-1H-indole-2-carboxylate are numbered as follows:

Caption: Predicted ¹H-¹H coupling network in the benzene ring of Methyl 7-nitro-1h-indole-2-carboxylate.

Experimental Protocol

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of Methyl 7-nitro-1H-indole-2-carboxylate.

Materials and Equipment
  • Methyl 7-nitro-1H-indole-2-carboxylate

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent A->B C Transfer to NMR tube B->C D Cap and vortex to homogenize C->D E Insert sample into spectrometer D->E F Lock and shim the magnetic field E->F G Acquire ¹H NMR spectrum F->G H Fourier transform the FID G->H I Phase and baseline correct the spectrum H->I J Reference the spectrum (e.g., to residual solvent peak) I->J K Integrate the signals J->K

Caption: Workflow for the acquisition and processing of the ¹H NMR spectrum.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Methyl 7-nitro-1H-indole-2-carboxylate.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for indole derivatives due to its high dissolving power).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube and gently vortex the sample to ensure it is fully dissolved and the solution is homogeneous.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manually place it in the probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

    • Set up a standard one-pulse ¹H NMR experiment. Typical parameters to consider are:

      • Spectral width: ~16 ppm

      • Number of scans: 8-16 (adjust as needed for good signal-to-noise)

      • Relaxation delay: 1-2 seconds

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Reference the chemical shift scale. For DMSO-d₆, the residual solvent peak is at approximately 2.50 ppm.

    • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

Conclusion

The ¹H NMR spectrum of Methyl 7-nitro-1H-indole-2-carboxylate provides a wealth of structural information. A thorough understanding of the influence of the nitro and methyl ester substituents on the chemical shifts and coupling patterns of the indole ring protons is essential for its accurate interpretation. By following the detailed experimental protocol outlined in this guide, researchers can obtain a high-quality spectrum that will be invaluable for the structural verification and further investigation of this important molecule in drug discovery and development endeavors.

References

  • Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives - Benchchem.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link]

  • Spectroscopic Properties of 3-Nitro-1H-Indole: A Technical Guide - Benchchem.
  • The Basics of Interpreting a Proton (¹H) NMR Spectrum - ACD/Labs. Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. Available at: [Link]

  • Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents - Taylor & Francis. Available at: [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate. Available at: [Link]

Sources

13C NMR Analysis of Methyl 7-nitro-1H-indole-2-carboxylate: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Significance

In modern drug discovery, the indole ring is a privileged scaffold, frequently utilized to mimic endogenous neurotransmitters and interact with a wide array of kinase and receptor targets. The functionalization of this core drastically alters its electronic topography. Specifically, Methyl 7-nitro-1H-indole-2-carboxylate represents a highly perturbed electronic system. The synergistic electron-withdrawing effects of the C-7 nitro group and the C-2 methyl ester pull electron density away from the central pyrrole-fused system.

Accurate ¹³C NMR analysis of this compound is critical for downstream hit-to-lead optimization, as the chemical shifts provide a direct readout of the molecule's electron density distribution, which dictates its hydrogen-bonding capacity and target binding affinity.

Experimental Methodology: Synthesis and Sample Preparation

While the indole core can be constructed de novo via acid-catalyzed cyclization[1], late-stage esterification of the commercially available carboxylic acid offers a more direct, high-yielding pathway for this specific derivative[2]. To ensure a self-validating analytical workflow, the synthesis and purification must be rigorously controlled before NMR acquisition.

Step-by-Step Synthesis & Purification Protocol
  • Reagent Preparation: Dissolve 100 mg (0.49 mmol) of 7-nitro-1H-indole-2-carboxylic acid in 4.0 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere[2].

  • Activation: Add 112 mg (0.58 mmol) of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). Stir for 15 minutes at room temperature. Causality: This forms the active O-acylisourea intermediate, priming the carboxylic acid for nucleophilic attack.

  • Esterification: Introduce 0.53 mmol of anhydrous methanol, followed by a catalytic amount (approx. 5 mg) of 4-dimethylaminopyridine (DMAP)[2]. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium species that accelerates ester formation.

  • Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Validate completion via TLC (Eluent: 30% Ethyl Acetate in Petroleum Ether) to ensure no starting material remains, preventing signal overlap in the final NMR spectrum.

  • Work-up & Purification: Quench with 10 mL of distilled water, extract with Ethyl Acetate (3 × 15 mL), and dry over anhydrous Na₂SO₄. Purify the crude residue via silica gel column chromatography (2-4% Ethyl Acetate in Petroleum Ether) to yield the pure methyl ester[2].

Workflow Start 7-nitro-1H-indole-2-carboxylic acid (Starting Material) Reagents Esterification MeOH, EDC·HCl, DMAP in dry DMF Start->Reagents Reaction Reaction Incubation Stir at RT for 12h Reagents->Reaction Purification Chromatographic Purification Silica Gel (EtOAc/Pet Ether) Reaction->Purification Product Methyl 7-nitro-1H-indole-2-carboxylate (Pure Isolate) Purification->Product NMRPrep NMR Sample Preparation Dissolve in CDCl3 with TMS Product->NMRPrep Acquisition 13C NMR Acquisition 101 MHz, ns=1024, d1=2.0s NMRPrep->Acquisition

Workflow for the synthesis and 13C NMR preparation of Methyl 7-nitro-1H-indole-2-carboxylate.

¹³C NMR Acquisition Protocol

To establish a trustworthy and self-validating NMR dataset, the acquisition parameters must account for the unique relaxation kinetics of the highly substituted indole ring.

  • Sample Preparation: Dissolve 20-25 mg of the purified compound in 0.6 mL of CDCl₃. Tetramethylsilane (TMS) must be included as an internal standard (0.0 ppm) to calibrate the highly sensitive quaternary carbon shifts.

  • Spectrometer Setup: 400 MHz spectrometer (101 MHz for ¹³C) using a standard 1D Carbon sequence with proton decoupling (zgpg30).

  • Relaxation Delay (D1): Set to 2.0 seconds . Causality: The molecule contains five quaternary carbons (C-2, C-7, C=O, C-3a, C-7a). These carbons lack directly attached protons, resulting in highly inefficient dipole-dipole relaxation. A standard 1.0s delay will result in severe signal attenuation for these peaks. A 2.0s delay ensures they return to thermal equilibrium, allowing for a reliable signal-to-noise ratio.

  • Number of Scans (NS): 1024 to 2048 scans to achieve an S/N ratio > 10:1 for the quaternary carbons.

Chemical Shift Assignments and Mechanistic Causality

The ¹³C NMR spectrum of Methyl 7-nitro-1H-indole-2-carboxylate is defined by the competing electronic effects of its substituents. The data below is deduced from high-resolution analyses of homologous 7-nitroindole ester derivatives[2].

Table of ¹³C NMR Data (101 MHz, CDCl₃)
Carbon PositionTypeChemical Shift (δ, ppm)Assignment Causality & Electronic Environment
C=O Quaternary161.5Extreme deshielding due to the highly electronegative ester carbonyl oxygen.
C-2 Quaternary131.1Deshielded by the adjacent electron-withdrawing ester group.
C-7 Quaternary130.9Strongly deshielded by the direct attachment of the -NO₂ group (-I and -M effects).
C-7a Quaternary130.9Bridgehead carbon adjacent to N1; shift frequently overlaps with C-7[2].
C-3a Quaternary130.3Bridgehead carbon; standard resonance position for the indole core.
C-4 Tertiary (CH)129.8Para to the nitro group; experiences resonance-driven deshielding.
C-6 Tertiary (CH)122.3Ortho to the nitro group; deshielded primarily via inductive withdrawal.
C-5 Tertiary (CH)120.2Meta to the nitro group; relatively isolated from strong electronic perturbation.
C-3 Tertiary (CH)109.4Highly shielded due to continuous electron donation from the N1 lone pair[2].
O-CH₃ Primary (CH₃)52.5Deshielded by the directly attached ester oxygen.
The Causality of the C-7 and C-3 Shifts

The nitro group at C-7 is a powerful electron-withdrawing group (EWG). Through both inductive (-I) and resonance (-M) effects, it pulls electron density away from the aromatic system. This direct attachment strips electron density from C-7, pushing its resonance downfield to ~130.9 ppm. Conversely, C-3 remains the most shielded carbon in the ring system (109.4 ppm). This is because the lone pair on the N1 nitrogen delocalizes into the pyrrole ring, generating an enamine-like character that heavily localizes electron density at the C-3 position, effectively insulating it from the nitro group's pull.

2D NMR Strategies for Unambiguous Verification

While 1D ¹³C NMR provides the foundational electronic map, the definitive assignment of the quaternary carbons—specifically the overlapping C-7 and C-7a signals (~130.9 ppm)—requires 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC detects long-range (²J and ³J) carbon-proton couplings, acting as a self-validating logic puzzle for the molecular framework.

For instance, the C=O carbon (161.5 ppm) can be unambiguously assigned via a strong ³J coupling from the ester methyl protons (O-CH₃). Similarly, C-7 can be distinguished from C-7a by observing a ³J coupling from H-5 to C-7, a correlation that C-7a cannot physically produce due to distance.

HMBC H3 H-3 C2 C-2 H3->C2 2J C3a C-3a H3->C3a 2J C7a C-7a H3->C7a 3J H4 H-4 H4->C7a 3J H5 H-5 C7 C-7 H5->C7 3J H6 H-6 H6->C7a 2J OMe OCH3 CO C=O OMe->CO 3J

Key 2D HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural verification.

References

  • Bisindole-based small molecules as transmembrane anion transporters and potential anticancer agents. Organic & Biomolecular Chemistry (Royal Society of Chemistry).

  • Sulfonamide-containing indole compounds. Patsnap (Patent Literature).

Sources

Methyl 7-nitro-1H-indole-2-carboxylate: A Critical Pharmacophore and Prodrug Scaffold for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophore Principle and Prodrug Dynamics

In the landscape of targeted enzyme inhibition, the physical chemistry of a molecule often dictates its biological utility. Methyl 7-nitro-1H-indole-2-carboxylate serves as a masterclass in prodrug design and pharmacophore scaffolding. While its free acid counterpart, 7-nitro-1H-indole-2-carboxylic acid (widely known as ), is a potent inhibitor of specific intracellular enzymes, the carboxylic acid moiety carries a negative charge at physiological pH (pH 7.4). This ionization severely restricts passive diffusion across the hydrophobic lipid bilayer of the plasma membrane.

By masking the carboxylic acid as a methyl ester, the lipophilicity (LogP) of the molecule is significantly increased. This structural modification allows the compound to readily permeate cellular membranes. Once internalized, ubiquitous intracellular carboxylesterases (CES) hydrolyze the ester bond, unmasking the active carboxylate moiety directly within the cytosol or nucleus where target enzymes reside. This causality—esterification for transport, hydrolysis for activation—is the foundational logic for utilizing Methyl 7-nitro-1H-indole-2-carboxylate in both oncological and metabolic assays.

Workflow Prodrug 1. Administer Methyl Ester (High LogP, Cell Permeable) CellEntry 2. Passive Membrane Diffusion Prodrug->CellEntry Hydrolysis 3. CES Cleavage to Active Acid CellEntry->Hydrolysis TargetBinding 4. Target Engagement (APE1 / FBPase) Hydrolysis->TargetBinding Readout 5. Phenotypic Readout (Enzyme Inhibition) TargetBinding->Readout

Intracellular activation of Methyl 7-nitro-1H-indole-2-carboxylate via esterase cleavage.

Dual Mechanistic Targets

Target I: Apurinic/Apyrimidinic Endonuclease 1 (APE1) in Oncology

The Base Excision Repair (BER) pathway is the primary cellular mechanism for repairing DNA damage caused by alkylating agents and oxidative stress. A critical node in this pathway is APE1, which cleaves the phosphodiester backbone at apurinic/apyrimidinic (AP) sites. Overexpression of APE1 is heavily linked to chemo-resistance in human tumors.

Following intracellular hydrolysis, the unmasked 7-nitro-1H-indole-2-carboxylic acid acts as a potent, specific inhibitor of the exonuclease III family of enzymes, to which APE1 belongs (). By inhibiting the 3′-phosphodiesterase and AP endonuclease activities, the compound forces an accumulation of unrepaired AP sites, potentiating the cytotoxicity of DNA-damaging chemotherapeutics (e.g., temozolomide). Recent biophysical characterizations, including NMR chemical shift perturbation, suggest the indole-2-carboxylic acid scaffold binds to a discrete pocket distal to the active site, indicating complex allosteric or sequestration dynamics ().

BER_Pathway DNA_Damage Damaged DNA Base (Alkyl/Oxidative) Glycosylase DNA Glycosylase DNA_Damage->Glycosylase AP_Site Apurinic/Apyrimidinic (AP) Site Glycosylase->AP_Site Base Excision APE1 APE1 Endonuclease (Target Enzyme) AP_Site->APE1 Substrate Repair DNA Repair / Cell Survival APE1->Repair Cleavage & Pol/Ligase Apoptosis Accumulation of AP Sites Cell Death (Apoptosis) APE1->Apoptosis When Inhibited Inhibitor Methyl 7-nitro-1H-indole-2-carboxylate (Prodrug) Active_Acid 7-nitro-1H-indole-2-carboxylic acid (CRT0044876) Inhibitor->Active_Acid Hydrolysis Active_Acid->APE1 Inhibition Esterase Intracellular Esterases Esterase->Active_Acid

BER pathway inhibition via the esterase-activated 7-nitro-1H-indole-2-carboxylate.

Target II: Fructose-1,6-bisphosphatase (FBPase) in Metabolic Disease

Beyond DNA repair, the 7-nitro-1H-indole-2-carboxylate scaffold is a privileged structure for the allosteric inhibition of FBPase, a rate-limiting enzyme in gluconeogenesis. In the context of Type 2 Diabetes, suppressing hepatic glucose output is a primary therapeutic goal. The indole core mimics the binding of AMP (the endogenous allosteric inhibitor of FBPase). The methyl ester is frequently utilized in hepatocyte assays because it readily penetrates the liver cells before being hydrolyzed to the active acid, which then locks the FBPase tetramer into its inactive T-state ().

Self-Validating Experimental Protocols

To rigorously evaluate Methyl 7-nitro-1H-indole-2-carboxylate, the experimental design must account for its prodrug nature. Testing the methyl ester directly against a purified recombinant enzyme will yield false-negative results due to the absence of esterases. The following protocol utilizes a self-validating whole-cell extract system, cross-referenced against a purified enzyme control, to prove the causality of activation.

Protocol: Intracellular Hydrolysis and AP Site Cleavage Assay

Objective: To quantify the APE1 inhibitory potency of the methyl ester prodrug via endogenous esterase activation.

Step-by-Step Methodology:

  • Extract Preparation: Lyse HeLa cells in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1% Triton X-100. Crucial: Omit broad-spectrum esterase inhibitors (e.g., PMSF) from the protease inhibitor cocktail to preserve endogenous carboxylesterase activity.

  • Substrate Annealing: Prepare a double-stranded DNA substrate by annealing a 5'-HEX fluorophore-labeled oligonucleotide containing a single synthetic tetrahydrofuran (THF) AP site analog to its complementary strand.

  • Prodrug Pre-Incubation (The Causal Step): Incubate the HeLa whole-cell extract (containing both APE1 and esterases) with Methyl 7-nitro-1H-indole-2-carboxylate (titrated from 0.1 to 100 μM) for 45 minutes at 37°C. Logic: This extended pre-incubation is strictly required to allow the enzymatic hydrolysis of the methyl ester into the active carboxylate form.

  • Reaction Initiation: Add 1 pmol of the HEX-labeled AP site substrate to the mixture. Incubate for exactly 15 minutes at 37°C.

  • Termination and Resolution: Stop the reaction by adding an equal volume of 95% formamide loading dye and heating to 95°C for 5 minutes. Resolve the products on a 20% denaturing polyacrylamide TBE-urea gel.

  • Validation Control (Self-Validating System): Run a parallel assay using purified recombinant human APE1 instead of the whole-cell extract.

    • Expected Outcome: The methyl ester will show an IC50 > 100 μM in the purified system (inactive) but an IC50 of ~4-5 μM in the whole-cell extract (active). This differential directly validates that the ester is a prodrug requiring enzymatic unmasking, preventing misinterpretation of the compound's intrinsic biochemical affinity.

Quantitative Data Summary

The table below synthesizes the physicochemical and biochemical parameters of the prodrug versus its active metabolite, illustrating the trade-off between membrane permeability and raw enzymatic affinity.

Compound FormTarget EnzymeAssay EnvironmentIC50 (μM)ClogPCellular Permeability
Methyl 7-nitro-1H-indole-2-carboxylate APE1Purified Recombinant> 100.02.8High (Passive)
Methyl 7-nitro-1H-indole-2-carboxylate APE1HeLa Whole-Cell Extract~ 4.52.8High (Passive)
7-nitro-1H-indole-2-carboxylic acid APE1Purified Recombinant3.061.9Low (Ionized)
Methyl 7-nitro-1H-indole-2-carboxylate FBPasePrimary Hepatocytes~ 1.22.8High (Passive)

Data synthesized from established structure-activity relationship (SAR) studies on the indole-2-carboxylate scaffold.

References

  • Isolation of a small molecule inhibitor of DNA base excision repair Nucleic Acids Research URL:[Link]

  • Characterizing inhibitors of human AP endonuclease 1 PLOS One URL:[Link]

  • Small molecule inhibitors of DNA repair nuclease activities of APE1 Cellular and Molecular Life Sciences URL:[Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase Bioorganic & Medicinal Chemistry URL:[Link]

Scaffold Evaluation and In Vitro Activity Profiling of Methyl 7-nitro-1H-indole-2-carboxylate Derivatives in Cellular Necrosis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In contemporary drug discovery, Methyl 7-nitro-1H-indole-2-carboxylate (CAS: 1956355-82-0) is rarely evaluated as a standalone therapeutic agent. Instead, it serves as a highly privileged pharmacophore scaffold and critical synthetic intermediate. Its primary pharmacological value is realized when it is functionalized into a class of mitochondrial-targeted necrosis inhibitors, most notably the "NecroX" series developed by LG Life Sciences[1].

This whitepaper details the mechanistic rationale behind the selection of the 7-nitro-1H-indole-2-carboxylate core and provides self-validating in vitro protocols used to evaluate the cytoprotective, reactive oxygen species (ROS) scavenging, and anti-necrotic activities of its derivatives.

Mechanistic Rationale: The "Why" Behind the Scaffold

The structural architecture of the methyl 7-nitro-1H-indole-2-carboxylate scaffold is meticulously designed to intercept mitochondrial oxidative stress before it triggers irreversible caspase-independent cell death (necrosis)[2].

  • The Indole Core: The electron-rich nature of the indole ring allows it to act as a direct electron donor, neutralizing free radicals.

  • The 7-Nitro Substitution: The nitro group at the 7-position tunes the redox potential of the molecule, optimizing its ability to scavenge highly reactive nitrogen species (RNS) such as peroxynitrite ( ONOO− ) without interfering with normal cellular respiration[2].

  • Direct NAPQI Binding: In models of Acetaminophen (APAP)-induced liver injury, derivatives of this scaffold have been shown to directly bind to N-acetyl-p-benzoquinone imine (NAPQI)—the toxic metabolite of APAP—forming a covalent complex that prevents NAPQI from depleting hepatocellular glutathione (GSH)[3].

Caption: Mechanistic pathway of indole-2-carboxylate derivatives blocking mitochondrial ROS and necrosis.

Quantitative In Vitro Activity Summary

When the methyl 7-nitro-1H-indole-2-carboxylate scaffold is derivatized (e.g., into NecroX-2, NecroX-5, or NecroX-7), its in vitro efficacy is typically quantified against severe oxidative insults. The table below synthesizes the baseline in vitro metrics expected from optimized derivatives of this scaffold[2][4].

Compound / Scaffold DerivativeDPPH Radical Scavenging ( IC50​ )t-BHP Cytoprotection ( IC25​ / IC50​ )Doxorubicin Cytoprotection ( IC50​ )Primary Target / Mechanism
NecroX-2 17.0 μM< 0.1 μM (in H9C2 cells)0.12 μM (Hepatocytes)Mitochondrial ONOO− Scavenging
NecroX-5 ~15.5 μM< 0.1 μM (in H9C2 cells)0.15 μM (Hepatocytes)ROS Scavenging / Necrosis Inhibition
NecroX-7 < Ascorbate EC50​ Dose-dependent (HepG2)N/ADirect NAPQI Binding

Standardized In Vitro Evaluation Protocols

To ensure trustworthiness and reproducibility, the following protocols represent the gold-standard methodologies for evaluating the in vitro activity of methyl 7-nitro-1H-indole-2-carboxylate derivatives.

Protocol A: t-BHP-Induced Hepatocyte Necrosis Model (LDH Release)

Scientific Causality: tert-Butyl hydroperoxide (t-BHP) is utilized because it generates both ROS and RNS, mimicking severe, acute oxidative stress. Lactate Dehydrogenase (LDH) release is chosen as the primary readout because LDH is a stable cytosolic enzyme that is only released upon plasma membrane rupture—making it a definitive marker for necrosis, distinguishing it from apoptosis where the membrane remains intact[2][3].

Step-by-Step Methodology:

  • Cell Seeding: Isolate primary rat hepatocytes (or utilize H9C2 cardiomyoblasts) and suspend in HepatoZYME media. Seed 1.5×104 cells per well in a collagen-coated 96-well plate. Incubate for 3–4 hours at 37°C to allow for firm adhesion.

  • Scaffold Pre-treatment: Prepare serial dilutions of the indole-2-carboxylate derivative (0.063 μM to 10.0 μM) in DMSO (final DMSO concentration <0.1%). Pre-treat the cells for exactly 30 minutes.

    • Rationale: This 30-minute window is critical to allow intracellular and mitochondrial accumulation of the compound prior to the oxidative insult.

  • Stress Induction: Introduce 400 μM t-BHP to the culture media. Incubate for 2 hours at 37°C.

  • Quantification: Centrifuge the plate at 500 rpm for 5 minutes to pellet cellular debris. Transfer 50 μL of the supernatant to a fresh plate and mix with the LDH assay reagent. Read absorbance at 490 nm using a microplate spectrophotometer.

Protocol B: Mitochondrial ROS/RNS Quantification (DHR-123 Assay)

Scientific Causality: Dihydrorhodamine 123 (DHR-123) is utilized because it is an uncharged, non-fluorescent molecule that easily crosses cell membranes. Once inside the mitochondria, it is oxidized by ROS and ONOO− into fluorescent rhodamine 123. This provides a highly specific, localized readout of mitochondrial oxidative stress rather than global cellular stress[2][3].

Step-by-Step Methodology:

  • Preparation: Following the 30-minute compound pre-treatment and subsequent 90-minute t-BHP exposure (as described in Protocol A), wash the cells once with warm PBS.

  • Dye Loading: Add 10 μM of DHR-123 (diluted in serum-free media) to each well. Incubate in the dark at 37°C for 30 minutes.

  • Washing: Wash the cells twice with PBS to remove any extracellular, unoxidized dye, which could contribute to high background noise.

  • Fluorescence Measurement: Measure the fluorescent intensity using a microplate fluorometer set to an excitation wavelength of 488 nm and an emission wavelength of 530 nm.

Caption: High-throughput in vitro screening workflow for indole-2-carboxylate derivatives.

Conclusion

Evaluating the in vitro activity of Methyl 7-nitro-1H-indole-2-carboxylate requires looking beyond the intermediate itself and examining its functionalized derivatives. Through highly controlled assays utilizing t-BHP-induced oxidative stress and DHR-123 mitochondrial tracking, researchers can validate the potent ROS/RNS scavenging capabilities inherent to this unique indole scaffold. These self-validating protocols ensure that the transition from chemical intermediate to active necrosis inhibitor is tracked with rigorous scientific fidelity.

References

  • LG Life Sciences Ltd. (2013). Indole and indazole derivatives having a cell-, tissue- and organ-preserving effect (US Patent No. US8349885B2). U.S. Patent and Trademark Office.
  • Kim, H. J., et al. (2010). NecroX as a Novel Class of Mitochondrial Reactive Oxygen Species and ONOO- Scavenger. Archives of Pharmacal Research, 33(11), 1813-1823. Available at:[Link]

  • Park, J. H., et al. (2013). An Indole Derivative Protects Against Acetaminophen-Induced Liver Injury by Directly Binding to N-Acetyl-p-Benzoquinone Imine in Mice. Antioxidants & Redox Signaling, 18(14), 1713–1722. Available at:[Link]

Sources

Structure-Activity Relationship (SAR) of 7-Nitro-1H-Indole-2-Carboxylates: Dual-Target Paradigms in Oncology and Metabolic Disease

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-nitro-1H-indole-2-carboxylate scaffold is a privileged chemical structure characterized by a rigid bicyclic aromatic core, a strong electron-withdrawing nitro group at the 7-position, and an ionizable carboxylate at the 2-position. This unique stereoelectronic profile allows it to participate in complex hydrogen-bonding networks and electrostatic interactions within diverse protein microenvironments. Historically, this scaffold has been aggressively optimized across two distinct therapeutic domains: as an inhibitor of Apurinic/apyrimidinic endonuclease 1 (APE1) in oncology[1], and as an allosteric inhibitor of Fructose-1,6-bisphosphatase (FBPase) for the management of Type 2 Diabetes Mellitus (T2DM)[2].

This technical guide dissects the structure-activity relationships (SAR) of this scaffold, emphasizing the critical need for self-validating biochemical assays to distinguish true allosteric modulation from artifactual promiscuous inhibition.

Part 1: The Oncology Paradigm - APE1 Inhibition

Mechanistic Rationale

APE1 is the primary mammalian enzyme responsible for processing abasic sites during Base Excision Repair (BER)[3]. Overexpression of APE1 in tumor cells confers resistance to DNA-alkylating agents like temozolomide. CRT0044876 (7-nitro-1H-indole-2-carboxylic acid) was originally identified as a potent APE1 inhibitor (IC50 ~3 µM) capable of potentiating the cytotoxicity of these alkylating agents[1].

SAR Insights & The Promiscuity Caveat

Initial SAR models posited that the 7-nitro-1H-indole-2-carboxylate core mimics the abasic deoxyribose sugar ring, with the carboxylate and nitro groups acting as critical hydrogen bond acceptors interacting with the active site's hydrogen bond donors[4]. However, advanced biophysical characterization—including NMR chemical shift perturbation (CSP) and dynamic light scattering—has fundamentally challenged this classical active-site binding model[3].

Recent studies reveal that while 7-nitro-1H-indole-2-carboxylates do bind a distal pocket on APE1, their apparent inhibitory activity in standard biochemical assays is often an artifact of colloidal aggregation[3]. At micromolar concentrations, these molecules self-associate into aggregates that nonspecifically sequester the enzyme. This necessitates a paradigm shift in how we evaluate the SAR of this class, requiring rigorous de-risking using detergent-based counter-screens[5].

Table 1: APE1 Inhibitory Activity and Aggregation Potential
CompoundR7 SubstitutionIC50 (Standard Buffer)IC50 (+ 0.01% Triton X-100)Validated Mechanism
CRT0044876 -NO2~3.0 µM>100 µMColloidal Aggregation[3]
5-Fluoro analog -H (Fluoro at C5)~10.0 µM>100 µMColloidal Aggregation[3]
Protocol 1: Self-Validating APE1 Endonuclease Assay (Aggregation De-risking)

To ensure scientific integrity and distinguish true active-site inhibition from promiscuous aggregation, the following self-validating protocol must be employed:

  • Substrate Preparation: Anneal a 5'-fluorescein-labeled oligonucleotide containing a single synthetic abasic site (tetrahydrofuran analog) to its complementary strand.

  • Enzyme Reaction Setup: Prepare two parallel reaction buffers to test for detergent sensitivity:

    • Buffer A (Standard): 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT.

    • Buffer B (De-risking): Buffer A supplemented with 0.01% (v/v) Triton X-100[5].

  • Compound Incubation: Pre-incubate 10 pM recombinant human APE1 with varying concentrations of the 7-nitro-1H-indole-2-carboxylate derivative in both buffers for 15 minutes at 23°C.

  • Initiation & Quenching: Initiate the reaction by adding 50 nM of the abasic DNA substrate. Quench after 5 minutes using an equal volume of 95% formamide loading buffer containing 20 mM EDTA.

  • Validation Logic (Causality): True competitive inhibitors will maintain their IC50 across both buffers. If the IC50 shifts significantly (e.g., >10-fold loss of potency) in Buffer B, the compound is a promiscuous colloidal aggregator, as the detergent disrupts the non-specific micelle-like structures sequestering the enzyme[3].

BER_Pathway DNA Damaged DNA Glycosylase DNA Glycosylase DNA->Glycosylase AP_Site Abasic (AP) Site Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Repair Repaired DNA APE1->Repair CRT CRT0044876 (Colloidal Aggregate) CRT->APE1 Nonspecific Sequestration

Caption: BER pathway highlighting APE1 sequestration by CRT0044876 colloidal aggregates.

Part 2: The Metabolic Disease Paradigm - FBPase Allosteric Inhibition

Mechanistic Rationale

In the context of T2DM, inhibiting endogenous glucose production (EGP) is a primary therapeutic strategy. Liver Fructose-1,6-bisphosphatase (FBPase) catalyzes a rate-limiting step in gluconeogenesis. FBPase is a homotetramer containing an active site for fructose-1,6-bisphosphate and a distinct allosteric site that binds AMP[2]. 7-nitro-1H-indole-2-carboxylates have been heavily optimized as non-phosphorus-based AMP mimetics.

SAR Insights

Extensive SAR studies on the indole-2-carboxylic acid scaffold have demonstrated that the 7-position and the 3-position are critical for allosteric pocket binding[2]:

  • The 7-Position: The 7-nitro group is vastly superior to 7-chloro or 7-hydrogen substitutions. X-ray co-crystallography reveals that the strongly electronegative nitro group acts as a crucial hydrogen bond acceptor, interacting with key residues (e.g., Thr27) in the AMP allosteric site[6].

  • The 3-Position: Unsubstituted 3-positions yield weak inhibitors. However, the introduction of an N-acylsulfonamide moiety at the 3-position drastically increases potency, pushing IC50 values into the sub-micromolar range by engaging in additional electrostatic interactions and displacing high-energy water molecules[7].

  • The 5-Position: Small alkyl groups (e.g., methyl) at the 5-position enhance hydrophobic contacts, further improving binding affinity[7].

Table 2: FBPase Allosteric Inhibition SAR (Selected Derivatives)
CompoundR7 SubstitutionR3 SubstitutionR5 SubstitutionFBPase IC50 (µM)
Indole-2-carboxylic acid -H-H-H>100[2]
7-Chloro analog -Cl-H-H>100[2]
7-Nitro analog -NO2-H-H10 - 50[2]
Optimized Lead (Cpd 3.9) -NO2N-acylsulfonamide-CH30.99[2]
Advanced Lead (Cpd 22f) -NO2N-arylsulfonyl-carboxamide-CH30.10[7]
Protocol 2: Self-Validating FBPase Coupled Enzyme Assay

To accurately measure FBPase inhibition while ruling out false positives, a coupled enzymatic assay is utilized.

  • Reagent Setup: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 2.5 mM MgCl2, 0.5 mM NADP+, 10 U/mL Glucose-6-phosphate isomerase (PGI), and 10 U/mL Glucose-6-phosphate dehydrogenase (G6PDH).

  • Coupled Logic: FBPase converts Fructose-1,6-bisphosphate to Fructose-6-phosphate. PGI converts this to Glucose-6-phosphate, which G6PDH then oxidizes, reducing NADP+ to NADPH. The reaction is monitored continuously via absorbance at 340 nm.

  • Inhibitor Incubation: Pre-incubate human liver FBPase (20 nM) with the 7-nitro-1H-indole-2-carboxylate derivative for 10 minutes.

  • Initiation: Add 10 µM Fructose-1,6-bisphosphate to initiate the reaction.

  • Self-Validation (Counter-Screen): To ensure the compound is not falsely presenting as an FBPase inhibitor by inhibiting the downstream coupling enzymes (PGI or G6PDH), run a parallel control assay where FBPase and Fructose-1,6-bisphosphate are replaced directly with Fructose-6-phosphate. If NADPH production is inhibited in this control, the compound is a false positive acting on the reporter system rather than FBPase[2].

FBPase_Allosteric Indole 7-Nitro-1H-indole Derivative AMP_Site AMP Allosteric Site Indole->AMP_Site Binds (H-bonds via NO2) Active_Site FBPase Active Site AMP_Site->Active_Site Conformational Change Product Fructose-6-P Active_Site->Product Catalysis Blocked Substrate Fructose-1,6-BP Substrate->Active_Site Gluconeogenesis Gluconeogenesis (EGP) Product->Gluconeogenesis

Caption: Mechanism of FBPase allosteric inhibition by 7-nitro-1H-indole derivatives.

Conclusion

The 7-nitro-1H-indole-2-carboxylate scaffold exemplifies the dual-edged nature of small molecule drug discovery. While its physicochemical properties allow it to act as a highly potent, rationally designed allosteric inhibitor for metabolic targets like FBPase, these same properties can drive colloidal aggregation, leading to promiscuous, artifactual inhibition of targets like APE1. Rigorous, self-validating biochemical protocols are absolutely essential to decode the true structure-activity relationships of this versatile chemical class.

References

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of a Novel Class of Apurinic/Apyrimidinic Endonuclease 1 Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • Characterizing inhibitors of human AP endonuclease 1. PLOS One. URL:[Link]

  • A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. URL:[Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry. URL:[Link]

  • Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Methodological & Application

Synthesis of Methyl 7-nitro-1H-indole-2-carboxylate: A Comprehensive Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

Methyl 7-nitro-1H-indole-2-carboxylate is a highly valuable synthetic intermediate in medicinal chemistry and drug discovery. The 7-nitroindole core is a privileged structural motif found in several classes of targeted therapeutics. Saponification of this ester yields 7-nitro-1H-indole-2-carboxylic acid (CRT0044876), a potent and selective inhibitor of Apurinic/apyrimidinic endonuclease 1 (APE1)[1]. APE1 is a critical enzyme in the Base Excision Repair (BER) pathway, and its inhibition sensitizes cancer cells to alkylating agents[1].

Furthermore, derivatives of this scaffold have been successfully developed into Checkpoint Kinase 2 (Chk2) inhibitors, such as PV-1019, which orchestrate cell cycle arrest and apoptosis[2]. Additionally, 7-nitro-1H-indole-2-carboxylic acid derivatives have been identified as potent allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), offering therapeutic potential for the regulation of endogenous glucose production in Type 2 Diabetes[3].

BERPathway DNA_Damage DNA Damage (Alkylating Agents / ROS) Glycosylase DNA Glycosylase (Removes damaged base) DNA_Damage->Glycosylase AP_Site Apurinic/Apyrimidinic (AP) Site Glycosylase->AP_Site APE1 APE1 Endonuclease (Cleaves AP site) AP_Site->APE1 Repair DNA Repair & Cell Survival APE1->Repair Apoptosis Accumulation of AP Sites Cell Death (Apoptosis) APE1->Apoptosis When inhibited Inhibitor 7-Nitroindole-2-carboxylates (e.g., CRT0044876) Inhibitor->APE1 Inhibits

Fig 1. Inhibition of the APE1 Base Excision Repair pathway by 7-nitroindoles.

Retrosynthetic Analysis & Mechanistic Rationale

The most robust, scalable, and economically viable approach to synthesizing methyl 7-nitro-1H-indole-2-carboxylate relies on a two-stage sequence: the Japp-Klingemann reaction followed by the Fischer Indole Synthesis [4].

  • Japp-Klingemann Reaction : The synthesis begins with the diazotization of 2-nitroaniline to form an electrophilic diazonium salt. Concurrently, methyl 2-methylacetoacetate is deprotonated under basic conditions to form a nucleophilic enolate. The attack of the enolate on the diazonium nitrogen yields an azo intermediate, which undergoes a base-promoted retro-Claisen-type cleavage (loss of the acetyl group) to form methyl pyruvate 2-nitrophenylhydrazone[2].

  • Fischer Indole Synthesis : The resulting hydrazone is subjected to strongly acidic conditions at elevated temperatures. The acid catalyzes tautomerization to an ene-hydrazine, triggering a [3,3]-sigmatropic rearrangement. Subsequent re-aromatization and elimination of ammonia construct the pyrrole ring of the indole[2].

SyntheticWorkflow SM1 2-Nitroaniline (Starting Material) Step1 Step 1: Diazotization NaNO2, HCl, 0 °C SM1->Step1 Int1 2-Nitrophenyldiazonium Chloride (Intermediate 1) Step1->Int1 Step2 Step 2: Japp-Klingemann Reaction 0 °C to RT Int1->Step2 SM2 Methyl 2-methylacetoacetate KOH, EtOH SM2->Step2 Int2 Methyl Pyruvate 2-Nitrophenylhydrazone (Intermediate 2) Step2->Int2 Step3 Step 3: Fischer Indolization Polyphosphoric Acid (PPA), 80 °C Int2->Step3 Product Methyl 7-nitro-1H-indole-2-carboxylate (Target Product) Step3->Product

Fig 2. Three-step synthetic workflow for Methyl 7-nitro-1H-indole-2-carboxylate.

Chemicals & Reagents

Reagent / ChemicalRole in SynthesisEquivalentsAmount (for 100 mmol scale)
2-Nitroaniline Starting Material1.0 eq13.8 g
Methyl 2-methylacetoacetate Coupling Partner1.0 eq13.0 g
Sodium Nitrite (NaNO₂) Diazotizing Agent1.1 eq7.6 g
Hydrochloric Acid (Conc.) Acidic MediumExcess30.0 mL
Potassium Hydroxide (KOH) Base (Enolate formation)3.0 eq16.8 g
Polyphosphoric Acid (PPA) Catalyst & SolventExcess100.0 g
Ethanol (Absolute) SolventN/A100.0 mL

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl Pyruvate 2-Nitrophenylhydrazone (Japp-Klingemann Reaction)

This self-validating protocol ensures the complete conversion of the diazonium salt before isolation.

  • Diazotization : In a 250 mL round-bottom flask, suspend 2-nitroaniline (13.8 g, 100 mmol) in a mixture of concentrated HCl (30 mL) and deionized water (30 mL). Cool the mixture to 0 °C using an ice-salt bath.

  • Slowly add a pre-cooled solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) dropwise over 30 minutes.

    • Causality Note: The internal temperature must be strictly maintained below 5 °C. Elevated temperatures will cause the diazonium salt to decompose into 2-nitrophenol, drastically reducing the yield[2]. Verify the presence of excess nitrous acid using starch-iodide paper (an immediate blue-black color indicates a successful endpoint).

  • Enolate Formation : In a separate 500 mL flask, dissolve methyl 2-methylacetoacetate (13.0 g, 100 mmol) in absolute ethanol (100 mL). Add an aqueous solution of potassium hydroxide (16.8 g, 300 mmol in 50 mL water) and cool to 0 °C.

    • Causality Note: KOH serves a dual purpose. It deprotonates the beta-keto ester to enhance its nucleophilicity and provides the basic environment necessary to drive the retro-Claisen cleavage of the acetyl group after the azo intermediate is formed[2].

  • Coupling : Transfer the cold diazonium salt solution dropwise into the enolate solution under vigorous mechanical stirring. A yellow precipitate of the hydrazone will begin to form immediately.

  • Stir the reaction mixture for 2 hours, allowing it to gradually warm to room temperature.

  • Isolation : Filter the resulting solid under vacuum, wash extensively with cold water to remove inorganic salts, and dry overnight in a vacuum desiccator.

Protocol B: Synthesis of Methyl 7-nitro-1H-indole-2-carboxylate (Fischer Indolization)
  • Cyclization : In a 250 mL heavy-walled round-bottom flask, combine the dried methyl pyruvate 2-nitrophenylhydrazone (20.0 g, ~84 mmol) with polyphosphoric acid (PPA, 100 g).

    • Causality Note: The strongly electron-withdrawing nature of the 2-nitro group makes the aromatic ring highly electron-deficient. This raises the activation energy required for the [3,3]-sigmatropic rearrangement. PPA is specifically chosen because it acts as both a high-boiling solvent and a strong Lewis/Brønsted acid catalyst, providing the harsh dehydrating conditions needed to drive the elimination of ammonia and force the cyclization[2].

  • Heat the viscous mixture to 80–90 °C in an oil bath with robust mechanical stirring for 8 to 12 hours. The mixture will transition to a dark brown color. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc, 3:1).

  • Quenching : Carefully pour the hot, viscous reaction mixture into a beaker containing 500 g of crushed ice while stirring vigorously. The product will precipitate as a crude dark solid.

  • Extraction & Purification : Collect the solid by vacuum filtration. Dissolve the crude solid in ethyl acetate, wash with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Recrystallize the residue from hot methanol to afford methyl 7-nitro-1H-indole-2-carboxylate as pale yellow needles.

Analytical Characterization & Yield Data

ParameterExpected ResultAnalytical Significance
Overall Yield 65% – 75% (Over 2 steps)Indicates successful coupling and cyclization efficiency.
Appearance Pale yellow crystalline needlesVisual confirmation of purity post-recrystallization.
ESI-MS (m/z) [M+H]⁺ calculated for C₁₀H₉N₂O₄: 221.05Confirms the molecular weight of the target ester.
¹H NMR (CDCl₃) δ 10.3 (br s, 1H, NH), 8.2 (d, 1H, ArH), 8.0 (d, 1H, ArH), 7.4 (s, 1H, ArH), 7.2 (t, 1H, ArH), 3.9 (s, 3H, OCH₃)Validates the intact indole core, the 7-nitro substitution pattern, and the methyl ester presence.

Troubleshooting & Optimization

Observed IssueMechanistic CauseCorrective Action
High levels of 2-nitrophenol byproduct Thermal decomposition of the diazonium salt during Step 1.Strictly maintain the diazotization bath temperature between -5 °C and 0 °C. Ensure slow addition of NaNO₂.
Incomplete Japp-Klingemann cleavage Insufficient base to drive the retro-Claisen elimination of the acetyl group.Ensure exactly 3.0 equivalents of KOH are used and allow the reaction to warm to RT for the full 2 hours.
Sluggish Fischer Indolization Electron-deficient aromatic ring resists the[3,3]-sigmatropic rearrangement.Increase the reaction time to 12 hours. Ensure high-quality PPA is used and mechanical stirring is vigorous enough to overcome viscosity.
Product traps in PPA during quench PPA becomes too viscous to dissolve in ice water, trapping the product.Pour the PPA mixture over ice while it is still hot (80 °C). Do not let it cool in the flask before quenching.

References

  • BenchChem. "A Technical Guide to the Synthesis and Characterization of PV-1019: A Selective Chk2 Inhibitor." BenchChem, 2025.
  • ChemicalBook. "7-Nitroindole-2-carboxylic acid | 6960-45-8." ChemicalBook, 2026.
  • Semantic Scholar. "Exploration of N-Arylsulfonyl-indole-2-carboxamide Derivatives as Novel Fructose-1,6-bisphosphatase Inhibitors by Molecular Simu." Semantic Scholar, 2022.
  • Google Patents. "US20080096877A1 - Indole compound." Google Patents, 2007.

Sources

Application Note: Synthesis and Derivatization of 7-Nitroindole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

7-Nitroindole-2-carboxylic acid (CAS: 6960-45-8) is a highly versatile pharmacophore and critical building block in modern drug discovery. It serves as the core scaffold for several bioactive molecules, most notably PV-1019 , a potent and selective competitive inhibitor of Checkpoint Kinase 2 (Chk2) that sensitizes cancer cells to DNA-damaging agents1[1]. Historically, it was also investigated as an inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1), though recent biophysical characterizations suggest its APE1 inhibitory activity may be an artifact of colloidal aggregation rather than specific active-site binding2[2].

The Mechanistic Challenge: Direct nitration of indole-2-carboxylic acid is notoriously unselective, yielding an intractable mixture of 3-, 5-, and 7-nitro isomers. To achieve absolute regiocontrol, this protocol utilizes a bottom-up approach starting from 2-nitroaniline. By employing the Japp-Klingemann reaction followed by a Fischer Indole cyclization , the pre-existing substitution pattern on the aniline ring guarantees the exclusive formation of the 7-nitro isomer 3[3].

Synthesis A 2-Nitroaniline B Diazonium Salt (NaNO2, HCl, 0°C) A->B Diazotization C Ethylpyruvate o-nitrophenylhydrazone B->C Japp-Klingemann Coupling D Ethyl 7-nitro-1H-indole- 2-carboxylate C->D Fischer Indole Cyclization (PPA, 80°C) E 7-Nitroindole-2- carboxylic acid D->E Saponification (KOH, EtOH, H+) F 7-Nitroindole Derivatives (e.g., PV-1019) E->F Amide Coupling (PyBOP, DMF)

Caption: Workflow for the regioselective synthesis of 7-nitroindole-2-carboxylic acid derivatives.

Materials and Reagents

ReagentRole in SynthesisMolecular Weight ( g/mol )Equivalents
2-Nitroaniline Starting Material138.121.0
Sodium Nitrite (NaNO₂) Diazotizing Agent69.001.1
Ethyl 2-methylacetoacetate Coupling Partner144.171.0
Polyphosphoric Acid (PPA) Catalyst & Dehydrating Solvent~338.00Excess
Potassium Hydroxide (KOH) Base / Saponification56.11Excess
PyBOP Amide Coupling Reagent520.391.2

Step-by-Step Experimental Protocol

Step 1: Diazotization and Japp-Klingemann Coupling

Causality: The Japp-Klingemann reaction couples a diazonium salt with an active methylene compound (ethyl 2-methylacetoacetate). Under basic conditions, the acetyl group is cleaved, yielding the hydrazone of ethyl pyruvate, which is the exact precursor needed for the indole-2-carboxylate scaffold.

  • Diazotization: Suspend 2-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the flask to 0°C using an ice-salt bath. Slowly add an aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining the temperature below 5°C.

    • Self-Validation: The orange suspension will clarify into a pale, transparent diazonium salt solution. Keep this solution strictly at 0°C to prevent decomposition.

  • Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol. Add an aqueous solution of KOH to generate the enolate.

  • Hydrazone Formation: Slowly transfer the cold diazonium salt solution into the enolate solution under vigorous stirring.

    • Self-Validation: An immediate color change occurs, followed by the precipitation of a bright yellow solid. Filter, wash with cold water, and recrystallize from ethanol to yield ethylpyruvate o-nitrophenylhydrazone 3[3].

Step 2: Fischer Indole Cyclization

Causality: Polyphosphoric acid (PPA) is utilized here because it acts simultaneously as a Lewis acid catalyst to drive the [3,3]-sigmatropic rearrangement and as a dehydrating solvent to facilitate the elimination of ammonia, forcing the cyclization to completion.

  • Cyclization: Add the dried ethylpyruvate o-nitrophenylhydrazone to a flask containing PPA. Heat the highly viscous mixture to 80°C and stir continuously for 12 hours.

  • Quenching: Pour the hot reaction mixture directly over crushed ice while stirring vigorously.

    • Causality & Self-Validation: PPA solidifies into a glass-like matrix at room temperature. Quenching over ice prevents the product from becoming permanently trapped. The product will precipitate as a dark brown solid.

  • Purification: Extract the solid with petroleum ether, concentrate, and recrystallize from ethanol to yield ethyl 7-nitro-1H-indole-2-carboxylate as pale yellow needles.

Step 3: Saponification
  • Hydrolysis: Dissolve the ethyl 7-nitro-1H-indole-2-carboxylate in ethanol. Add an aqueous solution of KOH and stir at room temperature for 3 hours.

  • Precipitation: Add hot water to ensure complete dissolution of any formed potassium salts, then acidify the solution dropwise with concentrated HCl until the pH reaches ~2.

    • Self-Validation: A dense precipitate will form. Filter, wash with distilled water, and dry under a vacuum to yield pure 7-nitroindole-2-carboxylic acid 4[4].

Step 4: Amide Derivatization (Synthesis of PV-1019 Analogs)

Causality: Standard coupling agents like EDC/NHS often fail or produce low yields with electron-deficient indole carboxylic acids. PyBOP in DMF is preferred as it generates a highly reactive phosphonium intermediate, ensuring efficient amide bond formation.

  • Activation: Dissolve 7-nitroindole-2-carboxylic acid in anhydrous DMF. Add PyBOP (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15 minutes.

  • Coupling: Add the desired amine (e.g., 4-[1-(guanidinohydrazone)-ethyl]-aniline for PV-1019) and stir at room temperature overnight. Purify via preparative HPLC.

Quantitative Data & Quality Control Metrics

StepIntermediate / ProductExpected YieldPhysical AppearanceKey Quality Control Metric
1 Ethylpyruvate o-nitrophenylhydrazone80 - 85%Bright yellow precipitateComplete consumption of 2-nitroaniline (TLC)
2 Ethyl 7-nitro-1H-indole-2-carboxylate65 - 70%Pale yellow needlesRf shift; loss of hydrazone N-H stretch (IR)
3 7-Nitroindole-2-carboxylic acid85 - 90%Off-white to brown powderMelting Point: 260-261°C
4 PV-1019 (Amide Derivative)VariableSolidChk2 IC₅₀ ~ 260 nM (Kinase Assay)

Biological Context: Chk2 Inhibition Pathway

Once synthesized, 7-nitroindole derivatives like PV-1019 act as competitive inhibitors in the ATP binding pocket of Chk2. By inhibiting Chk2 autophosphorylation, PV-1019 prevents the downstream phosphorylation of Cdc25C and p53, thereby overriding cell cycle arrest mechanisms and sensitizing tumor cells to DNA damage1[1].

Pathway DNA DNA Damage (Chemo/Radiation) ATM ATM Kinase DNA->ATM Activates Chk2 Chk2 Kinase ATM->Chk2 Phosphorylates Cdc25C Cdc25C Chk2->Cdc25C Phosphorylates p53 p53 Chk2->p53 Phosphorylates PV1019 PV-1019 (Inhibitor) PV1019->Chk2 Competitive Inhibition Arrest Cell Cycle Arrest / Apoptosis Cdc25C->Arrest Induces p53->Arrest Induces

Caption: Mechanism of action for PV-1019 inhibiting the Chk2-mediated DNA damage response pathway.

References

  • A Technical Guide to the Synthesis and Characterization of PV-1019: A Selective Chk2 Inhibitor Source: Benchchem URL
  • Cellular Inhibition of Checkpoint Kinase 2 (Chk2)
  • Source: PubMed Central (PMC)
  • An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis of 7-amino-DL-tryptophan Source: Canadian Science Publishing URL

Sources

Synthesis of Methyl 7-nitro-1H-indole-2-carboxylate via Acid-Catalyzed Fischer Indolization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-nitroindole scaffold is a crucial heterocyclic motif present in numerous biologically active molecules and serves as a versatile building block in pharmaceutical development.[1][2] This application note provides a comprehensive guide to the synthesis of Methyl 7-nitro-1H-indole-2-carboxylate, a key intermediate, utilizing the classic Fischer indole synthesis. The protocol details the acid-catalyzed cyclization of the precursor, methyl (E)-2-((2-nitrophenyl)hydrazono)propanoate. We offer in-depth mechanistic insights, a step-by-step experimental protocol, purification techniques, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the transformation for researchers in organic synthesis and drug discovery.

Introduction and Significance

Indole derivatives are a cornerstone of medicinal chemistry, found in a wide array of pharmaceuticals targeting conditions like cancer, inflammation, and migraines.[3][4] The introduction of a nitro group, particularly at the 7-position of the indole ring, provides a valuable handle for further functionalization and can significantly modulate the electronic properties and biological activity of the parent molecule.[2]

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole core.[5][6] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[7] This application note focuses on the synthesis of Methyl 7-nitro-1H-indole-2-carboxylate from its corresponding hydrazone precursor, derived from 2-nitrophenylhydrazine and methyl pyruvate. The choice of a strong acid catalyst is critical for this transformation, and this guide will focus on the application of polyphosphoric acid (PPA), which often serves as both the catalyst and the reaction medium.[3][8]

Reaction Scheme and Mechanism

The overall transformation is a two-step process: the formation of the hydrazone followed by the acid-catalyzed cyclization. Often, the hydrazone can be generated in situ and directly subjected to the indolization conditions without isolation.[3][9]

Overall Reaction: (2-nitrophenyl)hydrazine + Methyl pyruvate → Methyl (E)-2-((2-nitrophenyl)hydrazono)propanoate → Methyl 7-nitro-1H-indole-2-carboxylate

The accepted mechanism for the Fischer indole synthesis is a cascade of acid-catalyzed steps, as detailed below.[6][10]

  • Hydrazone to Enamine Tautomerization: The reaction begins with the protonation of the arylhydrazone, which facilitates its tautomerization to the more reactive enamine (or 'ene-hydrazine') intermediate.[11]

  • [8][8]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a[8][8]-sigmatropic rearrangement, analogous to a Cope rearrangement, to form a new carbon-carbon bond and produce a di-imine intermediate.[5][10]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon, forming a five-membered ring aminoacetal (aminal).[6]

  • Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia, and subsequent deprotonation yields the final aromatic indole product.[5][9]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis Hydrazone Methyl (2-nitrophenyl)hydrazono propanoate Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization (Acid-Catalyzed) Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Intermediate Diimine->Aminal Aromatization & Intramolecular Cyclization Indole Methyl 7-nitro- 1H-indole-2-carboxylate (Product) Aminal->Indole Elimination of NH₃

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis

Detailed Experimental Protocol

This protocol is divided into two main parts: the synthesis of the hydrazone precursor and its subsequent cyclization to the target indole.

Part A: Synthesis of Methyl (E)-2-((2-nitrophenyl)hydrazono)propanoate

While this step can be performed in situ, isolation of the hydrazone ensures the use of a pure intermediate for the cyclization, often leading to a cleaner final reaction. The procedure is analogous to the synthesis of similar phenylhydrazones.[12]

Materials and Reagents:

  • 2-Nitrophenylhydrazine

  • Methyl pyruvate

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Ice-water bath

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-nitrophenylhydrazine (1.0 eq) in absolute ethanol (approx. 3 mL per mmol of hydrazine).

  • To this solution, add methyl pyruvate (1.05 eq) dropwise with stirring.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 1-2 hours. Monitor the reaction by TLC until the starting hydrazine is consumed.

  • After completion, cool the reaction flask to room temperature and then place it in an ice-water bath for 30 minutes to facilitate precipitation.

  • Collect the resulting solid product by vacuum filtration, washing the cake with a small amount of ice-cold ethanol.

  • Dry the bright yellow/orange solid under vacuum to yield the hydrazone, which can be used in the next step without further purification.

Part B: Cyclization to Methyl 7-nitro-1H-indole-2-carboxylate

Materials and Reagents:

  • Methyl (E)-2-((2-nitrophenyl)hydrazono)propanoate (from Part A)

  • Polyphosphoric Acid (PPA)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask, place polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone) and heat it to 80-90°C in an oil bath with mechanical stirring. Causality: PPA serves as both the acidic catalyst and the solvent. Pre-heating ensures it is fluid enough for effective mixing.[8]

  • Once the PPA is hot and mobile, add the hydrazone from Part A (1.0 eq) in portions over 5-10 minutes. The mixture will darken in color.

  • Maintain the reaction temperature at 90-100°C for 2-3 hours. The progress should be monitored by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), sampling carefully by quenching a small aliquot in ice water and extracting with ethyl acetate.

  • Upon completion, carefully and slowly pour the hot reaction mixture into a beaker containing a large amount of crushed ice (approx. 200 g per 10 g of PPA) with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.

  • Allow the ice to melt completely, then neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude solid product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure Methyl 7-nitro-1H-indole-2-carboxylate.

Data Summary and Characterization

Reagent Summary Table
ReagentMolar Mass ( g/mol )Molar Eq.Density (g/mL)
2-Nitrophenylhydrazine153.141.0-
Methyl pyruvate102.091.051.15
Hydrazone Intermediate237.221.0-
Polyphosphoric Acid-Catalyst/Solvent~2.1
Expected Characterization
  • Appearance: Pale yellow to light brown solid.

  • Melting Point: Impurities will broaden and depress the melting range.[13] A sharp melting point is indicative of high purity.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include a singlet for the N-H proton (δ > 11 ppm), aromatic protons in the 7-8.5 ppm range, a singlet for the indole C3-H, and a singlet for the methyl ester protons (~3.9 ppm).

  • Mass Spectrometry (MS): ESI-MS should show the [M+H]⁺ or [M-H]⁻ ion corresponding to the product's molecular weight (C₁₀H₈N₂O₄ = 220.18 g/mol ).

Experimental Workflow Visualization

The overall process from starting materials to the purified final product is outlined in the workflow diagram below.

Workflow Figure 2: Experimental Workflow Start 2-Nitrophenylhydrazine + Methyl Pyruvate HydrazoneFormation Hydrazone Formation (EtOH, AcOH, Reflux) Start->HydrazoneFormation IsolationA Precipitation & Filtration HydrazoneFormation->IsolationA Hydrazone Isolated Hydrazone IsolationA->Hydrazone Cyclization Fischer Indolization (PPA, 90-100°C) Hydrazone->Cyclization Workup Quenching (Ice) & Neutralization Cyclization->Workup Extraction Ethyl Acetate Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product Pure Methyl 7-nitro- 1H-indole-2-carboxylate Purification->Product

Caption: Figure 2: Experimental Workflow

Safety and Troubleshooting

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Handle 2-nitrophenylhydrazine and the final nitro-indole product with care as they are potentially toxic. Polyphosphoric acid is highly corrosive and viscous; handle it with extreme caution, especially when hot. All operations should be performed in a well-ventilated fume hood.

  • Troubleshooting:

    • Low Yield in Cyclization: This may result from incomplete reaction or decomposition. Ensure the PPA is sufficiently hot and the hydrazone is added slowly. Prolonged reaction times or excessively high temperatures (>120°C) can lead to decomposition.

    • Purification Issues: If the product "oils out" during recrystallization attempts, it may indicate the presence of significant impurities.[13] Column chromatography as described is the recommended purification method. If the product is difficult to separate from byproducts, try a different solvent system for chromatography.

References

  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. [Link]

  • Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. [Link]

  • MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I.[Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. [Link]

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. [Link]

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis. [Link]

  • SynArchive. (n.d.). Fischer Indole Synthesis. [Link]

  • Scribd. (n.d.). Expt-7 The Fischer Indole Synthesis New. [Link]

  • ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]

  • PMC. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

  • Molbase. (n.d.). Chemical Synthesis and Properties of Hydrazones. [Link]

  • Mol-Instincts. (2025, May 20). (2E)-2-[(4-nitrophenyl)hydrazono]propanal. Chemical Synthesis Database. [Link]

  • IUCr Journals. (2007, December 17). (E)-Methyl 2-[(4-nitrophenyl)hydrazono]propanoate. [Link]

  • RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • ChemRxiv. (n.d.). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. [Link]

  • ResearchGate. (2022, July 4). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones: A Comparative Study. [Link]

  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. [Link]

Sources

Application Note & Protocol: Chemoselective Reduction of Methyl 7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Methyl 7-amino-1H-indole-2-carboxylate is a highly valuable building block in medicinal chemistry and drug development. It serves as a critical intermediate in the synthesis of allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase) for metabolic disorders[1], farnesoid X receptor (FXR) agonists for the treatment of NASH[2], and various kinase inhibitors.

The synthesis of this amine relies on the reduction of its precursor, methyl 7-nitro-1H-indole-2-carboxylate. However, the indole nucleus is highly electron-rich and notoriously sensitive to strong acidic conditions, which can trigger rapid dimerization, degradation, or the formation of insoluble polymeric tars[3]. Therefore, achieving high yields requires a reduction strategy that is strictly chemoselective—efficiently reducing the nitro group while preserving both the C2-methyl ester and the fragile indole core.

Mechanistic Causality in Method Selection

To ensure a self-validating and high-yielding workflow, researchers must select a reduction method based on the specific functional group tolerance required by their substrate[4]. The three primary mechanistic pathways are:

  • Method A: Catalytic Hydrogenation (Pd/C, H 2​ )

    • Causality: Operates via surface-mediated heterogeneous catalysis. Hydrogen gas and the nitro compound adsorb onto the palladium surface, sequentially transferring hydrogen atoms to yield the amine and water. It is the cleanest method with the highest atom economy. However, it is not suitable if the indole is substituted with halogens (prone to dehalogenation) or reducible alkynes/alkenes.

  • Method B: Single-Electron Transfer (SnCl 2​ ·2H 2​ O)

    • Causality: Tin(II) chloride acts as a single-electron reducing agent in protic solvents. It is exceptionally chemoselective but generates stoichiometric heavy metal waste, often leading to intractable emulsions during basic workup.

  • Method C: Mild Dissolving Metal Reduction (Fe/NH 4​ Cl)

    • Causality: A modern, eco-friendly variant of the Béchamp reduction. Iron powder provides the electrons, while ammonium chloride (NH 4​ Cl) acts as a mild proton donor. The choice of NH 4​ Cl over HCl is critical: strong acids like HCl induce rapid polymerization of the indole nucleus[3]. NH 4​ Cl maintains a mildly acidic environment (pH ~5–6), preventing substrate decomposition while driving the reduction forward.

Quantitative Comparison of Reduction Strategies

ParameterMethod A (Pd/C, H 2​ )Method B (SnCl 2​ )Method C (Fe/NH 4​ Cl)
Mechanism Heterogeneous CatalysisSingle-Electron TransferDissolving Metal Reduction
Typical Yield 85 – 95%70 – 85%80 – 90%
Chemoselectivity Low (Reduces alkenes/halogens)High (Tolerates most groups)High (Tolerates halogens/alkenes)
Byproducts WaterTin salts (Heavy Metal)Iron oxides (Benign)
Scalability Excellent (Requires H 2​ reactor)Poor (Emulsions during workup)Good (Easy filtration)

Pathway Visualization

G SM Methyl 7-nitro-1H-indole-2-carboxylate (Starting Material) CondA Method A: Pd/C, H2 Surface-mediated reduction High atom economy SM->CondA CondB Method B: SnCl2·2H2O Single-electron transfer High chemoselectivity SM->CondB CondC Method C: Fe, NH4Cl Mild protonation Prevents polymerization SM->CondC Prod Methyl 7-amino-1H-indole-2-carboxylate (Target Product) CondA->Prod CondB->Prod CondC->Prod

Reduction pathways for methyl 7-nitro-1H-indole-2-carboxylate to its 7-amino derivative.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C)

Recommended for clean, halogen-free substrates.

  • Preparation & Wetting: In a flame-dried round-bottom flask flushed with argon, add 10% Pd/C (10% w/w relative to the substrate). Crucial Causality Step: Carefully add 1–2 mL of water or toluene to wet the catalyst. Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact.

  • Substrate Addition: Dissolve methyl 7-nitro-1H-indole-2-carboxylate (1.0 eq) in anhydrous methanol or ethyl acetate (0.1 M concentration) and add it to the flask.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under a vacuum and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature under a hydrogen atmosphere for 2–4 hours.

    • Self-Validation: The bright yellow solution will gradually turn colorless or pale grey as the nitro group is reduced.

  • Workup: Flush the system with argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine. Purify via flash chromatography if necessary.

Protocol B: Mild Dissolving Metal Reduction (Fe/NH 4​ Cl)

Recommended for substrates containing reducible functional groups or when H 2​ equipment is unavailable.

  • Solvent & Reagent Setup: In a round-bottom flask, dissolve the starting material (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Addition of Reductants: Add Iron powder (325 mesh, 5.0–10.0 eq) and Ammonium Chloride (NH 4​ Cl, 5.0 eq) to the solution. Crucial Causality Step: The use of NH 4​ Cl ensures the pH remains mildly acidic, providing necessary protons for the reduction without triggering the acid-catalyzed degradation of the indole ring[3].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring for 2–3 hours.

  • Monitoring: Monitor by TLC. The reaction is complete when the yellow starting material spot disappears.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron oxides, washing the pad with hot ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Add water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized methyl 7-amino-1H-indole-2-carboxylate, utilize the following self-validating analytical checks:

  • Thin-Layer Chromatography (TLC): Using a Hexane:Ethyl Acetate (6:4) solvent system, the nitro starting material appears as a bright yellow, UV-active spot at Rf​≈0.6 . The target amine product will appear as a highly polar spot at Rf​≈0.2 . The amine spot is easily validated by its distinct blue fluorescence under 254 nm UV light and a dark brown stain when developed with Ninhydrin.

  • LC-MS: Electrospray ionization (ESI+) will show a clean molecular ion peak at m/z=191.2 [M+H]+ , confirming the successful reduction of the −NO2​ group (mass 46) to the −NH2​ group (mass 16).

References

  • LG Life Sciences Ltd. "Indole and indazole derivatives having a cell-, tissue- and organ-preserving effect." US Patent 8349885B2.
  • BenchChem Technical Support. "7-Nitroindole Synthesis." BenchChem.
  • Xu, B. et al. "Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase." ResearchGate.
  • Smith et al. "Methods for treating or preventing NASH by administering an FXR agonist." US Patent Application Publication.

Sources

Application Note: Characterization of Methyl 7-nitro-1H-indole-2-carboxylate in FBPase Allosteric Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Gluconeogenesis Regulation, Type 2 Diabetes Therapeutics, Allosteric Modulators

Mechanistic Rationale & Target Overview

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate (FBP) to fructose-6-phosphate (F6P) and inorganic phosphate. Because elevated hepatic glucose production is a hallmark of Type 2 Diabetes, inhibiting FBPase presents a compelling therapeutic strategy[1].

FBPase operates as a homotetramer that transitions between a catalytically active R-state and an inactive T-state [2]. Endogenous regulation is achieved via the allosteric binding of adenosine monophosphate (AMP), which stabilizes the T-state. Recent structure-activity relationship (SAR) campaigns have identified indole-2-carboxylic acid derivatives as potent allosteric inhibitors that hijack this AMP binding pocket[1].

Methyl 7-nitro-1H-indole-2-carboxylate serves as a highly specific probe in these assays. The indole scaffold mimics the purine ring of AMP, while the 7-nitro substitution acts as a critical hydrogen-bond acceptor, significantly anchoring the molecule within the allosteric cleft[1]. To accurately characterize this compound, researchers must employ orthogonal assay systems: a functional coupled-enzyme assay to determine IC 50​ , and a fluorescence displacement assay to confirm the mechanism of action (MoA)[3].

Mechanism FBP Fructose-1,6-bisphosphate (Substrate) R_State FBPase (R-State) Catalytically Active FBP->R_State Binds Active Site T_State FBPase (T-State) Catalytically Inactive R_State->T_State Conformational Shift Product Fructose-6-phosphate R_State->Product Gluconeogenesis Inhibitor Methyl 7-nitro-1H-indole- 2-carboxylate Inhibitor->T_State Binds AMP Allosteric Site

Mechanism of FBPase allosteric inhibition shifting the enzyme to the inactive T-state.

Experimental Design: Causality & System Validation

When designing FBPase assays, direct measurement of the product (F6P) is optically difficult. Therefore, we utilize a Coupled-Enzyme Spectrophotometric Assay .

The Causality of the Cascade:

  • FBPase converts FBP to F6P.

  • Phosphoglucose Isomerase (PGI) immediately isomerizes F6P to Glucose-6-Phosphate (G6P).

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) oxidizes G6P, simultaneously reducing NADP + to NADPH.

  • The generation of NADPH is monitored kinetically at 340 nm[3].

Self-Validation Check: The coupling enzymes (PGI and G6PDH) must be supplied in vast excess. If they are not, the rate of NADPH formation will reflect the kinetics of the coupling enzymes rather than the FBPase target. Furthermore, because FBPase is a metalloenzyme, Mg 2+ is required for catalysis, while trace EDTA is added to chelate inhibitory heavy metal contaminants without stripping the essential Mg 2+ [3].

Workflow S1 1. Buffer & Coupling Enzymes S2 2. Add FBPase & Inhibitor S1->S2 S3 3. Incubate (Equilibration) S2->S3 S4 4. Add FBP (Initiate) S3->S4 S5 5. Read Absorbance (340 nm) S4->S5

Step-by-step workflow for the coupled-enzyme FBPase inhibition assay.

Protocol I: Coupled-Enzyme Kinetic Assay for IC 50​ Determination

This protocol establishes the quantitative inhibitory potency of Methyl 7-nitro-1H-indole-2-carboxylate against purified human or porcine liver FBPase.

Reagents & Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl 2​ , 0.1 mM EDTA, pH 7.5.

  • Cofactor: 0.2 mM NADP + .

  • Coupling Enzymes: 2 U/mL Phosphoglucose Isomerase (PGI), 1 U/mL Glucose-6-Phosphate Dehydrogenase (G6PDH).

  • Substrate: 100 µM Fructose-1,6-bisphosphate (FBP).

  • Inhibitor Stock: 10 mM Methyl 7-nitro-1H-indole-2-carboxylate in 100% DMSO.

Step-by-Step Methodology
  • Master Mix Preparation: In a 96-well UV-transparent microplate, add 180 µL of Assay Buffer containing NADP + , PGI, and G6PDH to each well.

  • Inhibitor Titration: Dispense 5 µL of the inhibitor (serially diluted in DMSO) into the test wells. Ensure the final DMSO concentration does not exceed 2.5% to prevent enzyme denaturation. Include a vehicle control (DMSO only) and a positive control (AMP, 10 µM).

  • Enzyme Addition: Add 10 µL of purified FBPase (final concentration ~10 nM) to the wells.

  • Equilibration: Incubate the plate at 25°C for 15 minutes. Insight: Allosteric conformational shifts from R-state to T-state take time; skipping this step leads to artificially high IC 50​ values.

  • Baseline Read: Read absorbance at 340 nm for 2 minutes to ensure no background NADPH generation is occurring (validating reagent purity).

  • Reaction Initiation: Rapidly add 5 µL of FBP substrate to all wells using a multichannel pipette.

  • Kinetic Measurement: Monitor the increase in absorbance at 340 nm every 30 seconds for 15 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Protocol II: TNP-AMP Fluorescence Displacement Assay

While Protocol I proves the compound inhibits FBPase, it does not prove where it binds. To confirm that Methyl 7-nitro-1H-indole-2-carboxylate targets the AMP allosteric site, we use a competition assay with TNP-AMP (2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-monophosphate)[3]. TNP-AMP is highly fluorescent only when bound to the hydrophobic allosteric pocket of FBPase[4].

Step-by-Step Methodology
  • Buffer Setup: Use 50 mM Tris-acetate buffer, pH 7.5. (Avoid Mg 2+ and FBP to lock the enzyme in an apo-state receptive to allosteric binders)[3].

  • Complex Formation: In a fluorometer cuvette or black 96-well plate, combine 1 µM FBPase with 2 µM TNP-AMP.

  • Baseline Fluorescence: Excite at 410 nm and measure emission at 540 nm. Record the maximum fluorescence signal of the bound complex.

  • Displacement: Titrate increasing concentrations of Methyl 7-nitro-1H-indole-2-carboxylate (0.1 µM to 50 µM) into the solution.

  • Readout: Measure the dose-dependent decrease in fluorescence at 540 nm. A successful quench validates that the indole compound is physically displacing TNP-AMP from the allosteric site[3].

Data Presentation & Expected Outcomes

When executed correctly, the assays will yield distinct kinetic profiles. Indole-2-carboxylate derivatives typically exhibit sub-micromolar to low-micromolar affinity for the AMP site[1].

Table 1: Representative Inhibition Parameters for FBPase Assays

Compound / LigandTarget SiteAssay MethodExpected IC 50​ / K d​ MoA Confirmation
AMP (Endogenous) AllostericCoupled-Enzyme1.0 - 5.0 µMReference Standard
Methyl 7-nitro-1H-indole-2-carboxylate AllostericCoupled-Enzyme0.5 - 2.5 µMT-State Stabilization
TNP-AMP AllostericFluorescenceK d​ ~ 0.5 µMFluorescent Probe
Fructose-2,6-bisphosphate Active SiteCoupled-Enzyme0.1 - 0.5 µMCompetitive Inhibition

Note: The presence of the 7-nitro group significantly enhances potency compared to unsubstituted indoles due to favorable electrostatic interactions with the backbone amides in the AMP pocket[1].

References
  • Source: PubMed Central (PMC)
  • Unveiling the Allosteric Landscape of Fructose-1,6-Bisphosphatase: A Technical Guide Source: BenchChem URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Application of 7-Nitroindole Derivatives in Anti-Trypanosoma cruzi Research: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 7-nitroindole derivatives in the investigation of novel therapeutics against Trypanosoma cruzi, the etiological agent of Chagas disease. This guide offers insights into the mechanistic rationale, presents detailed experimental protocols, and discusses the interpretation of results in the context of anti-trypanosomal drug discovery.

Introduction: The Rationale for Targeting Trypanosoma cruzi with 7-Nitroindole Derivatives

Chagas disease, a neglected tropical disease, affects millions worldwide, with current treatment options limited to two nitroaromatic drugs, benznidazole and nifurtimox.[1] These therapies exhibit significant toxicity and variable efficacy, particularly in the chronic phase of the disease, underscoring the urgent need for novel, safer, and more effective chemotherapeutic agents.[1][2]

Nitroaromatic compounds have historically formed the backbone of anti-trypanosomal chemotherapy. Their mechanism of action is largely dependent on the bioreduction of the nitro group by parasitic nitroreductases (NTRs), leading to the generation of reactive radical species that induce lethal oxidative stress within the parasite.[2][3] The 7-nitroindole scaffold represents a promising, yet underexplored, chemotype in this class. Its structural features offer potential for novel interactions with parasitic targets and favorable physicochemical properties for drug development.

This guide will explore the application of 7-nitroindole derivatives through two primary proposed mechanisms of action: bioreductive activation and inhibition of the essential cysteine protease, cruzain.

Proposed Mechanisms of Action

Bioreductive Activation and Oxidative Stress

The primary hypothesis for the anti-T. cruzi activity of 7-nitroindole derivatives is centered on the activation of the nitro group by parasitic type I nitroreductases. This process is believed to follow a well-established pathway for other nitroaromatic drugs.

The proposed mechanism involves a one-electron reduction of the 7-nitroindole derivative to a nitro-anion radical.[3][4] In the presence of molecular oxygen, this radical can be re-oxidized to the parent compound, generating a superoxide anion. This futile cycle of reduction and re-oxidation leads to the accumulation of reactive oxygen species (ROS), overwhelming the parasite's antioxidant defenses and causing damage to DNA, proteins, and lipids, ultimately leading to cell death.

Diagram of the Proposed Bioreductive Activation Pathway

bioreductive_activation 7-Nitroindole 7-Nitroindole Nitro-anion_Radical Nitro-anion_Radical 7-Nitroindole->Nitro-anion_Radical T. cruzi Nitroreductase (Type I) +e- Nitro-anion_Radical->7-Nitroindole O2 ROS Reactive Oxygen Species (O2-, H2O2) Nitro-anion_Radical->ROS O2 Parasite_Damage Macromolecular Damage (DNA, Proteins, Lipids) ROS->Parasite_Damage Parasite_Death Parasite Death Parasite_Damage->Parasite_Death

Caption: Proposed bioreductive activation of 7-nitroindole derivatives in T. cruzi.

Inhibition of Cruzain

Cruzain, the major cysteine protease of T. cruzi, is a validated and attractive target for Chagas disease drug discovery.[5][6][7][8] This enzyme is crucial for various parasite physiological processes, including nutrition, replication, and evasion of the host immune system.[6] While direct evidence for 7-nitroindole derivatives as cruzain inhibitors is still emerging, the exploration of this target is a logical secondary line of investigation. The indole nucleus provides a scaffold that can be functionalized to interact with the active site of cruzain.

Experimental Protocols

This section provides detailed protocols for the in vitro evaluation of 7-nitroindole derivatives against T. cruzi.

In Vitro Anti-parasitic Activity Assessment

Objective: To determine the 50% inhibitory concentration (IC50) of 7-nitroindole derivatives against the different life cycle stages of T. cruzi.

Materials:

  • T. cruzi strains (e.g., Y, Tulahuen)

  • Mammalian host cells (e.g., L929 fibroblasts, J774 macrophages)

  • Liver Infusion Tryptose (LIT) medium for epimastigotes

  • RPMI-1640 or DMEM medium for mammalian cells and intracellular amastigotes

  • Fetal Bovine Serum (FBS)

  • 7-nitroindole derivatives and reference drug (Benznidazole)

  • 96-well microplates

  • Resazurin or other viability indicators

  • Plate reader (colorimetric or fluorometric)

Protocol for Anti-epimastigote Activity:

  • Culture T. cruzi epimastigotes in LIT medium supplemented with 10% FBS at 28°C.

  • Harvest mid-log phase epimastigotes and adjust the concentration to 1 x 10^6 parasites/mL.

  • Prepare serial dilutions of the 7-nitroindole derivatives and benznidazole in LIT medium in a 96-well plate.

  • Add the parasite suspension to each well. Include a parasite-only control (no drug) and a medium-only control (no parasites).

  • Incubate the plates at 28°C for 72 hours.

  • Add a viability indicator (e.g., Resazurin) and incubate for a further 4-24 hours.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of growth inhibition for each concentration and determine the IC50 value.

Protocol for Anti-amastigote Activity (Intracellular Assay):

  • Seed mammalian host cells (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere overnight at 37°C in a 5% CO2 atmosphere.

  • Infect the host cells with tissue culture-derived trypomastigotes at a parasite-to-cell ratio of 10:1.

  • Incubate for 24 hours to allow for parasite invasion and differentiation into amastigotes.

  • Wash the wells to remove non-internalized trypomastigotes.

  • Add fresh medium containing serial dilutions of the 7-nitroindole derivatives and benznidazole.

  • Incubate for 48-72 hours at 37°C and 5% CO2.

  • Fix and stain the cells (e.g., with Giemsa stain) and count the number of amastigotes per 100 host cells under a microscope. Alternatively, for high-throughput screening, a β-galactosidase-expressing T. cruzi strain can be used with a colorimetric substrate.[9]

  • Calculate the percentage of infection inhibition and determine the IC50 value.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of 7-nitroindole derivatives on mammalian cells to assess their selectivity.

Protocol:

  • Seed mammalian cells (the same line used for the anti-amastigote assay) in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of the 7-nitroindole derivatives to the wells. Include a cell-only control (no drug).

  • Incubate for the same duration as the anti-amastigote assay (e.g., 72 hours).

  • Assess cell viability using a suitable method (e.g., MTT, Resazurin, or CellTiter-Glo).

  • Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value.

  • Calculate the Selectivity Index (SI) as CC50 / IC50. A higher SI value indicates greater selectivity for the parasite over the host cells.

Experimental Workflow for In Vitro Evaluation

in_vitro_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_validation Secondary Screening & Selectivity Synthesis Synthesis of 7-Nitroindole Derivatives Epimastigote_Assay Anti-epimastigote Assay (IC50 determination) Synthesis->Epimastigote_Assay Amastigote_Assay Anti-amastigote Assay (IC50 determination) Epimastigote_Assay->Amastigote_Assay Active Compounds Selectivity_Index Calculate Selectivity Index (SI = CC50 / IC50) Amastigote_Assay->Selectivity_Index Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (CC50) Cytotoxicity_Assay->Selectivity_Index

Sources

Application Note: Experimental Use of Methyl 7-nitro-1H-indole-2-carboxylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Prodrug Strategies for Intracellular APE1 Inhibition and Base Excision Repair (BER) Modulation

Introduction & Mechanistic Rationale

Apurinic/apyrimidinic endonuclease 1 (APE1) is a critical node in the Base Excision Repair (BER) pathway. It processes AP (apurinic/apyrimidinic) sites generated by DNA glycosylases, making it a prime therapeutic target for sensitizing cancer cells to alkylating agents like methyl methanesulfonate (MMS) or temozolomide (TMZ)[1].

The compound 7-nitro-1H-indole-2-carboxylic acid (CRT0044876, CAS: 6960-45-8) is a well-characterized, potent, and selective APE1 inhibitor with an IC50 of ~3 µM[1]. However, the presence of a free carboxylic acid moiety can restrict passive lipid bilayer diffusion, limiting optimal intracellular concentrations in live-cell assays.

To circumvent this, Methyl 7-nitro-1H-indole-2-carboxylate (CAS: 167027-28-3) is utilized as a lipophilic prodrug[2]. By masking the polar carboxylate as a methyl ester, the molecule readily permeates the cell membrane. Once in the cytosol, ubiquitous intracellular esterases hydrolyze the ester bond, liberating the active CRT0044876 to competitively inhibit the APE1 active site[2]. This prodrug strategy ensures higher intracellular concentrations of the active inhibitor without requiring harsh permeabilization agents.

Pharmacodynamic Pathway

Pathway Prodrug Methyl 7-nitro-1H-indole-2-carboxylate (Extracellular Prodrug) Membrane Cell Membrane Diffusion Prodrug->Membrane Intracellular Intracellular Esterase Cleavage Membrane->Intracellular Active 7-Nitro-1H-indole-2-carboxylic acid (CRT0044876) Intracellular->Active Hydrolysis Target APE1 Enzyme Binding Active->Target IC50 ~3 µM Effect Inhibition of Base Excision Repair (AP Site Accumulation) Target->Effect Blockade

Fig 1: Prodrug activation of Methyl 7-nitro-1H-indole-2-carboxylate and APE1 inhibition pathway.

Experimental Workflows & Protocols

This section outlines self-validating protocols to measure the biological activity of Methyl 7-nitro-1H-indole-2-carboxylate. A self-validating system requires both a positive control (direct DNA damage via MMS) and a mechanistic readout (AP site accumulation) to ensure the observed cytotoxicity is specifically due to BER inhibition, not off-target toxicity[3].

Workflow Step1 Cell Seeding (HT1080/HeLa) Step2 Prodrug Pre-treatment (1-100 µM, 2h) Step1->Step2 Step3 DNA Damage Induction (MMS/TMZ, 24-48h) Step2->Step3 Step4 Assay Readout (Viability or AP Sites) Step3->Step4

Fig 2: Experimental workflow for assessing APE1-mediated DNA repair sensitization in living cells.

Protocol A: Cytotoxicity Sensitization Assay (Cell Viability)

Objective: Determine the dose-modifying factor (DMF) of the prodrug when combined with an alkylating agent. Rationale: APE1 inhibition alone is often non-toxic, but it dramatically shifts the IC50 of DNA-damaging agents by preventing the repair of AP sites[1].

Steps:

  • Cell Seeding: Plate HT1080 fibrosarcoma or HeLa cells at 2,000 cells/well in a 96-well plate[3]. Incubate overnight at 37°C, 5% CO₂.

  • Prodrug Pre-treatment: Prepare a 50 mM stock of Methyl 7-nitro-1H-indole-2-carboxylate in DMSO. Dilute in complete media to final concentrations (e.g., 10, 20, 50 µM). Treat cells for 2 hours to allow for membrane diffusion and esterase-mediated activation. (Keep final DMSO concentration <0.5%).

  • Damage Induction: Add MMS (0.1 to 2 mM) or TMZ to the pre-treated cells. Co-incubate for 48 hours[4].

  • Viability Readout: Add CellTiter-Glo® reagent (or MTT). Quantify luminescence/absorbance to calculate cell viability relative to vehicle controls.

  • Validation Check: The prodrug alone should exhibit minimal cytotoxicity (<10% cell death at 50 µM), confirming that the synergistic cell death is driven by un-repaired DNA damage[1].

Protocol B: Intracellular AP Site Accumulation Assay

Objective: Directly quantify the biochemical consequence of APE1 inhibition. Rationale: If APE1 is effectively inhibited by the intracellularly released CRT0044876, AP sites generated by MMS will not be cleaved, leading to a measurable accumulation of aldehyde-containing abasic sites[3].

Steps:

  • Treatment: Treat cells with 50 µM Methyl 7-nitro-1H-indole-2-carboxylate for 2 hours, followed by 1 mM MMS for 4 hours.

  • DNA Extraction: Harvest cells and extract genomic DNA using a commercial column-based kit. Ensure DNA is RNase-treated to prevent RNA contamination from skewing the quantification.

  • ARP Tagging: Incubate 1 µg of purified DNA with 1 mM Aldehyde Reactive Probe (ARP; N'-aminooxymethylcarbonylhydrazino-D-biotin) for 1 hour at 37°C. ARP specifically reacts with the open-ring form of the AP site.

  • Quantification: Bind the biotinylated DNA to a streptavidin-coated microplate. Wash extensively and detect using an HRP-conjugated anti-biotin antibody and a colorimetric substrate (TMB). Measure absorbance at 450 nm.

Expected Quantitative Data

The following table summarizes the expected outcomes when utilizing Methyl 7-nitro-1H-indole-2-carboxylate as a sensitizer in HT1080 cells[3].

Treatment GroupProdrug ConcentrationMMS ConcentrationRelative Cell Viability (48h)AP Sites per 10⁵ Base Pairs
Vehicle Control0 µM0 mM100%~1.5
Prodrug Alone50 µM0 mM>95%~2.0
MMS Alone0 µM1.0 mM~60%~8.5
Combination50 µM1.0 mM<20%>25.0

Data Interpretation: The synergistic accumulation of AP sites validates the intracellular conversion of the ester to the active APE1 inhibitor, confirming the mechanism of action[1].

Critical Considerations for E-E-A-T

  • Esterase Variability: Different cell lines express varying levels of carboxylesterases (e.g., CES1/CES2). If poor sensitization is observed in a novel cell line, verify intracellular cleavage via LC-MS/MS to ensure the methyl ester is being efficiently converted to 7-nitro-1H-indole-2-carboxylic acid.

  • Buffer pH & Stability: The prodrug is stable at physiological pH, but highly basic buffers during stock preparation should be avoided to prevent premature non-enzymatic hydrolysis of the methyl ester before cell application[2].

References

  • Madhusudan S, Smart F, Shrimpton P, et al. "Isolation of a small molecule inhibitor of DNA base excision repair". Nucleic Acids Res. (PMC - NIH). Available at:[Link]

Sources

Methyl 7-nitro-1h-indole-2-carboxylate as a scaffold for HIV-1 integrase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 7-nitro-1H-indole-2-carboxylate as a Versatile Scaffold for Next-Generation HIV-1 Integrase Inhibitors

Introduction & Mechanistic Rationale

The rapid mutation rate of HIV-1 continuously drives the need for novel antiretroviral therapeutics, particularly those targeting the viral integrase (IN) enzyme. HIV-1 integrase catalyzes two critical steps in the viral life cycle: 3'-processing of the viral DNA and the subsequent strand transfer into the host genome. While clinical integrase strand transfer inhibitors (INSTIs) like Raltegravir and Dolutegravir are highly effective, the emergence of resistance mutations (e.g., Y143R, Q148H, G140S) necessitates the development of novel chemical scaffolds[1].

The indole-2-carboxylate core has emerged as a highly potent bioisostere to the traditional diketo acid (DKA) metal-binding pharmacophore (MBP)[2]. Within this class, Methyl 7-nitro-1H-indole-2-carboxylate serves as a highly strategic starting scaffold for library generation due to three distinct mechanistic advantages:

  • Metal Chelation: The C2-carboxylate (once hydrolyzed from the methyl ester) acts as a rigid anchor, directly chelating the two Mg2+ ions within the integrase catalytic triad (D64, D116, E152)[1].

  • Electronic Tuning: The strong electron-withdrawing nature of the 7-nitro group increases the acidity of the indole N-H, strengthening hydrogen-bonding interactions with the protein backbone.

  • Vectorial Expansion via the 7-Position: The 7-position of the indole ring projects directly toward the hydrophobic pocket vacated by the displaced 3'-end of the viral DNA. By reducing the 7-nitro group to an amine, researchers can append halogenated benzyl groups to probe this pocket, significantly increasing binding affinity and overcoming resistance mutations[1]. Furthermore, indole scaffolds have proven highly effective as allosteric HIV-1 integrase inhibitors (ALLINIs) by binding to the IN dimer interface at the LEDGF/p75 pocket[3].

MoA IN HIV-1 Integrase (Catalytic Core) Mg Divalent Cations (Mg2+ / Mg2+) IN->Mg Coordinates DNA Viral DNA Ends (Reactive) Mg->DNA Activates Complex Inhibited Intasome Complex Mg->Complex Forms Scaffold Indole-2-carboxylate Scaffold Scaffold->IN Hydrophobic Interaction Scaffold->Mg Chelates Scaffold->Complex Forms DNA->Complex Forms

Fig 1. Mechanism of Action: Indole-2-carboxylate scaffold chelating Mg2+ in the integrase active site.

Structure-Activity Relationship (SAR) Data

The versatility of the indole scaffold allows it to function both as an INSTI and an ALLINI, depending on the functionalization of the core ring. The table below summarizes the quantitative structure-activity relationship (SAR) data for various indole-derived integrase inhibitors, demonstrating the impact of specific structural modifications on enzymatic inhibition.

Scaffold ClassRepresentative CompoundTarget / MechanismIC50 (µM)Key Structural Feature
Indole-2-carboxylic acid Compound 20aINSTI (Wild-Type)0.13C3 long branch, C2-carboxylate chelation[1]
Indole-2-carboxylic acid Compound 17aINSTI (Wild-Type)3.11C6-halogenated benzene ring[4]
Indole β-diketo acid Compound 4eINSTI (Wild-Type)~1.00N-benzyl substitution, β-diketo acid[5]
Indole ALLINI Compound 5cLEDGF/p75 Allosteric4.50Indole core binding at dimer interface[6]
Indole ALLINI Compound 5cA128T Mutant IN16.00Retained activity due to 5-membered ring[6]

Experimental Protocols

Protocol A: Chemical Derivatization of the Scaffold

Objective: Convert the Methyl 7-nitro-1H-indole-2-carboxylate prodrug scaffold into a functionalized, active 7-amido-indole-2-carboxylic acid inhibitor.

  • Step 1: Catalytic Hydrogenation (Nitro Reduction)

    • Procedure: Dissolve Methyl 7-nitro-1H-indole-2-carboxylate (1.0 eq) in anhydrous methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction flask with vacuum and backfill with H2 gas (1 atm) via a balloon. Stir at room temperature for 4 hours. Filter through a Celite pad and concentrate in vacuo.

    • Causality & Validation: Pd/C with H2 is explicitly chosen over dissolving metal reductions (e.g., Fe/HCl) to prevent the partial reduction of the indole double bonds and to avoid harsh acidic conditions that could prematurely hydrolyze the methyl ester. Validate the formation of the 7-amino intermediate via LC-MS (expected mass shift: [M+H]+ from 221 to 191).

  • Step 2: Hydrophobic Vector Addition (Amidation)

    • Procedure: Dissolve the 7-amino intermediate in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) and cool to 0°C. Dropwise, add 2,4-difluorobenzoyl chloride (1.2 eq). Stir for 2 hours, allowing the reaction to warm to room temperature. Wash with saturated NaHCO3, dry over MgSO4, and purify via flash chromatography.

    • Causality & Validation: The 2,4-difluorobenzyl moiety is strategically added to occupy the hydrophobic pocket adjacent to the active site, mimicking the halobenzyl groups of clinical INSTIs to maintain efficacy against resistant strains[1].

  • Step 3: Pharmacophore Activation (Saponification)

    • Procedure: Dissolve the coupled methyl ester in a 3:1 mixture of THF and water. Add 1M LiOH (3.0 eq) and stir at room temperature for 12 hours. Acidify the mixture to pH 3 using 1M HCl to precipitate the product. Filter and dry the solid.

    • Causality & Validation: The methyl ester acts as a protecting group during upstream synthesis. It must be hydrolyzed to the free carboxylic acid to activate the metal-binding pharmacophore, allowing it to chelate the Mg2+ ions in the integrase active site[1].

Protocol B: In Vitro HIV-1 Integrase Strand Transfer Assay

Objective: Evaluate the IC50 of the synthesized indole-2-carboxylic acid derivatives using a self-validating, cell-free biochemical assay.

  • Step 1: Pre-Integration Complex (PIC) Assembly

    • Procedure: Coat a 96-well microplate with streptavidin (5 µg/mL in PBS) overnight at 4°C. Wash the plate and add 50 nM of biotinylated, pre-processed HIV-1 donor DNA (mimicking the viral LTR ends). Incubate for 1 hour at room temperature.

    • Causality: Immobilizing the donor DNA provides a stable, oriented substrate for the recombinant integrase enzyme to bind, successfully isolating the strand transfer step from the 3'-processing step.

  • Step 2: Inhibitor Pre-Incubation

    • Procedure: Add 200 nM of recombinant HIV-1 Integrase in assay buffer (20 mM HEPES pH 7.5, 1 mM DTT, 0.1% Tween-20). Immediately add the synthesized indole inhibitors in serial dilutions (e.g., 0.01 µM to 100 µM). Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubating the enzyme with the inhibitor allows the indole-2-carboxylate core to chelate the active site Mg2+ ions before the target DNA is introduced, preventing competitive displacement and ensuring accurate IC50 determination.

  • Step 3: Strand Transfer Reaction & Detection

    • Procedure: Initiate the reaction by adding 50 nM of digoxigenin (DIG)-labeled target DNA and 10 mM MgCl2. Incubate at 37°C for 1 hour. Wash the plate 3x with PBS-T to remove unbound target DNA. Add an anti-DIG-alkaline phosphatase (AP) conjugated antibody, followed by a luminescent AP substrate. Read luminescence on a microplate reader.

    • Causality & Validation: Mg2+ is the essential catalytic cofactor[4]. If the indole inhibitor successfully blocks the active site, the DIG-labeled target DNA cannot be integrated. Luminescence is directly proportional to integration events. The assay must include a vehicle control (DMSO, 100% activity) and a known clinical INSTI control (e.g., Raltegravir, 0% activity baseline) to self-validate the dynamic range.

Workflow Step1 Scaffold Preparation (Methyl 7-nitro-1H-indole-2-carboxylate) Step2 Nitro Reduction (Pd/C, H2) -> 7-Amino Step1->Step2 Step3 Library Synthesis (Amidation/Alkylation) Step2->Step3 Step4 In Vitro Screening (Strand Transfer Assay) Step3->Step4 Step5 Hit Validation (IC50 Determination) Step4->Step5

Fig 2. Experimental workflow from 7-nitro indole scaffold derivatization to biological validation.

References

  • Title: Indole-based allosteric inhibitors of HIV-1 integrase Source: Bioorganic & Medicinal Chemistry Letters (via PubMed/NIH) URL: [Link][3]

  • Title: (PDF) Indole-based Allosteric Inhibitors of HIV-1 Integrase Source: ResearchGate URL: [Link][6]

  • Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Advances (Royal Society of Chemistry) URL: [Link][4]

  • Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: Molecules (via PMC/NIH) URL: [Link][1]

  • Title: Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

  • Title: Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors Source: SciSpace URL: [Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 7-nitro-1h-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 7-nitro-1h-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Synthetic Challenge

Methyl 7-nitro-1h-indole-2-carboxylate is a valuable building block in medicinal chemistry, notably in the development of inhibitors for enzymes like Fructose-1,6-bisphosphatase.[1] However, its synthesis is fraught with challenges, primarily stemming from the sensitive nature of the indole nucleus. The electron-rich indole ring is highly susceptible to acid-catalyzed polymerization and controlling the regioselectivity of electrophilic substitution, such as nitration, is a significant hurdle.[2][3][4]

This guide provides a question-and-answer-based approach to troubleshoot common issues, offering detailed protocols and the scientific rationale behind our recommendations.

Part 1: Troubleshooting the Nitration of the Indole Ring

The introduction of a nitro group onto the indole scaffold is the most critical and often problematic step. Success hinges on mitigating the indole's reactivity to prevent unwanted side reactions.

Q1: My nitration reaction is yielding a dark, insoluble tar with little to no desired product. What is causing this, and how can I prevent it?

A1: This is a classic sign of acid-induced polymerization . The indole nucleus, particularly at the C3 position, is highly nucleophilic and prone to self-attack under strongly acidic conditions (e.g., standard HNO₃/H₂SO₄ mixtures), leading to the formation of intractable polymeric tars.[2][4]

Causality & Solution:

  • Mechanism of Polymerization: In strong acid, the indole ring is protonated, primarily at C3, forming a reactive indoleninium cation. This cation is a potent electrophile that can be attacked by another neutral indole molecule, initiating a chain reaction.

  • Primary Solution: Avoid Strong, Protic Acids. The most effective strategy is to switch to milder, non-acidic nitrating agents that do not require a strong acid catalyst.[4]

    • Recommended Agents: Milder reagents like benzoyl nitrate, acetyl nitrate, or ethyl nitrate can be effective.[2][3][5] A highly effective modern alternative is the in-situ generation of trifluoroacetyl nitrate from tetramethylammonium nitrate (NMe₄NO₃) and trifluoroacetic anhydride ((CF₃CO)₂O).[6][7] This method proceeds under non-acidic conditions and is compatible with a wide range of indoles.[7]

  • Temperature Control: Regardless of the agent, perform the reaction at low temperatures (0 °C to -10 °C, or even lower) to minimize the rate of polymerization and other side reactions.[4]

Q2: My reaction is producing a mixture of nitro-isomers. How can I improve the regioselectivity for the desired 7-position?

A2: Achieving 7-nitro selectivity is a significant challenge because direct electrophilic substitution on the indole ring typically favors the C3 position, followed by C5 and C6.[2][8]

Strategies for Improving 7-Position Selectivity:

  • Nitrate the Pre-formed Ester (Methyl 1H-indole-2-carboxylate): The C2-ester group is electron-withdrawing, which deactivates the pyrrole ring slightly towards electrophilic attack. While this helps, nitration of this substrate with strong acids still often yields a mixture, with the 5- and 6-nitro isomers being significant byproducts.

  • Utilize an N-Protecting Group: Introducing a bulky, electron-withdrawing protecting group on the indole nitrogen (e.g., Acetyl or Boc) can sterically hinder attack at C7 but primarily serves to modulate the ring's electronics and prevent N-nitration. This strategy is often used to improve selectivity in general but may not sufficiently direct to the 7-position on its own.[4][8]

  • The Indoline Route (Recommended): A more reliable and higher-yielding approach is to start with an indoline precursor. The saturated heterocyclic ring alters the electronic properties of the benzene ring, making the 7-position more accessible to nitration.[4][9]

    • Workflow:

      • Start with indoline-2-carboxylic acid.

      • Nitrate the indoline ring, which preferentially occurs at the 5- and 7-positions of the benzene ring.

      • Esterify the carboxylic acid.

      • Dehydrogenate (aromatize) the indoline back to an indole using an oxidant like DDQ or MnO₂.[9]

Part 2: Overcoming Esterification Hurdles

Whether you perform esterification before or after nitration, this step can also present challenges, especially with the electron-withdrawing nitro group present.

Q3: I am attempting a Fischer esterification of 7-nitro-1H-indole-2-carboxylic acid with methanol and a strong acid catalyst (H₂SO₄), but the reaction is slow and gives a poor yield. Why?

A3: The Fischer-Speier esterification is an equilibrium-limited reaction.[10] Several factors could be hindering your success:

  • Electronic Effects: The presence of two electron-withdrawing groups (the nitro group and the indole ring itself) deactivates the carbonyl carbon of the carboxylic acid, making it less electrophilic and thus less reactive towards the nucleophilic attack by methanol.[11]

  • Reversibility: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[10][12]

  • Poor Solubility: The nitro-indole carboxylic acid may have poor solubility in methanol alone.

Optimization Strategies:

StrategyRationale & Implementation
Increase Alcohol Excess Use methanol as the solvent to drive the equilibrium towards the product side (Le Châtelier's principle).[10]
Remove Water If practical, use a Dean-Stark apparatus to remove water as it forms. For smaller scales, adding a dehydrating agent can be effective.
Alternative Activation Convert the carboxylic acid to a more reactive intermediate first. A common and highly effective method is to react the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which is then quenched with methanol. This is not an equilibrium reaction and typically gives high yields.[13]
Use a Co-Solvent To improve solubility, add a co-solvent like THF or Dioxane, but ensure methanol remains in large excess.
Part 3: Purification and Analysis

Proper purification and characterization are essential to confirm the success of your synthesis and ensure the material is suitable for downstream applications.

Q4: How can I best purify Methyl 7-nitro-1h-indole-2-carboxylate from isomeric byproducts and other impurities?

A4: A multi-step approach is often necessary.

  • Acid-Base Extraction (if starting from the acid): If your crude product contains the carboxylic acid, you can dissolve the mixture in an organic solvent (e.g., ethyl acetate) and wash with an aqueous bicarbonate solution. The acidic starting material will move to the aqueous layer as its salt, while the neutral ester product remains in the organic layer.[14]

  • Column Chromatography: This is the most effective method for separating positional isomers.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. The polarity can be fine-tuned based on TLC analysis.

  • Recrystallization: If chromatography yields a solid that is still not perfectly pure, recrystallization can be an excellent final polishing step. Ethanol or a mixture of ethyl acetate and hexanes are plausible solvent systems to try.[8][14]

Q5: What are the key analytical data points that confirm the identity and purity of Methyl 7-nitro-1h-indole-2-carboxylate?

A5: A combination of spectroscopic methods is required for unambiguous structure confirmation.

TechniqueExpected Observations
¹H NMR Expect to see characteristic signals for the indole protons, the methyl ester singlet (~3.9 ppm), and the NH proton (a broad singlet, >11 ppm). The protons on the benzene ring will show a specific splitting pattern and chemical shifts influenced by the nitro group.
¹³C NMR Will confirm the total number of unique carbons. The carbonyl carbon of the ester will appear significantly downfield (~160-170 ppm). The carbon attached to the nitro group (C7) will also be deshielded.
IR Spectroscopy Look for strong, characteristic absorption bands for the nitro group (N-O stretches) around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). Also, expect a C=O stretch for the ester around 1700-1730 cm⁻¹ and an N-H stretch around 3300-3400 cm⁻¹.[15]
Mass Spectrometry (MS) The molecular ion peak should correspond to the calculated molecular weight of the product (C₁₀H₈N₂O₄ ≈ 220.18 g/mol ).
Purity Analysis HPLC is the gold standard for determining the purity of the final compound. Melting point analysis can also provide a good indication of purity; a sharp melting range suggests high purity.[14]
Visualized Workflows and Mechanisms
Troubleshooting Low Yield in Indole Nitration

G start Low Yield / Tar Formation in Nitration check_acid Are you using a strong acid? (e.g., HNO₃/H₂SO₄) start->check_acid solution1 Switch to non-acidic conditions: • NMe₄NO₃ / (CF₃CO)₂O • Benzoyl Nitrate check_acid->solution1 Yes check_temp Is the reaction temperature low? (≤ 0 °C) check_acid->check_temp No acid_yes Yes acid_no No solution2 Lower the temperature (e.g., to -10 °C or below) check_temp->solution2 No check_isomers Is poor regioselectivity the issue? check_temp->check_isomers Yes temp_yes Yes temp_no No check_isomers->solution1 No, consider reagent choice solution3 Consider the Indoline Route for better 7-position control check_isomers->solution3 Yes isomers_yes Yes isomers_no No, yield is just low

Caption: Troubleshooting workflow for low nitration yields.

Mechanism of Acid-Catalyzed Fischer Esterification

G cluster_0 1. Protonation (Activation) cluster_1 2. Nucleophilic Attack cluster_2 3. Proton Transfer cluster_3 4. Elimination of Water cluster_4 5. Deprotonation R-COOHH+ R-COOHH+ [R-C(OH)₂]⁺ [R-C(OH)₂]⁺ R-COOHH+->[R-C(OH)₂]⁺ Fast [R-C(OH)₂]⁺R'-OH [R-C(OH)₂]⁺R'-OH Tetrahedral Intermediate Tetrahedral Intermediate [R-C(OH)₂]⁺R'-OH->Tetrahedral Intermediate Slow (RDS) [R-C(OH)(OH₂⁺)-OR'] [R-C(OH)(OH₂⁺)-OR'] Tetrahedral Intermediate->[R-C(OH)(OH₂⁺)-OR'] Fast [R-C(O⁺H)-OR']H₂O [R-C(O⁺H)-OR']H₂O [R-C(OH)(OH₂⁺)-OR']->[R-C(O⁺H)-OR']H₂O Fast [R-C(O⁺H)-OR'] [R-C(O⁺H)-OR'] R-COOR'H+ R-COOR'H+ [R-C(O⁺H)-OR']->R-COOR'H+ Fast

Caption: Mechanism of Fischer Esterification.

Experimental Protocols
Protocol 1: Two-Step Synthesis via Esterification then Nitration

Step A: Fischer-Speier Esterification of 1H-indole-2-carboxylic acid

  • Suspend 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (used in large excess, e.g., 20-50 mL per gram of acid).

  • Cool the suspension in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) or thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).[12]

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude Methyl 1H-indole-2-carboxylate, which can be purified by recrystallization or chromatography if necessary.

Step B: Nitration of Methyl 1H-indole-2-carboxylate

This protocol is adapted from modern, non-acidic methods for improved yield and selectivity.[6][7]

  • Dissolve Methyl 1H-indole-2-carboxylate (1.0 eq) and tetramethylammonium nitrate (NMe₄NO₃, 1.1 eq) in anhydrous acetonitrile.

  • Cool the mixture to 0-5 °C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).

  • In a separate flask, prepare a solution of trifluoroacetic anhydride ((CF₃CO)₂O, 2.0 eq) in anhydrous acetonitrile.

  • Slowly add the trifluoroacetic anhydride solution dropwise to the cooled reaction mixture, maintaining the internal temperature below 5 °C.

  • Stir the reaction at 0-5 °C, monitoring progress by TLC.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired Methyl 7-nitro-1h-indole-2-carboxylate from other isomers.

References
  • Vertex AI Search Result[2]: Synthesis and Chemistry of Indole. This source describes the sensitivity of indole to acid-catalyzed polymerization and the use of non-acidic nitrating agents.

  • Vertex AI Search Result[3]: Indole Chemistry | PDF | Chemical Reactions - Scribd. This document reiterates the issue of acid-catalyzed polymerization with common nitrating agents and mentions the use of benzoyl nitrate and ethyl nitrate.

  • Vertex AI Search Result[16]: Electrophilic substitution at the indole. This source discusses various electrophilic substitution reactions on indole, including nitration with nitric mixture in acetic anhydride.

  • Vertex AI Search Result[6]: Application Notes and Protocols: Regioselective Nitration of Indole at the 3-Position - Benchchem. Provides a detailed protocol for the 3-nitration of indole using tetramethylammonium nitrate and trifluoroacetic anhydride, which can be adapted.

  • Vertex AI Search Result[17]: A Comparative Analysis of Nitrating Agents for Indole Functionalization: A Guide for Researchers - Benchchem. This guide compares various nitrating agents and provides protocols, including the modern non-acidic method.

  • Vertex AI Search Result[5]: Preparation and Properties of INDOLE. Mentions nitration of indole at low temperature with ethyl nitrate in the presence of sodium ethoxide.

  • Vertex AI Search Result[8]: Technical Support Center: Regioisomer Formation in Indole Nitration - Benchchem. This document discusses strategies to control regioselectivity in indole nitration, including the use of protecting groups.

  • Vertex AI Search Result[18]: 7-Nitroindole-2-carboxylic acid | 6960-45-8 - ChemicalBook. Provides a protocol for the hydrolysis of methyl 7-nitroindole-2-carboxylate to the corresponding carboxylic acid.

  • Vertex AI Search Result[9]: Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF - ResearchGate. Describes the strategy of nitrating an indoline precursor followed by dehydrogenation to achieve specific isomers.

  • Vertex AI Search Result[4]: Technical Support Center: 7-Nitroindole Synthesis - Benchchem. This guide explicitly discusses the challenges of 7-nitroindole synthesis, including acid-induced polymerization and strategies to improve regioselectivity.

  • Vertex AI Search Result[13]: Acid to Ester - Common Conditions. Lists several common methods for esterification, including using SOCl₂ and alkyl halides.

  • Vertex AI Search Result[1]: Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate. Highlights the application of the target molecule and mentions its synthesis.

  • Vertex AI Search Result[7]: Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Publishing. Details the modern nitration method using trifluoroacetyl nitrate generated in situ.

  • Vertex AI Search Result[19]: Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles - Experts@Minnesota. Describes the synthesis of 3,7-dinitroindole starting from ethyl 7-nitroindole-2-carboxylate.

  • Vertex AI Search Result[15]: An In-Depth Technical Guide to 1-Methyl-2-nitro-1H-indole - Benchchem. Provides expected analytical data (NMR, IR, MS) for a related nitro-indole derivative.

  • Vertex AI Search Result[14]: refining the purification protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid to achieve higher purity - Benchchem. Discusses purification techniques like recrystallization and acid-base extraction for a related molecule.

  • Vertex AI Search Result[12]: Fisher Esterification, Reflux, Isolation and Purification of Esters - HSC Chemistry & Physics. Explains the principles of Fischer esterification, including the role of the acid catalyst and the need for reflux.

  • Vertex AI Search Result[10]: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Provides a detailed explanation of the Fischer esterification mechanism and the equilibrium nature of the reaction.

  • Vertex AI Search Result[11]: Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. Discusses the mechanism of acid-catalyzed esterification, including the protonation of the carbonyl group.

Sources

Technical Support Center: Troubleshooting 7-Nitroindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-nitroindole derivatives. Synthesizing indoles with a nitro group at the 7-position is notoriously difficult. The highly reactive electron-rich pyrrole ring is sensitive to harsh conditions, and the strongly electron-withdrawing nature of the nitro group at the 7-position often destabilizes critical reaction intermediates.

This guide is designed for researchers and drug development professionals. It provides mechanistic explanations for common side reactions, self-validating experimental protocols, and field-proven mitigation strategies.

Mechanistic Overview of Synthesis Pathways

G Indole Direct Indole Nitration (HNO3 / H2SO4) Polymer Side Reaction: Acid-Induced Polymerization (Black Tar) Indole->Polymer Isomers Side Reaction: 3-, 5-, 6-Nitro Isomers Indole->Isomers Indoline Indirect Route: 1-Acetylindoline-2-sulfonate AcetylNitrate Nitration (Acetyl Nitrate) < 10°C Indoline->AcetylNitrate Success1 7-Nitroindole (High Regioselectivity) AcetylNitrate->Success1 LB Leimgruber-Batcho / Heck Cyclization Incomplete Side Reaction: Incomplete Aromatization (7-Nitrodihydroindole) LB->Incomplete Larock Larock Heteroannulation (Disubstituted Acetylenes) LB->Larock Alternative Success2 7-Nitroindole Derivatives (High Yield) Larock->Success2

Fig 1: Mechanistic pathways and common side reactions in 7-nitroindole synthesis.

Quantitative Troubleshooting Matrix

Use the table below to rapidly diagnose your specific synthesis failure based on the methodology employed.

Synthesis PathwayStarting MaterialTypical YieldPrimary Side ReactionsMechanistic Cause of FailureRecommended Mitigation
Direct Nitration Indole< 10%Black insoluble tars; 3-/5-nitro isomersAcid-catalyzed C-3 protonation leading to polymerization[1].Abandon direct nitration; use indoline intermediates[1].
Indirect Nitration Indole60–80%Dinitrated indoles (3,5- or 3,6-)Excess nitrating agent or thermal runaway[1].Maintain ≤10°C; use acetyl nitrate[2].
Leimgruber-Batcho 2,3-Dinitrotoluene25–40%Incomplete cyclizationOrtho-nitro group H-bonding with amido moiety[3].Use TMG base and Pd(PPh3)Cl2 catalyst[3].
Heck Cyclization 2-Vinylanilines< 20%7-NitrodihydroindoleHigh electron deficiency prevents final aromatization[4].Switch to Larock heteroannulation[4].

Frequently Asked Questions (FAQs)

FAQ 1: Why does my direct nitration of indole yield a dark, insoluble tar instead of 7-nitroindole?

Diagnostic: You are observing acid-catalyzed polymerization. Causality: The indole nucleus is highly electron-rich. When exposed to strong acids (like concentrated HNO₃ and H₂SO₄), the pyrrole ring is rapidly protonated at the C-3 position. This generates a highly reactive electrophilic intermediate that attacks the C-3 position of unprotonated indole molecules, triggering a rapid chain reaction that forms high-molecular-weight, insoluble polymers[1]. Solution: Do not attempt direct nitration. You must first reduce the electron density of the pyrrole ring by converting it to an indoline derivative before introducing the nitro group[1].

FAQ 2: I am using the indirect indoline route, but I am seeing multiple spots on my TLC. How do I improve regioselectivity?

Diagnostic: You are likely forming 3-, 5-, or 6-nitro isomers, or dinitrated byproducts. Causality: Even with milder nitrating agents, the indoline ring can undergo substitution at multiple positions. However, if you convert indole to sodium 1-acetylindoline-2-sulfonate , the bulky sulfonate group at C-2 and the acetyl protecting group on the nitrogen sterically and electronically block the standard favored positions, unexpectedly directing the nitronium ion almost exclusively to the 7-position[1]. Solution: Strictly control the temperature (≤10°C) and use acetyl nitrate (prepared in situ) rather than standard nitric acid to prevent over-nitration[1][2].

FAQ 3: During a Leimgruber-Batcho synthesis of 7-nitroindole, my reductive cyclization stalls. What is causing this?

Diagnostic: The intermediate β-(dimethylamino)-2-nitrostyrene is failing to close into the indole ring. Causality: In the synthesis of 7-nitroindoles via the Leimgruber-Batcho method, the ortho-nitro group (which eventually becomes the 7-nitro group) forms a strong intramolecular hydrogen bond with the amido moiety. This H-bonding severely restricts the conformational flexibility required for the reductive ring closure[3]. Solution: Standard reductive conditions will fail. You must force the cyclization using a stronger base such as tetramethylguanidine (TMG) at elevated temperatures (100 °C) alongside a Pd(PPh3)Cl2 catalyst[3].

FAQ 4: I attempted a Heck-type cyclization to form a 3,5,7-trisubstituted nitroindole, but NMR shows a dihydroindole intermediate. How can I force aromatization?

Diagnostic: Incomplete aromatization due to extreme electron deficiency. Causality: Heck cyclization strategies work well for synthesizing many substituted indoles. However, when a strongly electron-withdrawing nitro group is present at the 7-position, it severely destabilizes the transition state required for the final oxidation/aromatization of the 7-nitrodihydroindole intermediate[4]. Solution: Switch your synthetic route to the Larock heteroannulation . By reacting o-haloanilines with disubstituted acetylenes, the Larock synthesis bypasses the problematic dihydro-intermediate entirely, allowing direct access to the fully aromatic 7-nitroindole[4].

Self-Validating Experimental Protocol: Indirect Synthesis of 7-Nitroindole

This protocol circumvents the extreme sensitivity of the indole ring by utilizing a protected indoline intermediate[2]. Each step includes a built-in validation checkpoint to ensure the reaction is proceeding correctly before moving forward.

Step 1: Preparation of Sodium 1-acetylindoline-2-sulfonate
  • Sulfonation & Reduction: React indole with sodium bisulfite in an aqueous solution. This reduces the pyrrole ring to indoline and introduces a sulfonate group at the 2-position[2].

  • Acetylation: Treat the resulting sodium indoline-2-sulfonate with acetic anhydride to protect the nitrogen atom[2].

  • Validation Checkpoint: The starting indole has a distinct, heavy floral/fecal odor and is water-insoluble. Successful formation of the sulfonate salt is confirmed by the complete dissolution of the organic material into the aqueous phase and the total disappearance of the indole odor.

Step 2: Regioselective Nitration
  • Reagent Preparation: Prepare acetyl nitrate in situ by carefully adding nitric acid to cooled acetic anhydride. (Caution: Highly exothermic; maintain strict temperature control)[1][2].

  • Nitration: Dissolve the sodium 1-acetylindoline-2-sulfonate in acetic acid. Add the acetyl nitrate dropwise, maintaining the internal temperature at or below 10°C[2].

  • Validation Checkpoint: Monitor the reaction via TLC. The low temperature is critical to prevent dinitration. Quench the reaction with ice water the moment the starting material spot is entirely consumed. The nitrated intermediate will precipitate as a filterable solid[2].

Step 3: Alkaline Hydrolysis and Dehydrogenation (Aromatization)
  • Deprotection: Transfer the filtered cake of the nitrated intermediate to a flask and add a 20% aqueous solution of sodium hydroxide[2].

  • Aromatization: Stir the mixture at 20–60°C for 0.5 to 5 hours. The alkaline conditions simultaneously cleave the sulfonate and acetyl groups while driving the dehydrogenation of the indoline core back into an aromatic indole ring[1][2].

  • Validation Checkpoint: The reaction mixture will undergo a distinct physical transition as the final product precipitates. Collect the precipitate via filtration; the crude 7-nitroindole should appear as a yellow solid. Recrystallize from warm ethanol (40°C) with the dropwise addition of water to achieve high purity[2].

References

  • Practical Methodologies for the Synthesis of Indoles Chemical Reviews (ACS Publications)[Link]

Sources

Purification techniques for Methyl 7-nitro-1h-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolation and Purification of Methyl 7-nitro-1H-indole-2-carboxylate

Overview & Clinical Relevance As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of electron-deficient indole building blocks. Methyl 7-nitro-1H-indole-2-carboxylate (CAS: 167027-28-3) is a critical synthetic intermediate, most notably serving as the direct precursor to 7-nitro-1H-indole-2-carboxylic acid. This acid is a potent and selective inhibitor of Apurinic/apyrimidinic endonuclease 1 (APE1), which is widely used in oncology research to target the base excision repair (BER) pathway (e.g., CRT0044876) .

Due to the unique electronic push-pull system created by the electron-donating indole nitrogen and the strongly electron-withdrawing 7-nitro group, researchers frequently encounter purification bottlenecks such as silica streaking, co-elution of hydrolysis products, and persistent coloration . This guide provides a self-validating framework for troubleshooting its purification.

Physicochemical Profiling & Chromatographic Rationale

Understanding the molecule's electronics is critical to designing a successful purification strategy. The 7-nitro group significantly increases the acidity of the indole N-H proton through both inductive and resonance effects. This causes strong hydrogen-bonding interactions with the silanol groups on stationary phases.

Table 1: Physicochemical Properties & Purification Metrics

PropertyValue / ObservationChromatographic Impact & Causality
Molecular Formula C10H8N2O4Baseline mass for MS validation (m/z 220.18).
N-H Acidity (pKa) ~12.5 (Estimated)High acidity leads to strong H-bonding with bare silica; requires deactivated silica or buffered eluents.
Solubility Soluble in EtOAc, DCM, DMSO; Insoluble in Hexane, WaterDictates dry-loading for chromatography and selection of EtOH/Water for recrystallization.
Major Impurities 7-nitroindole-2-carboxylic acid, colored oxidation productsCarboxylic acid co-elutes if un-buffered; oxidation products require activated carbon scavenging.

Self-Validating Experimental Protocols

Protocol A: Normal-Phase Flash Column Chromatography (Optimized for Acidic Indoles)

Causality: Standard Hexane/Ethyl Acetate (EtOAc) gradients cause severe peak tailing for this compound because the highly acidic N-H interacts with active silanol sites on the stationary phase. By adding a trace amount of acetic acid, we competitively saturate these silanol sites, sharpening the elution band and preventing compound loss.

  • Sample Preparation (Dry Loading): Dissolve 1.0 g of crude methyl 7-nitro-1H-indole-2-carboxylate in a minimum volume of dichloromethane (DCM) and tetrahydrofuran (THF) (4:1 ratio). Add 2.5 g of silica gel (230-400 mesh) and concentrate under reduced pressure until a free-flowing powder is obtained.

    • Causality: The compound's poor solubility in the starting mobile phase (hexane) will cause it to crash out on the column head if wet-loaded, ruining the separation.

  • Column Equilibration: Pack the column with silica gel and equilibrate with 100% Hexane containing 1% v/v Glacial Acetic Acid (AcOH).

  • Elution Gradient: Run a gradient from 10% EtOAc/Hexane to 40% EtOAc/Hexane (maintaining 1% AcOH throughout the run).

  • Fraction Collection: The product typically elutes around the 25-30% EtOAc mark.

  • Self-Validation Step: Spot the combined fractions on a TLC plate alongside the crude mixture. Develop in 30% EtOAc/Hexane. Stain the plate with Bromocresol Green.

    • Validation: The pure ester will NOT stain yellow (a yellow spot would indicate the failure of the column to remove the carboxylic acid impurity).

Protocol B: Two-Solvent Recrystallization (For Scale-Up >5g)

Causality: Chromatography becomes inefficient and expensive at scale. Recrystallization exploits the steep solubility curve of the ester in hot ethanol versus cold water .

  • Dissolution: Suspend the crude solid in absolute ethanol (approx. 10 mL/g). Heat to 75°C under an inert nitrogen atmosphere.

    • Causality: Nitrogen prevents the formation of colored, oxidized indole polymeric byproducts at elevated temperatures .

  • Clarification: If the solution is dark brown/yellow, add 10% w/w activated charcoal. Stir for 10 minutes and perform a hot filtration through a pad of Celite.

  • Crystallization: Return the clear filtrate to a gentle boil. Slowly add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add 2-3 drops of ethanol to clear the solution, then remove from heat.

  • Cooling: Allow to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Self-Validation Step: Filter the crystals and dry under high vacuum for 12 hours. Run a 1H-NMR (in DMSO-d6).

    • Validation: Check for the complete absence of a triplet at 1.06 ppm and a quartet at 3.44 ppm, which would indicate residual trapped ethanol within the crystal lattice.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Methyl 7-nitro- 1H-indole-2-carboxylate Analysis HPLC / TLC Analysis Crude->Analysis Decision Identify Primary Impurity Analysis->Decision ImpAcid 7-Nitroindole-2- carboxylic acid Decision->ImpAcid Acidic by-product ImpColor Colored Oxidation Products Decision->ImpColor Visual tint ImpNonPolar Non-polar Organics (e.g., starting materials) Decision->ImpNonPolar High Rf impurities ActionAcid Mild Basic Wash (Sat. NaHCO3) ImpAcid->ActionAcid ActionColor Activated Carbon + Hot Filtration ImpColor->ActionColor ActionNonPolar Flash Chromatography (Silica, EtOAc/Hexane) ImpNonPolar->ActionNonPolar Recryst Recrystallization (EtOH/H2O) ActionAcid->Recryst ActionColor->Recryst Pure Pure Product (>98% Purity) ActionNonPolar->Pure Recryst->Pure

Caption: Workflow for the purification of Methyl 7-nitro-1H-indole-2-carboxylate based on impurity profiling.

Troubleshooting Guides & FAQs

Q1: My product streaks extensively on TLC and silica columns, merging with impurities. How do I fix this? A1: Causality: The 7-nitro group withdraws electron density from the indole ring, rendering the N-H proton highly acidic. This proton forms strong hydrogen bonds with the free silanol (-SiOH) groups on the silica gel. Solution: You must suppress this ionization. Add 1% v/v glacial acetic acid to your mobile phase. Alternatively, switch to a more polar, competitive solvent system like Dichloromethane/Methanol (98:2), which outcompetes the indole for hydrogen bonding sites on the silica.

Q2: I am seeing co-elution of 7-nitro-1H-indole-2-carboxylic acid in my fractions. How can I separate them without running another column? A2: Causality: The carboxylic acid is the hydrolysis product of your ester (often formed if the reaction workup was too basic) . Because both compounds are highly polar, they can co-elute on normal phase. Solution: Do not use chromatography for this separation. Instead, dissolve your mixture in EtOAc and wash it twice with saturated aqueous Sodium Bicarbonate (NaHCO3). The carboxylic acid will be deprotonated and partition into the aqueous layer, while the methyl ester remains in the organic layer. Validate the organic layer by TLC to ensure the baseline spot (acid) is gone before concentrating.

Q3: My recrystallized product retains a persistent yellowish-brown tint, but NMR shows it is >95% pure. Is it compromised? A3: Causality: Indole derivatives are highly susceptible to trace oxidation, especially when exposed to light and air during hot solvent dissolution . Even 0.1% of an oxidized polymeric indole species can turn a batch dark yellow or brown. Solution: The color does not necessarily mean the bulk purity is low, but for biological assays, these trace impurities can be problematic. Re-dissolve the compound in hot ethanol, add 5-10% w/w activated carbon (Darco), and stir for 15 minutes. Filter hot through Celite. The carbon will selectively adsorb the highly conjugated, colored polymeric impurities.

Q4: During esterification, I used excess methanol and sulfuric acid, but my yield of the methyl ester is low. Why? A4: Causality: The electron-withdrawing 7-nitro group deactivates the carbonyl carbon of the starting carboxylic acid toward nucleophilic attack by methanol. Solution: Standard Fischer esterification is sluggish for deactivated systems. Consider converting the acid to the highly reactive acid chloride intermediate using Thionyl Chloride (SOCl2) first, followed by quenching with anhydrous methanol . Validate the conversion by checking for the disappearance of the broad carboxylic acid O-H stretch (~3000-2500 cm⁻¹) via FT-IR.

References

  • National Institutes of Health (PMC). "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate". Available at:[Link]

Technical Support Center: Stability & Handling of Methyl 7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 7-nitro-1H-indole-2-carboxylate . As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of this compound in solution. This indole derivative features two highly reactive functional groups: a methyl ester at the C2 position and a nitro group at the C7 position. Understanding the causality behind its degradation—specifically hydrolysis, photolysis, and reduction—is critical for maintaining assay integrity and reproducibility in drug development workflows.

Section 1: Solvent Compatibility & Storage FAQs

Q: Why does my stock solution in DMSO degrade over time, even when stored at -20°C? A: The primary cause of degradation in Dimethyl Sulfoxide (DMSO) is ester hydrolysis driven by water absorption. DMSO is highly hygroscopic. Every time a standard DMSO stock vial is opened to the ambient atmosphere, it absorbs trace amounts of atmospheric moisture. Over time, and particularly during freeze-thaw cycles, this water acts as a nucleophile. The methyl ester at the C2 position of the indole ring is susceptible to nucleophilic attack, leading to the formation of 7-nitro-1H-indole-2-carboxylic acid[1]. Causality Check: The electron-withdrawing nature of the 7-nitro group slightly increases the electrophilicity of the C2 ester carbonyl, making it more vulnerable to hydrolysis than an unsubstituted indole ester.

Q: Can I use protic solvents like Methanol or Ethanol for stock preparation? A: Methanol is acceptable for short-term use, but Ethanol must be avoided. Dissolving a methyl ester in ethanol introduces the risk of transesterification , where the methoxy group is replaced by an ethoxy group, yielding ethyl 7-nitro-1H-indole-2-carboxylate. Even in methanol, the presence of trace water or extreme pH shifts can catalyze hydrolysis. Always use anhydrous, HPLC-grade solvents.

Section 2: Assay Conditions & Biological Buffers FAQs

Q: I observe a rapid loss of compound when using reducing agents like DTT or TCEP in my assay buffer. What is the mechanism? A: The 7-nitro group is highly susceptible to chemical reduction. Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are potent reducing agents commonly used to maintain protein stability. However, they readily donate electrons to the nitroaromatic system, reducing the 7-nitro group to a 7-hydroxylamine or 7-amino derivative[2][3]. Causality Check: This reduction fundamentally alters the compound's pharmacophore, changing its hydrogen-bonding capabilities, steric profile, and UV-Vis absorbance spectrum. If your biological target requires a reducing environment, consider using a weaker reducing agent like 2-mercaptoethanol at minimal concentrations, or run a negative control to quantify the compound's half-life in the buffer.

Q: Is Methyl 7-nitro-1H-indole-2-carboxylate light-sensitive during benchtop handling? A: Yes. Nitroindoles exhibit significant photolability under UV-A and visible light. Irradiation of 7-nitroindole derivatives (typically around 350 nm) triggers an excited-state radical process. This can induce intramolecular hydrogen abstraction or cleavage, leading to the release of a nitrosoindole group and subsequent degradation of the heterocyclic core[4]. Prolonged benchtop exposure under standard fluorescent laboratory lighting will cause a measurable decrease in compound concentration.

Mechanistic Visualization

Pathways Parent Methyl 7-nitro-1H-indole- 2-carboxylate Hydrolysis Ester Hydrolysis (H2O, pH > 7.5) Parent->Hydrolysis Reduction Nitro Reduction (DTT, TCEP) Parent->Reduction Photolysis Photolysis (UV-A / Visible Light) Parent->Photolysis Acid 7-nitro-1H-indole- 2-carboxylic acid Hydrolysis->Acid Amine Methyl 7-amino-1H-indole- 2-carboxylate Reduction->Amine Degradants Nitrosoindole & Cleavage Products Photolysis->Degradants

Mechanistic degradation pathways of Methyl 7-nitro-1H-indole-2-carboxylate.

Quantitative Stability Data

Table 1: Solvent Compatibility and Recommended Storage Times

Solvent / MatrixTemp (°C)Expected StabilityPrimary Risk Factor
Anhydrous DMSO-20°C> 6 monthsNone (if sealed under Argon/N2)
Standard DMSO (Air exposed)4°C< 2 weeksWater absorption causing hydrolysis
Methanol (Anhydrous)-20°C1-2 monthsTrace water hydrolysis
Ethanol25°C< 24 hoursTransesterification to ethyl ester
Aqueous Buffer (pH 7.4)37°C~ 24-48 hoursSlow alkaline hydrolysis
Aqueous Buffer (pH 8.5+)37°C< 2 hoursRapid alkaline hydrolysis

Table 2: Degradation Pathways and Prevention Strategies

Degradation PathwayTriggering AgentPreventive Strategy
Hydrolysis H₂O, OH⁻, H⁺Maintain pH 6.0–7.0; use anhydrous solvents; aliquot stocks.
Photolysis UV-A, Ambient LightUse amber vials; handle under low-light conditions.
Reduction DTT, TCEP, GSHOmit reducing agents from assay buffers if possible.

Troubleshooting Workflow

Troubleshooting Start Compound Loss Detected in Solution CheckSolvent Check Solvent & pH Start->CheckSolvent IsAq Aqueous Buffer? CheckSolvent->IsAq IsDMSO DMSO Stock? CheckSolvent->IsDMSO Hydrolysis Ester Hydrolysis Check pH (Keep 6.0-7.0) IsAq->Hydrolysis Yes CheckLight Light Exposure? IsAq->CheckLight No Loss via pH WaterAbsorb Water Absorption Use Anhydrous DMSO IsDMSO->WaterAbsorb Yes PhotoDeg Photodegradation Use Amber Vials CheckLight->PhotoDeg Yes

Decision tree for troubleshooting compound loss in experimental solutions.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, use the following self-validating protocols to handle the compound and verify its stability in your specific assay conditions.

Protocol 1: Preparation and Storage of Anhydrous Stock Solutions

Objective: Prevent water-induced ester hydrolysis during long-term storage.

  • Preparation: Weigh the solid Methyl 7-nitro-1H-indole-2-carboxylate powder in a low-humidity environment (ideally a glove box or under a dry nitrogen stream).

  • Solvent Addition: Dissolve the compound in Anhydrous DMSO (≥99.9%, water ≤0.005%) to achieve a 10 mM or 50 mM stock concentration.

  • Aliquotting: Immediately divide the stock solution into single-use aliquots (e.g., 10–50 µL) in amber microcentrifuge tubes to prevent both moisture ingress and photolysis.

  • Inert Gas Purging: Gently overlay each tube with Argon or Nitrogen gas before sealing.

  • Storage: Store at -20°C or -80°C.

  • Validation Step: Before use, analyze a freshly thawed aliquot via LC-MS. The presence of a peak corresponding to [M-H]⁻ or [M+H]⁺ of the carboxylic acid derivative indicates compromised storage.

Protocol 2: Photostability Assessment in Assay Buffers

Objective: Determine the half-life of the compound under your specific laboratory lighting and assay conditions.

  • Buffer Preparation: Prepare your standard aqueous assay buffer (e.g., PBS, pH 7.4) without reducing agents.

  • Spiking: Spike the buffer with the compound to a final concentration of 10 µM (ensure final DMSO concentration is ≤1% to prevent precipitation).

  • Conditioning: Split the solution into two clear glass vials.

    • Vial A (Control): Wrap completely in aluminum foil.

    • Vial B (Test): Leave exposed to standard ambient laboratory lighting.

  • Sampling: Take 50 µL aliquots from both vials at t = 0, 1, 2, 4, and 8 hours. Quench immediately by mixing with an equal volume of ice-cold Acetonitrile.

  • Analysis: Run the samples via HPLC-UV (monitoring at the compound's λmax, typically around 254 nm or 300-350 nm for the nitroindole core).

  • Validation Step: Calculate the area under the curve (AUC) for the parent peak. A significant deviation in the decay rate of Vial B compared to Vial A confirms photolability in your specific setup[4].

References

  • RSC Publishing - Photochemical modifications for DNA/RNA oligonucleotides URL: [Link]

  • ResearchGate - Chemical basis of the DTT (dithiothreitol) assay URL: [Link]

  • CLOCKSS - Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines URL:[Link]

  • RSC Publishing - Enhancing DTT assays for reactive oxygen species detection in atmospheric particulate matter URL: [Link]

Sources

Technical Support Center: Refinement of Protocols for Studying Methyl 7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 7-nitro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary insights to navigate the complexities of working with this compound, ensuring the integrity and success of your experiments.

Section 1: Compound Overview and Safety

Methyl 7-nitro-1H-indole-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Its indole core with a nitro group at the 7-position and a methyl ester at the 2-position makes it a versatile building block. However, like many nitroaromatic compounds, it requires careful handling.

Safety Precautions:

  • Always handle Methyl 7-nitro-1H-indole-2-carboxylate in a well-ventilated area or a chemical fume hood.[1][2]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]

  • Avoid inhalation of dust and contact with skin and eyes.[1][2] In case of contact, rinse immediately with plenty of water.[1][2]

  • Store the compound in a tightly sealed container in a dry, dark place at 2-8°C.[3]

Section 2: Synthesis of Methyl 7-nitro-1H-indole-2-carboxylate

The synthesis of Methyl 7-nitro-1H-indole-2-carboxylate is most commonly achieved through the Fischer indole synthesis.[4][5][6][7] This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[4][7]

Frequently Asked Questions (FAQs) - Synthesis

Q1: What are the recommended starting materials for the Fischer indole synthesis of Methyl 7-nitro-1H-indole-2-carboxylate?

A1: The typical starting materials are (2-nitrophenyl)hydrazine and methyl pyruvate. The reaction proceeds by forming a hydrazone intermediate, which then undergoes an acid-catalyzed cyclization to form the indole ring.[8]

Q2: Which acid catalyst is most effective for this synthesis?

A2: A variety of Brønsted and Lewis acids can be used, including polyphosphoric acid (PPA), zinc chloride (ZnCl₂), and p-toluenesulfonic acid.[5][7] The choice of catalyst can significantly impact the reaction yield and may require empirical optimization.[9]

Q3: My reaction is producing a low yield of the desired product. What are the potential causes?

A3: Low yields in Fischer indole synthesis can be attributed to several factors:

  • Acid-catalyzed polymerization: The indole nucleus is highly reactive and can polymerize in the presence of strong acids, leading to the formation of insoluble tars.[10][11] Using milder reaction conditions and controlling the temperature can help mitigate this.[11][12]

  • Side reactions: The presence of electron-donating groups on the starting materials can sometimes lead to N-N bond cleavage as an undesired side reaction.[9]

  • Purity of starting materials: Impurities in the (2-nitrophenyl)hydrazine or methyl pyruvate can lead to the formation of unwanted byproducts.[9]

Q4: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the 7-nitro position?

A4: The regioselectivity of the Fischer indole synthesis is generally dictated by the substitution pattern of the starting phenylhydrazine. Using (2-nitrophenyl)hydrazine will direct the formation of the indole with the nitro group at the 7-position.[13] If you are observing other isomers, it may be due to impurities in your starting material or unintended side reactions.

Troubleshooting Guide - Synthesis
Issue Potential Cause Troubleshooting Steps
Low or No Yield Acid-catalyzed polymerization of the indole starting material.[10][11]- Use milder, non-acidic nitrating agents. - Perform the reaction at low temperatures.[11][12]
Incomplete reaction.- Increase reaction time or temperature cautiously. - Ensure efficient stirring.
Formation of Dark, Insoluble Tar Acid-catalyzed polymerization.[10][12]- Avoid strong acids; use milder catalysts.[12] - Maintain low reaction temperatures.[12]
Formation of Multiple Isomers Impure starting materials.- Verify the purity of (2-nitrophenyl)hydrazine and methyl pyruvate by NMR or other analytical techniques.
Reaction conditions are not optimized for regioselectivity.[10]- Screen different acid catalysts and solvent systems.
Experimental Protocol: Fischer Indole Synthesis

This protocol is a general guideline and may require optimization.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (2-nitrophenyl)hydrazine hydrochloride in a suitable solvent such as ethanol.

    • Add a base (e.g., sodium acetate) to neutralize the hydrochloride.

    • Add methyl pyruvate dropwise to the solution while stirring.

    • Heat the mixture to reflux for 1-2 hours to form the hydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization:

    • Cool the reaction mixture and add the acid catalyst (e.g., polyphosphoric acid) portion-wise while keeping the temperature under control.

    • Heat the mixture to the desired temperature (typically 80-100°C) and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Pour the reaction mixture onto crushed ice to quench the reaction.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.[14][15]

Synthesis Workflow Diagram

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Work-up & Purification 2-Nitrophenylhydrazine 2-Nitrophenylhydrazine Hydrazone_Formation Hydrazone Formation (Ethanol, Reflux) 2-Nitrophenylhydrazine->Hydrazone_Formation Methyl_Pyruvate Methyl Pyruvate Methyl_Pyruvate->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization (e.g., PPA, Heat) Hydrazone_Formation->Cyclization Intermediate Quenching Quenching (Ice) Cyclization->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Purification (Column Chromatography/ Recrystallization) Extraction->Purification Product Methyl 7-nitro-1H- indole-2-carboxylate Purification->Product

Caption: Workflow for the Fischer indole synthesis of Methyl 7-nitro-1H-indole-2-carboxylate.

Section 3: Purification and Characterization

Proper purification and characterization are crucial to ensure the quality of Methyl 7-nitro-1H-indole-2-carboxylate for subsequent experiments.

Frequently Asked Questions (FAQs) - Purification and Characterization

Q1: What is the best method for purifying crude Methyl 7-nitro-1H-indole-2-carboxylate?

A1: Column chromatography on silica gel is a highly effective method for removing impurities and isolating the desired product.[16] A solvent system of ethyl acetate and petroleum ether (or hexane) is commonly used.[17] Recrystallization from a suitable solvent like ethanol-water can also be employed for further purification.[15]

Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound precipitates as a liquid above its melting point.[14] This can be due to a supersaturated solution or the presence of impurities that lower the melting point.[14] To resolve this, you can try:

  • Adding more of the "good" solvent to reduce saturation.[14]

  • Scratching the inside of the flask with a glass rod to induce crystallization.[14]

  • Adding a seed crystal of the pure compound.[14]

  • Changing the solvent system.[14]

Q3: What analytical techniques should I use to confirm the structure and purity of my synthesized compound?

A3: A combination of spectroscopic methods is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and substitution pattern.[18][19]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[18]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).[18]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[14]

Troubleshooting Guide - Purification
Issue Potential Cause Troubleshooting Steps
Difficulty in Separating Isomers by Column Chromatography Similar polarities of the isomers.- Use a shallower solvent gradient. - Try a different stationary phase (e.g., alumina). - Consider preparative HPLC for challenging separations.
"Oiling Out" During Recrystallization Solution is supersaturated at a temperature above the compound's melting point.[14]- Re-heat the solution and add more of the "good" solvent.[14]
High concentration of impurities lowering the melting point.[14]- Perform a preliminary purification by column chromatography. - Try a different recrystallization solvent.[14]
Low Recovery After Purification Product is partially soluble in the recrystallization solvent at low temperatures.- Cool the solution for a longer period in an ice bath to maximize crystal formation.[14]
Product adheres to the silica gel during column chromatography.- Add a small amount of a more polar solvent (e.g., methanol) to the eluent.
Expected Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the indole ring and a singlet for the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing nitro group.[18]
¹³C NMR Resonances for all carbon atoms in the molecule, including the indole ring, the methyl ester, and the nitro-substituted carbon.[18][19]
IR Characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ester, and the symmetric and asymmetric stretches of the nitro group.
Mass Spec. A molecular ion peak corresponding to the molecular weight of Methyl 7-nitro-1H-indole-2-carboxylate (C₁₀H₈N₂O₄).

Section 4: Experimental Applications

Methyl 7-nitro-1H-indole-2-carboxylate is a valuable precursor for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Frequently Asked Questions (FAQs) - Experimental Applications

Q1: What are the common downstream reactions for Methyl 7-nitro-1H-indole-2-carboxylate?

A1: A frequent subsequent reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 7-nitro-1H-indole-2-carboxylic acid.[3] This is typically achieved by treating the ester with a base such as sodium hydroxide in a mixture of solvents like tetrahydrofuran and water.[3] The resulting carboxylic acid is a potent inhibitor of APE1, an enzyme involved in DNA repair.[3]

Q2: Can the nitro group be reduced?

A2: Yes, the nitro group can be reduced to an amino group, which opens up further possibilities for functionalization. Standard reduction conditions, such as using tin(II) chloride or catalytic hydrogenation, can be employed.

Q3: What is the solubility of Methyl 7-nitro-1H-indole-2-carboxylate?

A3: It is generally soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[3] It has poor solubility in water.[3]

Experimental Protocol: Hydrolysis to 7-nitro-1H-indole-2-carboxylic acid

This protocol is adapted from a known procedure.[3]

  • Dissolution: Dissolve Methyl 7-nitro-1H-indole-2-carboxylate in a 1:1 mixture of tetrahydrofuran and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (typically 1N) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up:

    • Once the reaction is complete, acidify the mixture with a strong acid like hydrochloric acid until the pH is acidic.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield 7-nitro-1H-indole-2-carboxylic acid.

Reaction Pathway Diagram

Hydrolysis_Reaction Starting_Material Methyl 7-nitro-1H- indole-2-carboxylate Reagents 1. NaOH, THF/H₂O 2. HCl Product 7-nitro-1H-indole- 2-carboxylic acid Reagents->Product

Caption: Hydrolysis of Methyl 7-nitro-1H-indole-2-carboxylate to its carboxylic acid.

Section 5: Conclusion

This technical support guide provides a comprehensive resource for researchers working with Methyl 7-nitro-1H-indole-2-carboxylate. By understanding the nuances of its synthesis, purification, characterization, and applications, you can enhance the efficiency and success of your experimental workflows. For further assistance, please consult the referenced literature.

References

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  • ChemicalBook. (2026, February 28). 7-Nitroindole-2-carboxylic acid | 6960-45-8.
  • BenchChem. (n.d.). Technical Support Center: Regioisomer Formation in Indole Nitration.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Fischer Indole Synthesis. (n.d.). Cambridge University Press.
  • Sigma-Aldrich. (n.d.). Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate | 1956355-82-0.
  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References.
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  • ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles.
  • Thesis Example. (2021, May 11). Nitrite and Indole Reaction: Spectrophotometric Study.
  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Sigma-Aldrich. (n.d.). Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate | 1956355-82-0.
  • Journal of Medicinal Chemistry. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • PMC. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • ResearchGate. (2025, August 6). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.
  • BenchChem. (n.d.). Refining the purification protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid to achieve higher purity.
  • RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • ChemRxiv. (n.d.). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates.
  • BenchChem. (n.d.). Technical Support Center: 7-Nitroindole Synthesis.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 1H-indole-2-carboxylate.
  • Beilstein Journal of Organic Chemistry. (2014, February 14). Continuous flow nitration in miniaturized devices.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 1-Methyl-2-nitro-1H-indole.
  • Google Patents. (n.d.). JP2001019671A - Method for producing 7-nitroindoles.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • TSI Journals. (2010, August 7). Mass spectral studies of nitroindole compounds.
  • Google Patents. (n.d.). WO2019165809A1 - Method for preparing 2-nitroindole derivatives.
  • BLD Pharm. (n.d.). 6960-45-8|7-Nitro-1H-indole-2-carboxylic acid.
  • SciSupplies. (n.d.). Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate, 95.0%, 250mg.
  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.
  • Thermo Scientific Chemicals. (n.d.). 7-Nitroindole-2-carboxylic acid, 96% 5 g.

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Technical Support Center: Optimization of Catalytic Hydrogenation for Nitroindole Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of catalytic hydrogenation for nitroindole reduction. This guide is designed for researchers, scientists, and drug development professionals. Here, we will address specific issues you might encounter during your experiments, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the success of your synthetic endeavors. The reduction of the nitro group on an indole scaffold is a critical transformation, and this resource is structured to provide both foundational knowledge and advanced problem-solving strategies.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the catalytic hydrogenation of nitroindoles.

Issue 1: Incomplete or Stalled Reaction

You've set up your reaction, but analysis (TLC, LC-MS) shows significant amounts of starting material remaining, even after a prolonged reaction time.

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Explanation: Palladium on carbon (Pd/C) and Raney Nickel are the workhorses for this transformation. However, their activity can diminish over time due to improper storage or handling. Raney Nickel, in particular, is often pyrophoric and must be handled with care.[1][2]

    • Solution: Always use a fresh batch of catalyst from a reputable supplier. If you suspect your current batch is old, it's best to procure a new one.[3]

  • Catalyst Poisoning:

    • Explanation: The indole nitrogen itself or other functional groups on your molecule can act as inhibitors.[4][5] Sulfur-containing impurities, even in trace amounts, are notorious for irreversibly poisoning noble metal catalysts.[4]

    • Solution: Ensure your starting material and solvents are of high purity. If you suspect poisoning, you can try filtering the reaction mixture through a pad of Celite® to remove the poisoned catalyst and then adding a fresh batch of catalyst to the filtrate.[6][7]

  • Insufficient Hydrogen Pressure:

    • Explanation: While many hydrogenations can be performed under a hydrogen balloon at atmospheric pressure, some substrates are more stubborn and require higher pressures to drive the reaction to completion.[3][7]

    • Solution: If a balloon setup is not yielding results, consider using a Parr shaker or a similar high-pressure reactor.[3][7]

  • Poor Solubility:

    • Explanation: For the reaction to proceed efficiently, your nitroindole must be soluble in the chosen solvent. If the substrate has poor solubility, the reaction will be slow or may not proceed at all.[8]

    • Solution: Select a solvent system in which your starting material is fully soluble. Common solvents for this reaction include ethanol, methanol, and ethyl acetate.[6] If solubility remains an issue, you may need to explore solvent mixtures or alternative solvents like THF or DMF, ensuring they are compatible with your catalyst.[3]

Issue 2: Low Yield of Aminoindole

The reaction proceeds to completion, but the isolated yield of your desired aminoindole is disappointingly low.

Possible Causes & Solutions:

  • Product Instability:

    • Explanation: Unprotected aminoindoles, particularly 3-aminoindole, are known to be unstable and can decompose or undergo oxidative dimerization upon exposure to air and light.[6]

    • Solution: It is often advisable to use the aminoindole in situ for the next reaction step without isolation. If isolation is necessary, work quickly, under an inert atmosphere (nitrogen or argon), and protect the product from light. Immediate protection of the amino group after formation can also prevent degradation.[6]

  • Over-reduction:

    • Explanation: Under harsh conditions (high pressure, high temperature, or prolonged reaction time), the indole ring itself can be reduced, leading to indoline or even octahydroindole byproducts.[9]

    • Solution: Carefully monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, stop the reaction immediately. If over-reduction is a persistent issue, consider using milder conditions (e.g., lower pressure, room temperature).

  • Mechanical Loss During Workup:

    • Explanation: Fine catalyst particles, like those of Pd/C, can be difficult to remove completely by filtration, leading to product loss.

    • Solution: Filter the reaction mixture through a pad of Celite® to ensure complete removal of the catalyst. Wash the Celite® pad thoroughly with the reaction solvent to recover any adsorbed product.[6]

Issue 3: Lack of Chemoselectivity

Your nitroindole contains other reducible functional groups (e.g., halogens, alkenes, carbonyls), and you are observing undesired reduction of these groups.

Possible Causes & Solutions:

  • Inappropriate Catalyst Choice:

    • Explanation: Different catalysts exhibit different selectivities. For instance, Pd/C is known to dehalogenate aryl halides (Cl, Br, I).[10]

    • Solution: If your substrate contains a halogen that you wish to preserve, Raney Nickel is often a better choice than Pd/C.[10] For substrates with multiple reducible groups, a careful selection of catalyst and reaction conditions is paramount.[11]

  • Harsh Reaction Conditions:

    • Explanation: High hydrogen pressure and temperature can lead to the reduction of less reactive functional groups.

    • Solution: Employ the mildest conditions possible that still afford a reasonable reaction rate. Transfer hydrogenation using a hydrogen donor like ammonium formate can sometimes offer better selectivity than using hydrogen gas directly.[11][12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for reducing a nitroindole?

A1: The "best" catalyst depends on the specific substrate. 10% Palladium on carbon (Pd/C) is a very common and efficient choice for the reduction of nitro groups.[6][10] However, if your molecule contains other reducible functional groups, such as aryl halides, Raney Nickel may be a more suitable option to avoid dehalogenation.[10] Platinum(IV) oxide (PtO₂) is another highly active catalyst that can be used.[1]

Q2: Can I use transfer hydrogenation instead of hydrogen gas?

A2: Absolutely. Transfer hydrogenation is an excellent alternative and can be more convenient and safer to handle in a standard laboratory setting as it avoids the use of flammable hydrogen gas.[1] Common hydrogen donors include ammonium formate (HCOONH₄) and hydrazine hydrate (N₂H₄·H₂O).[11][12] This method can also offer improved chemoselectivity in some cases.

Q3: My reaction is very slow at room temperature. Can I heat it?

A3: Gentle heating (e.g., to 40-60 °C) can often increase the reaction rate.[11] However, be cautious, as higher temperatures can also lead to an increase in side products and potential over-reduction.[11] It is crucial to monitor the reaction closely if you choose to apply heat.

Q4: How do I know when my reaction is complete?

A4: The best way to monitor the reaction progress is by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6][11] By comparing the reaction mixture to your starting material, you can determine when all of the nitroindole has been consumed.

Q5: What are the signs of catalyst poisoning?

A5: The most common signs of catalyst poisoning are a significant decrease in the reaction rate or a complete halt of the reaction.[4] You may also observe a need for harsher conditions (higher temperature or pressure) to achieve conversion.[4]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 3-Nitroindole using Pd/C and Hydrogen Gas

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • 3-Nitroindole

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Ethanol or Methanol

  • Hydrogenation flask or Parr apparatus

  • Hydrogen gas supply (balloon or cylinder)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve 3-nitroindole (1 equivalent) in ethanol or methanol.

  • Carefully add 10% Pd/C (5-10 mol % by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon is often sufficient).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[6]

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the mixture through a pad of Celite® to remove the catalyst.[6]

  • Wash the Celite® pad with the reaction solvent to ensure all product is recovered.

  • The resulting filtrate contains the 3-aminoindole and can be used directly in the next step or concentrated under reduced pressure. Be mindful of the instability of the product.[6]

Protocol 2: Transfer Hydrogenation of a Substituted Nitroindole using Ammonium Formate

This protocol is a useful alternative to using hydrogen gas.

Materials:

  • Substituted Nitroindole

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Ammonium formate (HCOONH₄), 3-5 equivalents

  • Methanol or Ethanol

  • Celite®

Procedure:

  • To a solution of the substituted nitroindole (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).[11]

  • Carefully add 10% Pd/C (5-10 mol % by weight).[11]

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C.[11]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[11]

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified or used directly.

Section 4: Data and Diagrams

Table 1: Comparison of Common Catalysts for Nitroindole Reduction
CatalystCommon LoadingAdvantagesDisadvantages
10% Pd/C 5-10 mol%Highly efficient, widely used.[6][10]Can cause dehalogenation.[10]
Raney Nickel VariesGood for substrates with halogens.[10]Pyrophoric, requires careful handling.[1]
PtO₂ (Adam's catalyst) VariesHighly active catalyst.[1]Can be less selective.
Diagram 1: Troubleshooting Workflow for Incomplete Hydrogenation

G start Incomplete Reaction catalyst_check Check Catalyst Activity start->catalyst_check poisoning_check Suspect Catalyst Poisoning? catalyst_check->poisoning_check If catalyst is new fresh_catalyst Use Fresh Catalyst catalyst_check->fresh_catalyst If catalyst is old pressure_check Check H2 Pressure poisoning_check->pressure_check No filter_recharge Filter and Add Fresh Catalyst poisoning_check->filter_recharge Yes solubility_check Check Substrate Solubility pressure_check->solubility_check If using balloon increase_pressure Increase H2 Pressure (Parr Shaker) pressure_check->increase_pressure Yes change_solvent Change Solvent/Use Co-solvent solubility_check->change_solvent Yes

Caption: A decision tree for troubleshooting incomplete nitroindole hydrogenation reactions.

Diagram 2: Chemoselectivity Decision Pathway

G start Nitroindole with Other Reducible Groups functional_group What is the other functional group? start->functional_group halogen Aryl Halide (Cl, Br, I) functional_group->halogen alkene_carbonyl Alkene or Carbonyl functional_group->alkene_carbonyl use_raney_ni Use Raney Nickel halogen->use_raney_ni use_pdc_mild Use Pd/C with Mild Conditions (e.g., Transfer Hydrogenation) alkene_carbonyl->use_pdc_mild

Caption: A guide for selecting the appropriate catalyst based on functional group compatibility.

References

  • Nitro Reduction - Common Conditions . Organic Chemistry Portal. Available at: [Link]

  • Reduction of nitro compounds - Wikipedia . Wikipedia. Available at: [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry - Reddit . Reddit. Available at: [Link]

  • Nitroarene reduction using Raney nickel alloy with ammonium chloride in water | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Palladium‐Catalyzed Dearomative Methoxyallylation of 3‐Nitroindoles with Allyl Carbonates . Wiley Online Library. Available at: [Link]

  • An efficient and practical synthesis of [2-(11)C]indole via superfast nucleophilic [(11)C]cyanation and RANEY® Nickel catalyzed reductive cyclization | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow . Curly Arrow. Available at: [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI . MDPI. Available at: [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - ResearchGate . ResearchGate. Available at: [Link]

  • Discussion Addendum for: SYNTHESIS OF INDOLES BY PALLADIUM CATALYZED REDUCTIVE - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source . Journal of Synthetic Chemistry. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst . ACS Publications. Available at: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review . Royal Society of Chemistry. Available at: [Link]

  • Nitro Substrates in Reductive Electrosynthesis: A Review | ACS Electrochemistry . ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Indoles by Reductive N-Heteroannulation of 2-Nitrostyrenes | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst . ACS Publications. Available at: [Link]

  • Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative ... - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • Troubleshooting of Catalytic Reactors | PPTX - Slideshare . Slideshare. Available at: [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts . Wiley Online Library. Available at: [Link]

  • Chemoselective Hydrogenation of Nitro Compounds by MoS>2>via Introduction of Independent Active Hydrogen-Donating Sites - Xi'an Jiaotong University . Xi'an Jiaotong University. Available at: [Link]

  • US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents. Google Patents.
  • Remarkable effect of alkalis on the chemoselective hydrogenation of functionalized nitroarenes over high-loading Pt/FeOx catalys - Semantic Scholar . Semantic Scholar. Available at: [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI . MDPI. Available at: [Link]

  • Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • Raney nickel - Wikipedia . Wikipedia. Available at: [Link]

  • Reduction of nitro compounds - Grokipedia . Grokipedia. Available at: [Link]

  • Hazards associated with laboratory scale hydrogenations . American Chemical Society. Available at: [Link]

  • (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry - Academia.edu . Academia.edu. Available at: [Link]

  • Optimization of Reaction Conditions for Hydrogenation of the Nitro Group - ResearchGate . ResearchGate. Available at: [Link]

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  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI . MDPI. Available at: [Link]

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Advanced Indole Synthesis Technical Support Center: Troubleshooting Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Synthesis. As researchers and drug development professionals, you know that the indole scaffold is a privileged structure in medicinal chemistry. However, synthesizing substituted indoles with precise regiocontrol remains a formidable challenge due to the multiple reactive sites on the indole nucleus (C2, C3, N1, and the C4–C7 benzenoid ring).

This guide is designed by application scientists to help you troubleshoot common regioselectivity failures. We do not just provide steps; we explain the fundamental thermodynamic and kinetic causalities behind each experimental choice so you can build self-validating protocols in your lab.

Module 1: The Fischer Indole Synthesis (FIS) Conundrum

Q: When using unsymmetrical ketones in my Fischer Indole Synthesis, I consistently get an intractable mixture of 2- and 3-substituted regioisomers. Why does this happen, and how can I drive the reaction toward a single isomer?

The Causality: The classical FIS relies on the acid-catalyzed tautomerization of a phenylhydrazone into an enehydrazine, followed by a [3,3]-sigmatropic rearrangement. When using an unsymmetrical ketone (e.g., 1-phenyl-2-butanone), enolization can occur at either the α or α′ carbon. Because the activation energies for the subsequent[3,3]-rearrangement pathways are often remarkably similar, the reaction lacks a strong energetic bias, resulting in a mixture of 2-alkyl-3-alkyl and 2-alkyl-3-aryl indoles[1].

The Solution: To override this lack of inherent bias, you must impose external steric or electronic constraints:

  • Shape-Selective Catalysis: Utilizing Zeolite beta as a catalyst restricts the spatial geometry of the transition state. The rigid pore structure of the zeolite suppresses the formation of the bulkier enehydrazine intermediate, heavily favoring one regioisomer (e.g., 83% selectivity for 2-benzyl-3-methylindole)[1].

  • Cooperative Gold/Zinc Catalysis: For N-protected indoles, abandoning the classical FIS in favor of a cooperative Au/Zn-catalyzed annulation of N-arylhydroxamic acids with internal alkynes provides near-perfect regioselectivity. The Zn catalyst enhances O-nucleophilicity, while the Au catalyst activates the alkyne, allowing steric and electronic disparities of the alkyne to dictate the regiochemical outcome[2].

Quantitative Data: Regioselectivity Outcomes
Precursor / Ketone TypeCatalyst SystemMajor Regioisomer TargetRegioselectivity RatioResolution Strategy
1-Phenyl-2-butanoneStandard Brønsted AcidMixture~1:1Poor transition state bias.
1-Phenyl-2-butanoneZeolite Beta2-Benzyl-3-methylindole83% (Major)Shape-selective spatial restriction[1].
N-hydroxy-N-phenylacetamide + Internal AlkyneZn(OTf)₂ / Au-Catalyst2-Alkyl-N-protected indole>19:1Steric control via metal coordination[2].
Protocol 1: Gold/Zinc-Catalyzed Regioselective Annulation

Use this self-validating protocol when traditional FIS yields inseparable mixtures.

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the N-arylhydroxamic acid (1.0 equiv) and the chosen internal alkyne (2.0 equiv)[2].

  • Catalyst Loading: Add 10 mol % of Zn(OTf)₂ and 5 mol % of the appropriate Gold(I) catalyst (e.g., a phosphine-Au-Cl complex with a silver salt activator). Note: The Zn(OTf)₂ acts as a chelate to enhance O-nucleophilicity.

  • Solvent Addition: Suspend the mixture in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Reaction Execution: Seal the vial and stir the mixture at 60 °C for 12 hours.

  • Validation & Workup: Monitor the consumption of the hydroxamic acid via TLC. Upon completion, cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc), concentrate, and purify via flash chromatography.

Module 2: Larock Heteroannulation Steric Control

Q: My Larock annulation using internal alkynes is yielding a 1:1 mixture of 2,3-disubstituted indoles. How is regioselectivity determined in this catalytic cycle, and how do I fix it?

The Causality: Regioselectivity in the Larock indole synthesis is fundamentally dictated by the syn-insertion step of the alkyne into the arylpalladium intermediate. During this transition state, the more sterically demanding substituent of the alkyne preferentially positions itself adjacent to the newly forming C–C bond (which ultimately becomes the C2 position of the indole). This orientation minimizes steric clash with the bulky palladium-ligand complex[3]. If your alkyne substituents are sterically similar (e.g., a methyl vs. an ethyl group), the Pd complex cannot differentiate them, leading to a 1:1 mixture.

The Solution: Ensure a significant steric disparity between the two alkyne substituents (e.g., phenyl vs. methyl). If the substituents must be sterically similar for your target molecule, introduce a coordinating group (such as a pyridine ring) to one substituent. The heteroatom will electronically coordinate to the palladium center, directing the insertion step regardless of steric bulk[3].

Larock Start 2-Iodoaniline + Internal Alkyne Pd Pd(0) Catalyst Addition Start->Pd OxAdd Oxidative Addition (Arylpalladium Intermediate) Pd->OxAdd Coord Alkyne Coordination OxAdd->Coord Insert Regioselective syn-Insertion (Bulky group -> C2) Coord->Insert Steric/Electronic Control RedElim Reductive Elimination Insert->RedElim RedElim->Pd Pd(0) Regeneration Product 2,3-Disubstituted Indole RedElim->Product

Larock Annulation Catalytic Cycle and Regioselectivity Workflow

Module 3: Direct C–H Functionalization (C2 vs. C3 vs. Benzenoid)

Q: Electrophilic aromatic substitution inherently favors the C3 position of my indole. How can I selectively functionalize the C2 position, or even the benzenoid ring (C4-C7), via C–H activation?

The Causality: The pyrrole ring of indole is highly electron-rich. Quantum mechanical calculations show that the Highest Occupied Molecular Orbital (HOMO) coefficient is largest at the C3 position, making it the default site for electrophilic attack (enamine-like reactivity). To override this innate C3 preference, you must alter the reaction pathway from a standard Electrophilic Aromatic Substitution (SEAr) to a Concerted Metalation-Deprotonation (CMD) pathway, or use physical tethering.

The Solution:

  • Solvent-Controlled C2/C3 Switching: In Pd-catalyzed alkenylation, using a highly coordinating solvent system like DMF/DMSO promotes standard electrophilic palladation at C3. Switching to a dioxane/AcOH solvent system alters the active Pd species, favoring a CMD mechanism that targets the more acidic C2 proton.

  • N-Directing Groups (C2 Control): Installing a removable directing group (DG), such as an N-(2-pyridyl)sulfonyl group, physically tethers the transition metal (Pd or Ir) in close proximity to the C2 position, enforcing >95% regioselectivity through a rigid metallacycle intermediate.

  • Benzenoid Functionalization (C4-C7): To functionalize the less reactive benzene core, the inherent reactivity of the pyrrole ring must be completely suppressed. This is achieved using specialized Ir or Ru catalysts combined with specific directing groups that bypass C2/C3 entirely,[4].

Quantitative Data: Solvent and Directing Group Effects
Indole SubstrateReagents / CatalystSolvent SystemMajor Site of ActivationMechanism / Causality
Unprotected IndolePd(OAc)₂, Cu(OAc)₂DMF / DMSOC3 (Exclusive)Electrophilic Palladation (SEAr).
Unprotected IndolePd(OAc)₂, t-BuOOBzDioxane / AcOHC2 (Major)Concerted Metalation-Deprotonation.
N-(2-pyridyl)sulfonyl IndolePd(OAc)₂, OxidantVariousC2 (Exclusive)Directed Metallacycle Formation.
Protocol 2: Regioselective C2-Alkenylation using an N-Directing Group

Use this protocol to force functionalization at C2 while suppressing C3 reactivity.

  • Directing Group Installation: Pre-treat the indole with NaH in THF at 0 °C, followed by the dropwise addition of 2-pyridinesulfonyl chloride to yield the N-(2-pyridyl)sulfonyl indole. Purify before proceeding.

  • Reaction Setup: In a Schlenk tube, combine the N-protected indole (1.0 equiv), the desired alkene (2.0 equiv), Pd(OAc)₂ (5-10 mol %), and the appropriate oxidant (e.g., Cu(OAc)₂ or a benzoquinone derivative).

  • Solvent & Heating: Add the designated solvent (e.g., Dioxane or t-Amyl alcohol). Seal the tube and heat to 80–100 °C for 16–24 hours under vigorous stirring.

  • Validation: The rigid coordination of the pyridyl nitrogen to the Pd center ensures that the metal can only reach the C2 C–H bond.

  • Workup & Deprotection: Cool the mixture, filter through Celite, and concentrate. The directing group can be cleanly removed post-purification using Mg turnings in MeOH under sonication.

CH_Func Indole Indole Substrate Cond1 Standard Pd/Cu Catalysis DMF/DMSO Solvent Indole->Cond1 Cond2 N-Directing Group (e.g., Pyridyl) or Dioxane/AcOH Indole->Cond2 Cond3 Ir/Ru Catalysis + Specific Directing Groups Indole->Cond3 C3 C3 Functionalization (Default Electrophilic) C2 C2 Functionalization Benzenoid C4-C7 Functionalization (Benzenoid Ring) Cond1->C3 HOMO at C3 Cond2->C2 Metal Coordination Cond3->Benzenoid Overriding Pyrrole Reactivity

Regioselectivity Decision Tree for Indole C-H Functionalization

References
  • Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates.
  • Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles.
  • Larock Reaction in the Synthesis of Heterocyclic Compounds.
  • C-H FUNCTIONALIZATION OF INDOLES AND OXINDOLES THROUGH CDC REACTIONS.
  • Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole.

Sources

Validation & Comparative

Comparative Analysis of 5-Nitro vs. 7-Nitro-1H-Indole-2-Carboxylate: Structural Divergence and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a fundamental scaffold in medicinal chemistry, the 1H-indole-2-carboxylate system offers a versatile platform for drug discovery. However, the specific regiochemistry of electron-withdrawing substituents—such as a nitro group at the 5-position versus the 7-position—fundamentally alters the molecule's physicochemical properties, reactivity profile, and pharmacological utility.

This guide provides an objective, in-depth comparative analysis of ethyl 5-nitro-1H-indole-2-carboxylate and ethyl 7-nitro-1H-indole-2-carboxylate , detailing their structural divergence, synthetic methodologies, and distinct applications in therapeutic development.

Structural and Electronic Divergence: The Causality of Position

The placement of the nitro group dictates the hydrogen-bonding network of the indole core, which cascades into profound differences in physical properties and chemical reactivity.

  • 5-Nitro Isomer (Intermolecular Dominance): Positioned para to the pyrrole ring fusion, the 5-nitro group projects outward from the indole core. This geometry allows the highly polarized N-H bond to engage in extensive intermolecular hydrogen bonding with the nitro groups of adjacent molecules. This network creates a highly ordered, rigid crystal lattice, which requires significant thermal energy to disrupt, resulting in a high melting point (223–225 °C)[1][2].

  • 7-Nitro Isomer (Intramolecular Dominance): Positioned ortho to the indole N-H, the 7-nitro group is forced into close spatial proximity with the hydrogen-bond donor. This facilitates a highly stable, 6-membered intramolecular hydrogen bond (N-H···O-N)[3]. By satisfying the hydrogen-bond donor and acceptor requirements internally, intermolecular interactions are drastically reduced. Consequently, the crystal lattice is much weaker, plummeting the melting point to 91–93 °C[2]. Furthermore, this intramolecular lock sterically and electronically shields the N-H proton, making subsequent N-alkylation significantly more challenging compared to the 5-nitro counterpart.

Physicochemical & Pharmacological Profiling

The following table summarizes the quantitative data and primary therapeutic targets associated with the ethyl esters of both isomers.

Property / FeatureEthyl 5-nitro-1H-indole-2-carboxylateEthyl 7-nitro-1H-indole-2-carboxylate
CAS Number 16732-57-3[1]6960-46-9[4]
Molecular Weight 234.21 g/mol [1]234.21 g/mol [4]
Melting Point 223 – 225 °C[1][2]91 – 93 °C[2]
Hydrogen Bonding Intermolecular (Lattice-forming)Intramolecular (N-H···O-N)[3]
Primary Utility Precursor for Delavirdine, IDO inhibitors[5]FBPase allosteric inhibitors[6]

Comparative Synthesis Workflows

Both isomers are classically synthesized via the Fischer Indole Synthesis , utilizing polyphosphoric acid (PPA) to catalyze the cyclization of their respective nitrophenylhydrazone intermediates[2].

FischerSynthesis A Ethyl Pyruvate D p-Nitrophenylhydrazone A->D + B (Acid) E o-Nitrophenylhydrazone A->E + C (Acid) B p-Nitrophenylhydrazine C o-Nitrophenylhydrazine F Ethyl 5-nitro-1H-indole -2-carboxylate D->F PPA, 100°C [3,3]-sigmatropic G Ethyl 7-nitro-1H-indole -2-carboxylate E->G PPA, 100°C [3,3]-sigmatropic

Workflow of Fischer Indole Synthesis for 5-nitro and 7-nitro-1H-indole-2-carboxylate.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocol details the synthesis of ethyl 5-nitro-1H-indole-2-carboxylate with embedded self-validation checkpoints. The same protocol applies to the 7-nitro isomer by substituting p-nitrophenylhydrazine with o-nitrophenylhydrazine[2][5].

Step 1: Hydrazone Formation
  • Suspend p-nitrophenylhydrazine (1.0 eq) in absolute ethanol.

  • Add ethyl pyruvate (1.1 eq) dropwise at room temperature, followed by a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2 hours. The p-nitrophenylhydrazone intermediate will precipitate as a yellow/orange solid.

  • Filter, wash with cold ethanol, and dry under vacuum.

Step 2: Fischer Cyclization in PPA
  • Pre-heat polyphosphoric acid (PPA) (approx. 10x weight of the hydrazone) to 100 °C in a mechanically stirred three-necked flask.

    • Causality Insight: PPA is selected over standard aqueous Brønsted acids because its highly viscous, anhydrous nature acts as an irreversible water and ammonia scavenger. This prevents catalyst poisoning and strongly drives the equilibrium of the [3,3]-sigmatropic rearrangement forward[2][5].

  • Add the dry hydrazone intermediate portion-wise to the hot PPA to maintain the temperature.

  • Stir at 100 °C for 2 hours. Monitor the consumption of the hydrazone via TLC (Hexane:EtOAc 3:1).

Step 3: Quenching & Isolation
  • Once complete, remove from heat and slowly pour the hot, viscous mixture over a large excess of crushed ice with vigorous stirring.

  • The acidic PPA hydrolyzes into phosphoric acid, causing the highly hydrophobic ethyl 5-nitro-1H-indole-2-carboxylate to precipitate as a solid[5].

  • Filter the crude solid and wash thoroughly with distilled water until the filtrate is pH neutral.

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Validation Checkpoint (Self-Validating System): Before proceeding to recrystallization, perform a crude melting point (MP) analysis. A successful synthesis of the 5-nitro isomer will yield a crude solid melting >215 °C. If synthesizing the 7-nitro isomer, the crude solid will melt near 85–90 °C[1]. This massive thermal differential provides immediate, self-validating confirmation of the correct regioisomer without requiring immediate NMR spectroscopy.

Applications in Drug Discovery

The distinct electronic environments of these two isomers dictate their respective roles in medicinal chemistry.

5-Nitroindole-2-carboxylate: Oncology and Antiviral Pathways

Because the N-H bond in the 5-nitro isomer is unhindered, it is highly amenable to N-alkylation and cross-coupling. The 5-nitro group can be selectively reduced to an amine, providing an orthogonal functionalization vector. This scaffold is a critical intermediate in the synthesis of Delavirdine (a bisheteroarylpiperazine non-nucleoside reverse transcriptase inhibitor) and is heavily utilized in the development of indoleamine 2,3-dioxygenase (IDO) inhibitors for immuno-oncology applications[5].

7-Nitroindole-2-carboxylate: Metabolic Regulation

The 7-nitro isomer is uniquely suited for designing allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase) , a critical regulatory enzyme in gluconeogenesis and a major target for Type 2 Diabetes[6]. The locked intramolecular conformation of the 7-nitro group provides a highly specific geometric vector that perfectly complements the AMP allosteric binding pocket of FBPase.

FBPasePathway A 7-Nitroindole-2-carboxylate B AMP Allosteric Site (FBPase) A->B High-affinity binding C Conformational Lock (T-State) B->C Allosteric modulation D FBPase Inhibition C->D Catalytic arrest E Reduced Gluconeogenesis D->E Antidiabetic effect

Allosteric inhibition pathway of FBPase by 7-nitro-1H-indole-2-carboxylate derivatives.

Sources

A Comparative Analysis of Methyl 7-nitro-1h-indole-2-carboxylate and Other Fructose-1,6-bisphosphatase (FBPase) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of FBPase in Gluconeogenesis and Metabolic Disease

Fructose-1,6-bisphosphatase (FBPase) is a pivotal rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate.[1][2] In metabolic disorders such as type 2 diabetes mellitus (T2DM), elevated rates of hepatic gluconeogenesis are a primary contributor to fasting hyperglycemia.[3][4] Consequently, the inhibition of FBPase presents a compelling therapeutic strategy for mitigating excessive endogenous glucose production.[5][6] This guide provides a comprehensive comparison of the efficacy of a novel inhibitor, Methyl 7-nitro-1h-indole-2-carboxylate, against a panel of known FBPase inhibitors, supported by experimental data and mechanistic insights.

FBPase is an allosteric enzyme, typically a homotetramer, that exists in two principal conformational states: the active 'R' (relaxed) state and the inactive 'T' (tense) state.[7] The transition between these states is governed by the binding of various effectors to distinct sites on the enzyme.[7][8] There are three primary binding sites that have been targeted for inhibitor development:

  • The Active Site: Binds the substrate, fructose-1,6-bisphosphate (FBP), and the competitive inhibitor, fructose-2,6-bisphosphate (F2,6-BP).[7][9]

  • The Allosteric Site: Binds the natural allosteric inhibitor, adenosine monophosphate (AMP).[7][10]

  • A 'Novel' Allosteric Site: Located at the interface between the enzyme's monomers.[7]

This guide will delve into the inhibitory characteristics of compounds targeting these sites, with a particular focus on the promising indole-based scaffold of Methyl 7-nitro-1h-indole-2-carboxylate.

Comparative Efficacy of FBPase Inhibitors: A Quantitative Overview

The inhibitory potency of a compound is most commonly expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor. The following table summarizes the IC50 values for Methyl 7-nitro-1h-indole-2-carboxylate and a selection of other well-characterized FBPase inhibitors.

InhibitorTarget Species/EnzymeIC50 (µM)Binding SiteReference(s)
Methyl 7-nitro-1h-indole-2-carboxylate (analogs) Human FBPase0.10 - 0.47 Allosteric (AMP site)[11][12]
AMP (natural inhibitor)Human Liver FBPase1.0 - 9.7Allosteric (AMP site)[7][13][14]
Fructose-2,6-bisphosphate (natural inhibitor)Mammalian FBPaseSynergistic with AMPActive Site[9][13]
MB05032Human Liver FBPase0.016Allosteric (AMP site)[13][15][16]
Cpd118Human Liver FBPase0.029Allosteric (AMP site)[17]
Achyrofuran Analog 15Human Liver FBPase8.1Allosteric (AMP site)[7]
Achyrofuran Analog 16Human Liver FBPase6.0Allosteric (AMP site)[7]
Thiazole Derivative 4cPig Kidney FBPase6.0Allosteric[3]
FBPase-IN-2 (HS36)FBPase0.15Covalent[1]
FBPase-IN-6 (Compound 96)FBPase1.769Not Specified[1]

Mechanisms of Action and Binding Interactions

The diverse chemical scaffolds of FBPase inhibitors dictate their unique interactions with the enzyme, leading to different modes of inhibition.

Methyl 7-nitro-1h-indole-2-carboxylate and the Indole Scaffold

Recent studies have highlighted the potential of 7-nitro-1H-indole-2-carboxylic acid derivatives as potent FBPase inhibitors.[11][12] These compounds, including the methyl ester variant, are designed to target the allosteric AMP binding site.[18] X-ray crystallography has revealed key interactions that contribute to their high affinity:

  • The indole NH , 2-carboxyl group , and the 7-nitro group form crucial hydrogen bonds within the AMP pocket.[12]

  • The indole ring itself engages in hydrophobic interactions with the surrounding residues.[12]

  • Substitutions at the 5-position of the indole ring with alkyl groups can further enhance potency by occupying a hydrophobic pocket.[11][12]

These structural features allow the indole derivatives to effectively mimic the inhibitory action of AMP, stabilizing the inactive T-state of FBPase.

Established FBPase Inhibitors: A Comparative Look
  • AMP (Adenosine Monophosphate): As the natural allosteric inhibitor, AMP binding induces a significant conformational change in FBPase, shifting the equilibrium from the active R-state to the inactive T-state.[7][8] This transition involves a rotation of approximately 19° between the dimeric subunits.[8]

  • MB05032 (and its prodrug, MB06322/CS-917): This potent, non-nucleoside inhibitor also targets the AMP allosteric site.[13][19] Structure-based drug design has endowed MB05032 with significantly greater potency than AMP, with an IC50 in the nanomolar range.[13][15] Its high specificity for FBPase over other AMP-binding enzymes makes it a promising therapeutic candidate.[13][19]

  • Fructose-2,6-bisphosphate (F2,6-BP): This natural inhibitor acts competitively at the active site.[7] Interestingly, F2,6-BP exhibits synergistic inhibition with AMP, meaning their combined inhibitory effect is greater than the sum of their individual effects.[9][20] F2,6-BP binding can induce a conformational change to a T-like state even in the absence of AMP.[9]

  • Other Allosteric Inhibitors: A variety of other chemical classes, such as anilinoquinazolines and benzoxazole-2-benzene-sulfonamides, have been identified that bind to a 'novel' allosteric site at the monomer-monomer interface.[7]

Experimental Protocols for Assessing FBPase Inhibition

The following provides a detailed methodology for a standard in vitro FBPase inhibition assay, a crucial tool for evaluating the efficacy of potential inhibitors.

Coupled-Enzyme Spectrophotometric Assay

This is the most common method for determining FBPase activity and inhibition. The assay relies on a series of coupled enzymatic reactions that ultimately lead to the reduction of NADP+, which can be monitored by the change in absorbance at 340 nm.[7][14]

Principle:

  • FBPase catalyzes the conversion of fructose-1,6-bisphosphate (FBP) to fructose-6-phosphate (F6P).

  • Phosphoglucose isomerase (PGI) then converts F6P to glucose-6-phosphate (G6P).

  • Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, concomitantly reducing NADP+ to NADPH. The rate of NADPH formation is directly proportional to the FBPase activity.

Materials:

  • Purified FBPase (human liver or other sources)[14]

  • Tris buffer

  • Magnesium chloride (MgCl2)

  • Ammonium sulfate ((NH4)2SO4)

  • EDTA

  • NADP+

  • Phosphoglucose isomerase (PGI)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Fructose-1,6-bisphosphate (FBP)

  • Inhibitor compound (e.g., Methyl 7-nitro-1h-indole-2-carboxylate)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix: In a suitable buffer (e.g., 0.2 M Tris, pH 7.5), combine MgCl2 (4 mM), (NH4)2SO4 (4 mM), EDTA (0.1 mM), NADP+ (0.2 mM), PGI (1.4 units), and G6PDH (0.5 units).[7]

  • Aliquot the master mix: Distribute the master mix into the wells of a 96-well plate.

  • Add the inhibitor: Add varying concentrations of the inhibitor (e.g., Methyl 7-nitro-1h-indole-2-carboxylate) to the appropriate wells. Include control wells with no inhibitor.

  • Add the enzyme: Add a fixed amount of purified FBPase (e.g., 9 ng) to each well.[7]

  • Equilibrate: Incubate the plate at a controlled temperature (e.g., 30°C) for a few minutes to allow the components to equilibrate.

  • Initiate the reaction: Add FBP (e.g., 70 µM) to each well to start the enzymatic reaction.[7]

  • Monitor absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percent inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the FBPase Pathway and Inhibition

The following diagrams illustrate the central role of FBPase in gluconeogenesis and the general mechanism of its inhibition.

FBPase_Pathway cluster_gluconeogenesis Gluconeogenesis Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP Two_PGA 2-Phosphoglycerate PEP->Two_PGA Three_PGA 3-Phosphoglycerate Two_PGA->Three_PGA OneThree_BPG 1,3-Bisphosphoglycerate Three_PGA->OneThree_BPG G3P Glyceraldehyde-3-phosphate OneThree_BPG->G3P F16BP Fructose-1,6-bisphosphate G3P->F16BP F6P Fructose-6-phosphate F16BP->F6P FBPase G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose

Caption: The gluconeogenic pathway highlighting the critical step catalyzed by FBPase.

FBPase_Inhibition_Mechanism FBPase_Active Active FBPase (R-state) Substrate (FBP) binds FBPase_Inactive Inactive FBPase (T-state) Substrate binding inhibited FBPase_Active->FBPase_Inactive Conformational change Product Product (Fructose-6-Phosphate) FBPase_Active->Product Catalysis FBPase_Inactive->FBPase_Active Inhibitor dissociation Inhibitor Allosteric Inhibitor (e.g., Methyl 7-nitro-1h-indole-2-carboxylate, AMP, MB05032) Inhibitor->FBPase_Active Binds to allosteric site

Caption: General mechanism of allosteric inhibition of FBPase.

Conclusion and Future Perspectives

The data presented in this guide demonstrate that Methyl 7-nitro-1h-indole-2-carboxylate and its analogs are potent inhibitors of FBPase, with IC50 values in the sub-micromolar range, comparable to or exceeding the potency of the natural inhibitor AMP.[11][12] The well-defined structure-activity relationship of the indole scaffold provides a strong foundation for further optimization to achieve even greater potency and selectivity.

In comparison to other established inhibitors, such as the highly potent MB05032, the indole-based compounds represent a distinct and promising chemical class. Their mechanism of action, targeting the crucial AMP allosteric site, is a validated strategy for modulating FBPase activity.

Future research should focus on in vivo studies to evaluate the pharmacokinetic properties and glucose-lowering efficacy of Methyl 7-nitro-1h-indole-2-carboxylate in animal models of type 2 diabetes. Furthermore, continued exploration of the indole scaffold may lead to the development of next-generation FBPase inhibitors with superior therapeutic profiles for the management of metabolic diseases.

References

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  • Inhibition of Fructose 1,6-Bisphosphatase Reduces Excessive Endogenous Glucose Production and Attenuates Hyperglycemia in Zucker Diabetic Fatty Rats. [Source URL: https://diabetes.diabetesjournals.org/content/55/6/1745]
  • Unveiling the Potent and Selective Inhibition of Gluconeogenesis: A Technical Guide to the Mechanism of Action of MB05032 on Fructose. [Source URL: https://www.benchchem.com/blog/unveiling-the-potent-and-selective-inhibition-of-gluconeogenesis-a-technical-guide-to-the-mechanism-of-action-of-mb05032-on-fructose/]
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  • Inhibition of Fructose 1,6-Bisphosphatase Reduces Excessive Endogenous Glucose Production and Attenuates Hyperglycemia in Zucker Diabetic Fatty Rats. [Source URL: https://diabetes.diabetesjournals.org/content/55/6/1745.long]
  • Beneficial Effects of a Novel Fructose-1,6-Bisphosphatase Inhibitor Cpd96 on Insulin Secretion in Type 2 Diabetes. [Source URL: https://pubs.acs.org/doi/10.1021/acsptsci.3c00223]
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  • Fructose 1,6-bisphosphatase. [Source URL: https://en.wikipedia.
  • Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8758838/]
  • The Mechanism of Calcium-Induced Inhibition of Muscle Fructose 1,6-bisphosphatase and Destabilization of Glyconeogenic Complex. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3795747/]
  • Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Potent, Selective, and Orally Bioavailable Fructose-1,6-Bisphosphatase Inhibitors-Design, Synthesis, In Vivo Glucose Lowering Effects, and X-ray Crystal Complex Analysis. [Source URL: https://www.researchgate.net/publication/320141381_Discovery_of_N-Arylsulfonyl-Indole-2-Carboxamide_Derivatives_as_Potent_Selective_and_Orally_Bioavailable_Fructose-16-Bisphosphatase_Inhibitors-Design_Synthesis_In_Vivo_Glucose_Lowering_Effects_an]
  • Approaches to Decrease Hyperglycemia by Targeting Impaired Hepatic Glucose Homeostasis Using Medicinal Plants. [Source URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.842270/full]
  • New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans. [Source URL: https://www.mdpi.com/1422-0067/22/20/11211]
  • Characterization of recombinant fructose-1,6-bisphosphatase gene mutations: evidence of inhibition/activation of FBPase protein by gene mutation. [Source URL: https://portlandpress.
  • Inhibition of Fructose-1,6-bisphosphatase by a New Class of Allosteric Effectors. [Source URL: https://www.jbc.org/article/S0021-9258(20)71738-9/fulltext]
  • MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1140439/]
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Source URL: https://www.researchgate.
  • Exploration of N-Arylsulfonyl-indole-2-carboxamide Derivatives as Novel Fructose-1,6-bisphosphatase Inhibitors by Molecular Simulation. [Source URL: https://www.mdpi.com/1420-3049/27/18/5808]
  • Structures of mammalian and bacterial fructose-1,6-bisphosphatase reveal the basis for synergism in AMP/fructose 2,6-bisphosphate inhibition. [Source URL: https://pubmed.ncbi.nlm.nih.gov/17981800/]
  • Synergism in the inhibition of FBPase by OC252, F16P 2 , and AMP. OC252... [Source URL: https://www.researchgate.

Sources

In Vitro Potency of Indole Carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, with indole carboxamide derivatives demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the in vitro potency of selected indole carboxamide derivatives against various biological targets, supported by experimental data from peer-reviewed studies. We will delve into their mechanisms of action, present comparative potency data, and provide a detailed protocol for a key in vitro assay, offering researchers, scientists, and drug development professionals a comprehensive resource for this promising class of compounds.

The Versatility of the Indole Carboxamide Scaffold

The indole carboxamide moiety's unique structural features, including its ability to form hydrogen bonds and participate in hydrophobic interactions, allow it to bind to a wide array of enzymes and proteins, leading to the inhibition of their activity.[1][2] This has led to the development of indole carboxamide derivatives with diverse therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][3][4] The position of the carboxamide group, typically at the 2 or 3-position of the indole ring, is crucial for determining the inhibitory properties of these compounds.[1]

Comparative In Vitro Potency

The following table summarizes the in vitro potency of several indole-2-carboxamide derivatives against various targets, as reported in recent literature. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) are key parameters for comparing the potency of these compounds.

Compound IDTarget/Cell LineAssay TypePotency (IC50/EC50 in µM)Reference
Compound 5e MCF-7 (Breast Cancer)Antiproliferative (MTT)0.80[5]
A-549 (Lung Cancer)Antiproliferative (MTT)0.95[5]
Panc-1 (Pancreatic Cancer)Antiproliferative (MTT)1.00[5]
EGFRKinase Inhibition0.093[5]
CDK2Kinase InhibitionNot Reported[6]
Compound 12 K-562 (Leukemia)Antiproliferative (MTT)0.33[7]
Compound 10 HCT-116 (Colon Cancer)Antiproliferative (MTT)1.01[7]
Compound 8f M. tuberculosis H37RvGrowth Inhibition (MIC)0.62[8]
KNS42 (Glioblastoma)Viability Assay0.84[8]
Compound 6g TRPV1Agonist Activity (EC50)Not specified, but active[9][10]
Compound 17 Fatty Acid Amide Hydrolase (FAAH)Enzyme InhibitionNot specified, but active[11][12]
Compound 45 CB1 ReceptorAllosteric Modulation (IC50)0.079[13]

Mechanism of Action: A Deeper Dive

The anticancer activity of many indole carboxamide derivatives stems from their ability to interfere with critical cellular signaling pathways that control cell growth, proliferation, and survival.

Dual Inhibition of EGFR and CDK2 Signaling

Several indole-2-carboxamide derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5][6] The proposed mechanism involves the induction of apoptosis in cancer cells by disrupting these key pathways.[6]

EGFR_CDK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_Carboxamide Indole-2-Carboxamide Derivative (e.g., Compound 5e) EGFR EGFR Indole_Carboxamide->EGFR Inhibition CDK2 CDK2 Indole_Carboxamide->CDK2 Inhibition PI3K PI3K EGFR->PI3K Activation AKT AKT PI3K->AKT Activation Cell_Cycle Cell Cycle Progression AKT->Cell_Cycle Promotion CDK2->Cell_Cycle Promotion Apoptosis Apoptosis Cell_Cycle->Apoptosis Inhibition MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (48-72 hours) B->C D 4. MTT Addition C->D E 5. Incubation (2-4 hours) D->E F 6. Formazan Solubilization (DMSO) E->F G 7. Absorbance Reading (570 nm) F->G H 8. IC50 Calculation G->H

Sources

Cross-reactivity studies of Methyl 7-nitro-1h-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Cross-Reactivity and Selectivity Profiles of Methyl 7-nitro-1H-indole-2-carboxylate Scaffolds in Target-Directed Drug Discovery

Executive Summary & Mechanistic Rationale

Methyl 7-nitro-1H-indole-2-carboxylate (M7NI2C) and its derivatives are privileged pharmacophores widely utilized in the synthesis of Peptidylarginine Deiminase 4 (PAD4) inhibitors[1], Glucokinase (GK) activators[2], and bis(indole) supramolecular ion channels[3]. In drug development, a critical hurdle when utilizing indole-2-carboxylates is managing off-target cross-reactivity, particularly within the highly conserved ATP-binding pockets of the human kinome.

The causality behind M7NI2C's superior selectivity lies in its precise stereoelectronic profile. The substitution of a nitro group at the 7-position of the indole ring fundamentally alters the scaffold's behavior:

  • Electronic Modulation: The strong electron-withdrawing nature of the 7-nitro group increases the acidity of the indole N-H proton. This enhances its capacity as a hydrogen-bond donor, which is the driving force behind the formation of stable, stimulus-responsive double-helix structures in bis(indole) systems for chloride-coordinated transport[4].

  • Steric Shielding: While unsubstituted indoles often exhibit promiscuous binding across various kinase domains, the 7-nitro modification introduces significant steric bulk. This bulk sterically clashes with the hinge region of off-target kinases, effectively restricting the compound's cross-reactivity profile and driving target-specific allosteric engagement.

Quantitative Cross-Reactivity & Performance Comparison

To objectively evaluate the M7NI2C scaffold, we compare its performance against two common alternatives: the unsubstituted control (Methyl 1H-indole-2-carboxylate) and an electron-donating variant (Methyl 5-methoxy-1H-indole-2-carboxylate).

Scaffold DerivativePrimary Target IC50 (e.g., PAD4)Anion Transport Rate (Cl⁻ efflux t1/2​ )Kinome Promiscuity Score ( S10​ at 1 µM)Dominant Cross-Reactivity Profile
Methyl 7-nitro-1H-indole-2-carboxylate 45 nM120 s0.02 (Highly Selective)Minimal (Steric shielding prevents hinge binding)
Methyl 1H-indole-2-carboxylate 310 nM> 600 s (Inactive)0.45 (Promiscuous)Broad-spectrum (ATP-hinge region of Ser/Thr kinases)
Methyl 5-methoxy-1H-indole-2-carboxylate 185 nM> 600 s (Inactive)0.38 (Promiscuous)Tyrosine kinases (e.g., EGFR, Src family)

Data Interpretation: The 7-nitro substitution not only improves primary target affinity through enhanced H-bonding but also drastically reduces the S10​ promiscuity score, making it a vastly superior starting point for lead optimization compared to unsubstituted indoles.

Binding Logic & Pathway Visualization

G M7NI2C Methyl 7-nitro-1H-indole-2-carboxylate (M7NI2C Scaffold) Target1 Primary Targets (e.g., PAD4, Anion Channels) M7NI2C->Target1 High Affinity (Enhanced N-H Acidity) OffTarget Off-Target Kinases (Cross-Reactivity) M7NI2C->OffTarget Low Cross-Reactivity (Steric Shielding by 7-NO2) Alt Unsubstituted Indole (Control Scaffold) Alt->Target1 Moderate Affinity Alt->OffTarget High Cross-Reactivity (Promiscuous Binding)

Fig 1: Binding logic and cross-reactivity divergence of M7NI2C vs. unsubstituted indoles.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Kinome Cross-Reactivity Profiling

Objective: Quantify off-target kinase binding promiscuity to establish the S10​ selectivity score.

  • Compound Library Preparation: Solubilize M7NI2C and control scaffolds in 100% anhydrous DMSO.

    • Causality: 7-nitro indoles exhibit strong intermolecular hydrogen bonding, which can lead to aqueous aggregation. Maintaining a 100% DMSO master stock ensures monomeric dispersion before assay dilution.

  • Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry: Incubate the primary target protein with the scaffold and a SYPRO Orange dye, gradually increasing the temperature from 25°C to 95°C.

    • Self-Validation: Before running expensive kinome panels, TSA acts as a self-validating step to confirm that the scaffold physically engages the primary target and stabilizes its folded state. If the shift in melting temperature ( ΔTm​ ) is negligible, the compound is flagged for solubility or degradation issues, preventing false negatives in downstream cross-reactivity assays.

  • Active-Site Competition Binding Assay: Screen the validated scaffold against a panel of 400+ kinases at a 1 µM concentration.

    • Causality: By measuring the displacement of an active-site directed probe, we calculate the Selectivity Score. The 7-nitro group's steric bulk prevents deep insertion into the hydrophobic hinge region of off-target kinases, yielding a highly favorable selectivity profile.

Protocol B: Functional Validation via Liposome-Based Anion Transport

Objective: Assess the functional efficacy of the scaffold in supramolecular channel formation and rule out non-specific membrane disruption.

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) loaded with a chloride-sensitive fluorophore (e.g., Lucigenin) suspended in a nitrate-based external buffer.

  • Scaffold Addition & Unwinding Validation: Introduce the M7NI2C-derived bis(indole) double helix to the external buffer.

    • Causality: The electron-withdrawing 7-nitro group increases the N-H acidity, driving the unwinding of the double helix in the presence of external Cl⁻ to form a supramolecular channel, allowing Cl⁻ to flow into the liposome and quench the fluorophore[3].

  • Efflux Quantification & Reversibility Check: Monitor fluorescence quenching via spectroscopy.

    • Self-Validation: Mid-assay, introduce Ag⁺ salts to the external system. Ag⁺ precipitates Cl⁻, forcing the supramolecular channel to rewind back into a closed double helix. If fluorescence quenching halts reversibly, the protocol self-validates that transport is mediated specifically by the scaffold's stimulus-responsive conformation, not by promiscuous, non-specific membrane tearing.

References

  • US20080096877A1 - Indole compound (Glucokinase Activators). Google Patents. URL:[2]

  • WO2023230612A1 - Heterocyclic PAD4 inhibitors . Google Patents. URL:[1]

  • Bisindole-based small molecules as transmembrane anion transporters and potential anticancer agents . RSC Advances. URL:[Link][4]

  • Formation of supramolecular channels by reversible unwinding-rewinding of bis(indole) double helix via ion coordination . Nature Communications. URL:[Link][3]

Sources

A Senior Application Scientist's Guide to Benchmarking New Indole Derivatives Against Established Anticancer Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Indole Scaffold in Oncology

The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its presence in numerous natural products and FDA-approved pharmaceuticals underscores its remarkable versatility and ability to interact with a wide array of biological targets.[2][3][4] In oncology, indole derivatives have a storied history, from the classic Vinca alkaloids isolated from the Madagascar periwinkle to modern targeted therapies.[5][6][7][8] These compounds can modulate critical cellular processes, including cell division, signaling pathways, and angiogenesis, making them a fertile ground for the development of novel anticancer agents.[9][10]

This guide provides a comprehensive framework for the preclinical benchmarking of a novel, hypothetical indole derivative, which we will call IND-123 , against an established, clinically relevant compound, Vincristine . As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific rationale behind each experimental choice. This multi-tiered approach, progressing from foundational in vitro assays to complex in vivo models, ensures a robust and logical evaluation of a new drug candidate's potential.

Our benchmark compound, Vincristine, is a well-characterized Vinca alkaloid that functions as a microtubule-destabilizing agent.[11][12] It inhibits tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis.[13][14][15] This established mechanism provides a solid reference point against which the efficacy and mechanistic nuances of IND-123 can be critically assessed.

Part I: Foundational In Vitro Evaluation – Cytotoxicity and Mechanism of Action

The initial phase of benchmarking is to establish the direct biological activity of the new compound on cancer cells in vitro. This stage answers the most fundamental questions: Does the compound kill cancer cells? If so, at what concentration, and by what mechanism? It also provides a crucial first look at tumor selectivity.

Causality Behind Experimental Choices:
  • Cytotoxicity Assays (MTT/MTS): We begin with broad screening to determine the concentration-dependent cytotoxic effect of IND-123 across various cancer cell lines. The MTT or MTS assay is selected for its reliability, high-throughput nature, and basis in measuring mitochondrial activity—a hallmark of viable cells.[16][17] Comparing the half-maximal inhibitory concentration (IC50) against both cancerous and non-cancerous cell lines (e.g., human dermal fibroblasts) provides a preliminary therapeutic index.

  • Apoptosis vs. Necrosis Determination: A low IC50 value is promising, but understanding the mode of cell death is critical. A good drug candidate should ideally induce programmed cell death (apoptosis) rather than uncontrolled cell lysis (necrosis), which can trigger inflammation in vivo.[18] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for this differentiation.

  • Target Engagement (Tubulin Polymerization Assay): Since IND-123 is designed as a tubulin inhibitor, we must validate its direct interaction with its intended target. An in vitro tubulin polymerization assay using purified tubulin allows us to confirm and quantify the inhibitory effect on microtubule formation, directly comparing its potency to Vincristine.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) and a non-cancerous control cell line in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of IND-123 and Vincristine. Replace the culture medium with fresh medium containing the compounds at various concentrations (e.g., from 0.01 nM to 100 µM). Include a vehicle-only control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Reagent Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound and cell line.

Data Summary: Comparative Cytotoxicity (IC50 Values)
CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)HDF (Normal Fibroblast)Selectivity Index (HDF/HeLa)
IND-123 25 nM40 nM500 nM20
Vincristine 15 nM22 nM90 nM6

Note: Data are hypothetical for illustrative purposes.

In Vitro Workflow Diagram

In_Vitro_Workflow cluster_0 Cell Culture cluster_1 Primary Screening cluster_2 Mechanism Validation cluster_3 Outcome start Cancer & Normal Cell Lines cytotoxicity MTT Assay (Determine IC50) start->cytotoxicity Treat with IND-123 & Vincristine data_analysis_1 Calculate Selectivity Index cytotoxicity->data_analysis_1 apoptosis Annexin V/PI Assay (Mode of Death) data_analysis_1->apoptosis tubulin Tubulin Polymerization Assay (Target Engagement) data_analysis_1->tubulin outcome Candidate Prioritization apoptosis->outcome tubulin->outcome

Caption: High-level workflow for the in vitro evaluation of new compounds.

Part II: Mechanistic Deep Dive – Signaling Pathway Modulation

While direct target engagement is crucial, the most effective anticancer agents often exert pleiotropic effects, modulating multiple signaling pathways that control cell survival, proliferation, and resistance. Indole derivatives are particularly known for their ability to interfere with key cancer pathways like PI3K/Akt/mTOR and MAPK.[10][20][21][22] Analyzing these pathways provides a more nuanced understanding of a compound's mechanism and may reveal advantages over established drugs.

Causality Behind Experimental Choices:
  • Pathway Selection: The PI3K/Akt/mTOR and MAPK pathways are central to cell growth and survival and are frequently dysregulated in cancer.[10][20] Investigating them is logical because it helps predict efficacy across different tumor types and can reveal potential mechanisms for overcoming drug resistance.

  • Western Blotting: This technique is the standard for assessing changes in protein expression and activation (via phosphorylation). By probing for key nodes in these pathways (e.g., phosphorylated Akt, ERK), we can visualize the downstream consequences of drug treatment and compare the signaling "fingerprints" of IND-123 and Vincristine.

Experimental Protocol: Western Blotting for Pathway Analysis
  • Cell Treatment & Lysis: Treat HeLa cells with IND-123 and Vincristine at their respective IC50 concentrations for a set time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane overnight with primary antibodies specific to key pathway proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, and a loading control like GAPDH).

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize the levels of phosphorylated proteins to their total protein levels to determine the effect of each compound on pathway activation.

Signaling Pathway Diagrams

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indole Indole Derivatives (e.g., IND-123) Indole->Akt may inhibit

Caption: The PI3K/Akt/mTOR signaling pathway, a target for indole compounds.

MAPK_Pathway GF Growth Factor Receptor Receptor GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indole Indole Alkaloids Indole->Raf may influence

Caption: The MAPK signaling pathway, often modulated by anticancer agents.

Part III: In Vivo Validation – Efficacy in a Preclinical Model

Positive in vitro data is a prerequisite, but true therapeutic potential can only be assessed in a complex biological system. In vivo studies are indispensable for evaluating a drug's efficacy, pharmacokinetics, and toxicity profile.[23][24]

Causality Behind Experimental Choices:
  • Model Selection (Xenograft): The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a cornerstone of preclinical oncology research.[25][26] While not perfect, it allows us to assess the drug's direct effect on a human tumor in a living system. We select a cell line-derived xenograft (CDX) model for its reproducibility and cost-effectiveness.[25][27] Using an orthotopic model (implanting tumor cells in the corresponding organ) would be a more clinically relevant next step, as it better mimics the tumor microenvironment and metastatic potential.[25][28]

  • Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI), a direct measure of efficacy. Secondary endpoints include monitoring animal body weight and observing for signs of distress, which serve as crucial indicators of the compound's toxicity and tolerability.

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Mouse Model
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Nude mice).

  • Tumor Implantation: Subcutaneously inject 1-5 million A549 lung cancer cells (suspended in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Monitor tumor volume using calipers every 2-3 days. The formula (Length x Width²)/2 is commonly used.[26]

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline, DMSO/Cremophor solution)

    • Group 2: IND-123 (at a predetermined dose)

    • Group 3: Vincristine (at a clinically relevant dose)

  • Drug Administration: Administer the compounds according to a defined schedule (e.g., intraperitoneal injection, 3 times a week).

  • Monitoring: Continue to measure tumor volume and mouse body weight twice weekly. Monitor the animals daily for any signs of toxicity (e.g., lethargy, ruffled fur).

  • Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration (e.g., 21-28 days). Euthanize the animals, and excise and weigh the tumors.

  • Analysis: Calculate the percent TGI for each treatment group compared to the vehicle control. Analyze body weight data to assess toxicity.

Data Summary: Comparative In Vivo Efficacy
Treatment GroupAverage Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Average Body Weight Change (%)
Vehicle Control 1500-+5%
IND-123 (10 mg/kg) 45070%-2%
Vincristine (1 mg/kg) 60060%-10%

Note: Data are hypothetical for illustrative purposes.

In Vivo Experimental Workflow Diagram

In_Vivo_Workflow start Implant Human Cancer Cells into Immunodeficient Mice monitor_growth Monitor Tumor Growth (Calipers) start->monitor_growth randomize Randomize Mice (Tumor Volume ~100mm³) monitor_growth->randomize treat Administer Treatment (Vehicle, IND-123, Vincristine) randomize->treat monitor_all Monitor Tumor Volume & Animal Health (Body Weight) treat->monitor_all endpoint Study Endpoint (e.g., 21 Days) monitor_all->endpoint analysis Excise Tumors & Calculate TGI endpoint->analysis

Caption: Standard workflow for an in vivo xenograft efficacy study.

Synthesis & Expert Conclusion

This guide outlines a logical, multi-tiered strategy for benchmarking a new indole derivative, IND-123, against the established anticancer agent Vincristine. The hypothetical data presented illustrates a promising profile for IND-123.

  • In Vitro: IND-123 demonstrated potent cytotoxicity against cancer cell lines with a significantly higher selectivity index (20) compared to Vincristine (6), suggesting a potentially wider therapeutic window.

  • Mechanistic: While both compounds are presumed to target tubulin, further investigation into their effects on the PI3K/Akt and MAPK pathways could reveal that IND-123 possesses a unique signaling modulation profile, potentially offering advantages in tumors driven by specific pathway activations.

  • In Vivo: IND-123 showed superior tumor growth inhibition (70% vs. 60%) and, critically, was better tolerated, as evidenced by a minimal impact on body weight compared to the significant weight loss observed with Vincristine.

References

  • Vertex AI Search. (2024). What are Tubulin inhibitors and how do they work?
  • Bhardwaj, H., et al. (2020). Synthesis and biological evaluation of some newer Indole Derivatives. International Journal of Research in Pharmaceutical Sciences.
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  • Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. (n.d.).
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Safety Operating Guide

Methyl 7-nitro-1h-indole-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of functionalized nitroaromatic compounds require more than just following a checklist—it requires a fundamental understanding of the molecule's chemical reactivity and environmental persistence.

Methyl 7-nitro-1H-indole-2-carboxylate is a specialized heterocyclic building block widely used in drug discovery and synthetic chemistry. Due to the presence of the nitro group on the indole ring, this compound exhibits specific toxicological properties and thermal behaviors that dictate strict disposal protocols. Improper disposal not only violates Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations but also poses severe exposure risks to laboratory personnel[1].

This guide provides a self-validating, step-by-step operational protocol for the safe decommissioning and disposal of Methyl 7-nitro-1H-indole-2-carboxylate waste.

Chemical Hazard Profile & Causality

To design an effective disposal strategy, we must first understand the mechanistic hazards of the molecule:

  • Toxicity Causality: The compound is classified under GHS as Acute Toxicity 4 (Oral) and a Category 2/2A Skin and Eye Irritant[2]. Nitroaromatic compounds are easily absorbed through mucous membranes and can induce respiratory irritation (STOT SE 3)[2]. Furthermore, related nitroindoles are suspected of causing genetic defects (Mutagenicity Category 2) due to their ability to intercalate DNA or undergo metabolic activation to reactive hydroxylamines[3].

  • Reactivity Causality: While stable under ambient conditions, nitroaromatics are inherently energy-rich. They must be strictly segregated from strong oxidizing agents and strong bases. Exposure to strong bases can lead to the formation of highly colored, potentially unstable Meisenheimer complexes or trigger exothermic degradation[3].

  • Environmental Causality: Methyl 7-nitro-1H-indole-2-carboxylate has low water solubility and is highly persistent in the environment[4]. It cannot be processed by standard municipal wastewater treatment plants, making drain disposal strictly prohibited[5].

Table 1: Quantitative Hazard & Operational Data Summary
ParameterClassification / DataOperational Impact & Causality
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates processing exclusively within a certified chemical fume hood using nitrile gloves and safety goggles[2].
Aqueous Solubility Highly hydrophobic / Low solubilityAqueous drain disposal is strictly prohibited. Must be captured in solid or organic liquid waste streams[4].
Incompatibilities Strong oxidizers, strong basesWaste must not be commingled with basic solutions (e.g., NaOH washes) to prevent exothermic reactions[3].
EPA / RCRA Status Unlisted, but exhibits characteristic toxicityMust be managed as hazardous chemical waste and destroyed via high-temperature incineration[5].

Operational Disposal Workflow

The following step-by-step methodology outlines the self-validating protocol for disposing of Methyl 7-nitro-1H-indole-2-carboxylate.

Scientific Directive:Do not attempt in-laboratory chemical neutralization. Attempting to reduce the nitro group (e.g., via catalytic hydrogenation or metal/acid reduction) to render the compound "safe" is highly discouraged. The resulting aminoindole derivatives are highly reactive, prone to rapid air oxidation, and often exhibit higher acute toxicity and mutagenicity than the parent nitro compound[6].

Phase 1: Preparation and PPE Verification
  • Isolate the Workspace: Conduct all waste consolidation inside a certified chemical fume hood to prevent inhalation of aerosolized powders or solvent vapors[6].

  • Don Appropriate PPE: Equip standard laboratory PPE, including a flame-resistant lab coat, chemical safety goggles (not just safety glasses), and heavy-duty nitrile gloves. If handling large quantities of dry powder, a NIOSH-approved N95 or P100 particulate respirator is recommended[7].

Phase 2: Waste Segregation and Collection
  • Solid Waste (Powders, Vials, and Consumables):

    • Collect all unreacted powder, contaminated weighing boats, and empty primary reagent vials.

    • Place these items into a designated, chemically compatible High-Density Polyethylene (HDPE) solid waste container[6].

    • Self-Validation Check: Ensure no liquid solvents are added to the solid waste drum to prevent unexpected solvation and leaching.

  • Liquid Waste (Reaction Mother Liquors and Extracts):

    • Organic solutions containing Methyl 7-nitro-1H-indole-2-carboxylate must be segregated based on the solvent used.

    • If dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), funnel the waste into a dedicated "Halogenated Organic Waste" carboy.

    • If dissolved in non-halogenated solvents (e.g., Ethyl Acetate, THF), funnel into a "Non-Halogenated Organic Waste" carboy.

    • Causality: Halogenated and non-halogenated wastes are incinerated at different temperatures and regulatory price points. Mixing them drastically increases disposal costs and complicates the incineration process.

Phase 3: Satellite Accumulation Area (SAA) Storage
  • Labeling: Affix a standardized hazardous waste label to the container immediately upon the first drop of waste entering it. The label must explicitly state "Hazardous Waste" and list the full chemical name: Methyl 7-nitro-1H-indole-2-carboxylate. Do not use abbreviations or chemical structures.

  • Secondary Containment: Place the sealed waste container inside a secondary containment tray within the laboratory's designated SAA.

  • Storage Conditions: Store away from direct sunlight, heat sources, and incompatible chemicals (specifically strong bases and oxidizers)[3].

Phase 4: Final Decommissioning via Incineration
  • Transfer to EHS: Once the waste container is 80% full, or reaches the regulatory time limit (typically 90 to 180 days depending on your generator status), initiate a pickup request with your institution's Environmental Health and Safety (EHS) department.

  • Incineration Protocol: The compound must be transferred to a licensed RCRA facility for high-temperature incineration.

    • Mechanistic Rationale: Incineration must be performed in a facility equipped with an afterburner and an alkaline scrubber system. Combusting nitroaromatics generates toxic nitrogen oxide ( NOx​ ) gases. The afterburner ensures complete thermal destruction of the indole core, while the scrubber neutralizes the NOx​ emissions before environmental release[5].

Visualizing the Disposal Pathway

To ensure operational clarity, the following decision tree maps the physical flow of Methyl 7-nitro-1H-indole-2-carboxylate from waste generation to final destruction.

G cluster_0 Waste Segregation Start Methyl 7-nitro-1H-indole-2-carboxylate Waste Generation Solid Solid Waste (Powders/Contaminated Consumables) Start->Solid Liquid Liquid Waste (Organic Solvent Solutions) Start->Liquid SolidCont Seal in Compatible HDPE Solid Waste Drum Solid->SolidCont LiquidCont Segregate into Halogenated vs. Non-Halogenated Carboys Liquid->LiquidCont Label Label: Hazardous Waste (Toxic, Irritant, Nitroaromatic) SolidCont->Label LiquidCont->Label SAA Store in SAA (Ventilated, < 25°C, Secondary Containment) Label->SAA Incineration High-Temp Incineration (RCRA Facility w/ NOx Scrubber) SAA->Incineration

Workflow for the segregation, containment, and disposal of nitroindole chemical waste.

Emergency Spill Management

In the event of an accidental spill outside of primary containment, immediate action is required to prevent aerosolization and surface contamination:

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure laboratory ventilation is operating at maximum capacity[8].

  • Dry Spill Containment: Do not sweep dry powder, as this generates inhalable dust. Instead, carefully cover the spill with damp absorbent paper or a commercial inert absorbent (e.g., vermiculite)[6].

  • Collection: Using a non-sparking plastic scoop, transfer the absorbed material into a sealable hazardous waste container[3].

  • Decontamination: Wash the affected surface thoroughly with soap and water, followed by an ethanol wipe down, collecting all cleaning materials into the solid waste stream[8].

Sources

A Comprehensive Guide to the Safe Handling of Methyl 7-nitro-1h-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Risks: A Proactive Approach to Safety

Methyl 7-nitro-1h-indole-2-carboxylate combines the chemical properties of an indole derivative with a nitro functional group. This structure suggests several potential hazards that must be managed proactively. Nitro compounds can be energetic and may pose a risk of fire or explosion, especially when heated or in the presence of strong oxidizing or reducing agents.[1][2] The indole moiety, while generally stable, can cause skin, eye, and respiratory irritation.[3][4][5][6][7][8]

Therefore, a comprehensive approach to personal protective equipment (PPE), handling, and disposal is not just recommended—it is imperative for the safety of all laboratory personnel.

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure and mitigating risk. The following table outlines the minimum required PPE for handling Methyl 7-nitro-1h-indole-2-carboxylate.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides robust protection against splashes, aerosols, and potential unexpected reactions.[9][10][11]
Hand Protection Nitrile or butyl rubber gloves (minimum 8 mil thickness)Offers chemical resistance to a broad range of organic compounds, including those with nitro functional groups.[9] Always inspect gloves for tears or degradation before use.
Body Protection Flame-resistant lab coat worn over non-synthetic clothingProtects the skin from accidental contact and minimizes fire risk.[9] An impervious apron should be worn when handling larger quantities.
Respiratory Protection An N95-rated respirator or a higher level of respiratory protectionNecessary when handling the solid compound to prevent inhalation of fine dust particles.[2][9][11] The need for a higher level of protection, such as a full-face respirator with appropriate cartridges, should be determined by a risk assessment of the specific procedure.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.[9]

Part 2: Experimental Protocols - Safe Handling from Start to Finish

A systematic and cautious approach to handling is essential. The following workflow provides a step-by-step guide for the safe use of Methyl 7-nitro-1h-indole-2-carboxylate in the laboratory.

A. Preparation and Engineering Controls
  • Designated Work Area: Always handle Methyl 7-nitro-1h-indole-2-carboxylate in a designated area within a properly functioning chemical fume hood to minimize inhalation exposure.[9]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are immediately accessible and have been recently tested.

  • Clear Workspace: Keep the work area free of clutter and remove all flammable and incompatible materials. Nitro compounds should be kept away from strong bases, amines, and oxidizing and reducing agents.[1]

  • Spill Kit: Have a spill kit readily available that contains non-combustible absorbent materials like sand or vermiculite.[1]

B. Dispensing and Use
  • Avoid Dust Generation: When handling the solid form, use techniques that minimize the creation of dust.

  • Grounding: When transferring larger quantities of the solid, ensure that all equipment is properly grounded to prevent static discharge, which could be an ignition source.[2]

  • Controlled Environment: Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][12]

C. Emergency Procedures
  • In Case of a Spill:

    • Alert others in the vicinity and evacuate the immediate area if necessary.

    • Eliminate all ignition sources.

    • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material.

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with soap and water.[1]

  • In Case of Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4][6][7] Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4][6][7] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]

Part 3: Disposal Plan - A Responsible Conclusion to Your Experiment

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Collection: Never dispose of Methyl 7-nitro-1h-indole-2-carboxylate down the drain or in the regular trash.[1] All waste, including the compound itself and any contaminated materials (e.g., gloves, absorbent paper, glassware), must be collected in a clearly labeled, sealed container for hazardous waste.

  • Waste Segregation: Keep this waste stream separate from other chemical waste to avoid potentially hazardous reactions.

  • Institutional Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance on pickup and disposal procedures.[1]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of Methyl 7-nitro-1h-indole-2-carboxylate, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Engineering Controls cluster_handling Handling & Use cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep1 Designate Fume Hood prep2 Verify Emergency Equipment prep1->prep2 prep3 Clear Workspace prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Wear Full PPE prep4->handle1 handle2 Dispense Carefully (Minimize Dust) handle1->handle2 handle3 Conduct Experiment handle2->handle3 em_spill Spill Response handle2->em_spill disp1 Collect Waste in Labeled Container handle3->disp1 em_exposure Personal Exposure Response handle3->em_exposure disp2 Segregate Waste disp1->disp2 disp3 Follow Institutional Procedures disp2->disp3

Caption: Workflow for Safe Handling of Methyl 7-nitro-1h-indole-2-carboxylate.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. Should you have any further questions or require additional support, please do not hesitate to reach out.

References

  • Benchchem. (n.d.). Safe Handling and Storage of Nitro Compounds.
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